Phgdh-IN-5
Description
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Properties
Molecular Formula |
C8H5NO4S |
|---|---|
Molecular Weight |
211.20 g/mol |
IUPAC Name |
4-nitro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H5NO4S/c10-9(11)7-2-1-3-8-6(7)4-5-14(8,12)13/h1-5H |
InChI Key |
LWKOZDAODXAJCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CS(=O)(=O)C2=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Phosphoglycerate Dehydrogenase (PHGDH) in De Novo Serine Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phosphoglycerate dehydrogenase (PHGDH) is the pivotal, rate-limiting enzyme in the de novo serine biosynthesis (DNSS) pathway. This pathway diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) towards the synthesis of L-serine, a non-essential amino acid critical for a multitude of cellular functions. Serine is not only a fundamental building block for proteins but also a key precursor for the synthesis of other amino acids (glycine and cysteine), nucleotides, and lipids.[1][2] Furthermore, the DNSS pathway is a major contributor to one-carbon metabolism, which is essential for nucleotide synthesis and maintaining cellular redox balance.[3]
In normal physiology, the activity of this pathway is tightly regulated. However, in various pathological states, most notably cancer, PHGDH is frequently overexpressed or amplified.[4][5] This metabolic reprogramming allows cancer cells to sustain rapid proliferation, resist oxidative stress, and support anabolic growth. Consequently, PHGDH has emerged as a promising therapeutic target for cancer, prompting the development of small-molecule inhibitors to disrupt this crucial metabolic node. This guide provides a detailed examination of PHGDH's enzymatic function, its complex regulation, its role in disease, and the methodologies used to study its activity.
The De Novo Serine Biosynthesis Pathway (DNSS)
The DNSS pathway converts the glycolytic intermediate 3-phosphoglycerate (3-PG) into L-serine through three sequential enzymatic reactions.
-
Oxidation: PHGDH, using NAD+ as a cofactor, catalyzes the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP), producing NADH in the process. This is the committed and rate-limiting step of the pathway.
-
Transamination: Phosphoserine aminotransferase 1 (PSAT1) transfers an amino group from glutamate to 3-PHP, yielding 3-phosphoserine (3-PSer) and α-ketoglutarate (αKG). This links serine synthesis to amino acid metabolism.
-
Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates 3-PSer to produce the final product, L-serine.
This pathway not only generates serine but also influences cellular redox state through NADH production and contributes to the pool of αKG, a key tricarboxylic acid (TCA) cycle intermediate.
Structure and Enzymatic Function of PHGDH
Structure
Human PHGDH is a Type I enzyme that assembles into a tetramer of four identical subunits. Each subunit is composed of three distinct domains:
-
Substrate-Binding Domain: Binds the substrate, 3-phosphoglycerate.
-
Cofactor-Binding Domain: Binds the required cofactor NAD+.
-
Allosteric Substrate Binding (ASB) Domain: A regulatory domain.
-
ACT Domain: Another regulatory domain, named after Aspartate kinase-Chorismate mutase-TyrA.
The enzyme functions via a "half-of-the-sites" activity mechanism, where a maximum of two of the four subunits are catalytically active at any given time. Dimerization of the catalytic unit is essential for its enzymatic function, as it facilitates substrate binding and maintains the correct conformation for catalysis.
Enzymatic Mechanism
PHGDH catalyzes the NAD+-dependent oxidation of 3-PG to 3-PHP. The reaction proceeds through an induced-fit mechanism where the binding of the substrate causes a conformational change, closing the active site cleft. This brings the alpha-carbon of 3-PG into close proximity with the C4 of the nicotinamide ring of NAD+, facilitating a hydride transfer to produce NADH and the oxidized substrate.
Regulation of PHGDH and the DNSS Pathway
The expression and activity of PHGDH are tightly controlled at multiple levels to meet cellular demand for serine and its downstream metabolites.
-
Transcriptional Control: Several transcription factors regulate PHGDH expression. In cancer, the oncogene c-Myc can induce PHGDH expression. Under conditions of cellular stress, transcription factors such as ATF4 (activated by the integrated stress response) and NRF2 can upregulate PHGDH and other pathway enzymes. Conversely, the tumor suppressor p53 has been shown to transcriptionally downregulate PHGDH in melanoma. Hypoxia-inducible factors (HIF-1 and HIF-2) can also induce the expression of DNSS pathway enzymes.
-
Post-Translational Modification: PHGDH activity can be modulated by post-translational modifications. For example, PKCζ can phosphorylate PHGDH to inhibit its activity. Additionally, Cullin 4A-DDB1 can mediate mono-ubiquitination of PHGDH, which promotes its tetramer formation and enhances its activity.
-
Allosteric Regulation: While feedback inhibition by L-serine is a known regulatory mechanism for PHGDH in bacteria, this has not been confirmed for the human enzyme under physiological concentrations. Instead, in mammals, pathway flux appears to be controlled by serine-mediated feedback inhibition of the final enzyme, PSPH.
-
Substrate Availability: As the DNSS pathway originates from glycolysis, its flux is inherently linked to glycolytic activity. Serine itself can act as an allosteric activator of pyruvate kinase M2 (PKM2), creating a feed-forward loop that can divert glycolytic intermediates into the DNSS pathway.
Role in Cancer Metabolism and Non-Canonical Functions
Contribution to Cancer Proliferation
Elevated PHGDH expression and increased flux through the DNSS pathway are hallmarks of various cancers, including breast cancer, melanoma, glioma, and non-small cell lung cancer. This heightened activity supports tumorigenesis by:
-
Fueling Biosynthesis: Providing serine and glycine for the synthesis of proteins, lipids, and the purine and pyrimidine nucleotides required for rapid cell division.
-
Maintaining Redox Homeostasis: The conversion of serine to glycine in the one-carbon cycle is a major source of NADPH, which is critical for regenerating reduced glutathione and combating oxidative stress.
-
Supporting Anaplerosis: The pathway contributes to the replenishment of TCA cycle intermediates. In some cancer cells, the DNSS pathway can contribute significantly to the anaplerotic flux of glutamine into the TCA cycle via αKG production.
Inhibition of PHGDH in cancer cells with high expression levels leads to reduced proliferation and, in some cases, cell death.
Non-Canonical Functions
Recent studies have uncovered functions of PHGDH that are independent of its catalytic activity in serine biosynthesis.
-
Mitochondrial Localization: In liver cancer cells, PHGDH can translocate to the inner mitochondrial membrane, where it interacts with other proteins to regulate mitochondrial translation and enhance respiratory capacity, thereby promoting tumor growth.
-
Transcriptional Regulation: In the nucleus, PHGDH can interact with transcription factors. In glioma, it has been shown to bind to and stabilize the oncogenic transcription factor FOXM1, preventing its degradation. In breast cancer-associated macrophages, nuclear PHGDH interacts with STAT3 to regulate the transcription of genes involved in glutamine metabolism.
Quantitative Data Summary
Table 1: Enzyme Kinetic Parameters for Human PHGDH
| Parameter | Substrate/Cofactor | Value | Conditions | Reference |
| Km | 3-Phosphoglycerate (3-PG) | 186.7 ± 16.1 µM | Coupled resazurin reduction assay | |
| Kd | NADH | ~0.1 µM | Isothermal Titration Calorimetry | |
| Kd | NAD+ | ~40 µM | Isothermal Titration Calorimetry |
Table 2: Potency of Selected PHGDH Inhibitors
| Inhibitor | Mechanism | IC50 (Enzymatic) | Target Cell Line / Context | Reference |
| NCT-503 | Allosteric | ~3 µM | PHGDH-dependent cancer cells | |
| CBR-5884 | Allosteric | ~15 µM | PHGDH-dependent cancer cells | |
| BI-4924 | Orthosteric (NAD+ site) | Single-digit nM | Highly potent and selective | |
| Compound D8 | Orthosteric (NAD+ site) | 2.8 ± 0.1 µM | MDA-MB-468 cells |
Table 3: PHGDH Expression in Human Cancers
| Cancer Type | Observation | Significance | Reference |
| Breast Cancer (ER-) | Protein levels elevated in ~70% of tumors | Correlates with ER-negative status | |
| Non–Small Cell Lung Cancer | Significantly higher mRNA and protein in tumors vs. adjacent tissue | High expression predicts poor overall survival | |
| Ovarian Cancer | Higher expression in platinum-resistant tumors | High expression predicts poor overall survival | |
| Melanoma | Frequent gene amplification and overexpression | Drives proliferation |
PHGDH as a Therapeutic Target
The dependence of certain cancers on the DNSS pathway makes PHGDH an attractive target for therapeutic intervention. Several classes of small-molecule inhibitors have been developed, targeting either the substrate/cofactor binding (orthosteric) sites or other (allosteric) sites on the enzyme.
-
Allosteric Inhibitors (e.g., NCT-503, CBR-5884): These compounds bind to sites distinct from the active site, often affecting the oligomerization state or conformational dynamics of the enzyme.
-
Orthosteric Inhibitors (e.g., BI-4924, Compound D8): These molecules are designed to compete with the natural substrate (3-PG) or cofactor (NAD+) for binding in the active site.
Pharmacological inhibition of PHGDH has been shown to reduce tumor growth in preclinical models and can enhance the efficacy of other cancer therapies, such as sunitinib in renal cell carcinoma.
Key Experimental Protocols
PHGDH Enzyme Activity Assay (Coupled Fluorometric)
This protocol measures the rate of NADH production by PHGDH, which is coupled to a secondary reaction that generates a fluorescent signal.
Principle: PHGDH oxidizes 3-PG to 3-PHP, reducing NAD+ to NADH. The NADH produced is then used by a diaphorase enzyme to reduce a probe (e.g., resazurin) into a highly fluorescent product (resorufin), which can be measured over time.
Materials:
-
Purified recombinant human PHGDH
-
Assay Buffer: 18 mM BIS-TRIS propane (pH 7.5), 1.7 mM EDTA
-
Substrate: 3-Phosphoglycerate (3-PG)
-
Cofactor: NAD+
-
Coupling Enzyme: Diaphorase
-
Probe: Resazurin
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, diaphorase, and resazurin.
-
Add the PHGDH enzyme or cell lysate sample to the wells of the microplate.
-
To initiate the reaction, add a solution containing 3-PG and NAD+. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate/cofactor mix.
-
Immediately place the plate in a fluorescence reader set to kinetic mode.
-
Measure the increase in fluorescence over time at 37°C.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
Enzyme activity is proportional to the rate of fluorescence increase.
Immunohistochemistry (IHC) for PHGDH Expression in Tissues
Principle: IHC uses antibodies to detect the presence and localization of PHGDH protein within preserved tissue samples.
Procedure (Abbreviated):
-
Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized with xylene and rehydrated through a graded series of ethanol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval (e.g., using a citrate buffer) is performed to unmask the antigenic sites.
-
Blocking: Sections are incubated with a blocking solution (e.g., hydrogen peroxide followed by normal serum) to prevent non-specific antibody binding and endogenous peroxidase activity.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to PHGDH overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB), which produces a colored precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: Sections are counterstained (e.g., with hematoxylin), dehydrated, and mounted with a coverslip.
-
Scoring: Staining intensity and the percentage of positive cells are evaluated by a pathologist to generate an expression score (e.g., H-score).
Metabolic Flux Analysis via Stable Isotope Tracing
Principle: Cells are cultured with a stable isotope-labeled nutrient, such as [U-13C6]-glucose. The labeled carbons are incorporated into downstream metabolites through metabolic pathways. Liquid chromatography-mass spectrometry (LC-MS) is then used to measure the mass shifts in metabolites, allowing for the quantification of flux through the pathway of interest.
Procedure (Abbreviated):
-
Cell Culture: Culture cells in media containing the stable isotope tracer (e.g., [U-13C6]-glucose) for a defined period.
-
Metabolite Extraction: Rapidly quench metabolism (e.g., with cold methanol) and extract polar metabolites from the cells.
-
LC-MS Analysis: Analyze the cell extracts using LC-MS to separate and detect metabolites and their various isotopologues (molecules with different numbers of 13C atoms).
-
Data Analysis: Determine the mass isotopologue distribution (MID) for serine and other related metabolites. This data reveals the fraction of serine that was newly synthesized from the labeled glucose, providing a direct measure of de novo synthesis pathway activity.
References
- 1. benchchem.com [benchchem.com]
- 2. PHGDH gene: MedlinePlus Genetics [medlineplus.gov]
- 3. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Phgdh-IN-5: A Technical Guide to a Covalent Inhibitor of Phosphoglycerate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the first, rate-limiting step of converting 3-phosphoglycerate to 3-phosphohydroxypyruvate. Upregulation of PHGDH has been identified as a key metabolic adaptation in various cancers, providing the necessary building blocks for rapid cell growth and proliferation. This has positioned PHGDH as a promising therapeutic target for oncology. Phgdh-IN-5, also known as Compound B12, has emerged as a potent covalent inhibitor of PHGDH, demonstrating significant potential in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its impact on cellular pathways.
Core Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Description |
| Enzymatic IC50 | 0.29 ± 0.02 µM | Half-maximal inhibitory concentration against recombinant human PHGDH. |
| Covalent Binding Site | Cys421 | Cysteine residue in PHGDH covalently modified by this compound. |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MDA-MB-468 | Breast Cancer | 9.93 | Overexpresses PHGDH. |
| NCI-H1975 | Lung Cancer | Not specified | Overexpresses PHGDH. |
| HT1080 | Fibrosarcoma | Not specified | Overexpresses PHGDH. |
| PC9 | Lung Cancer | Not specified | Overexpresses PHGDH. |
IC50 values for NCI-H1975, HT1080, and PC9 cells were stated to be between 9.93 µM and 21.2 µM in the primary literature[1].
Mechanism of Covalent Inhibition
This compound is a benzo[b]thiophene-1,1-dioxide derivative that acts as a covalent inhibitor of PHGDH. Mass spectrometry-based peptide profiling, mutagenesis experiments, and molecular docking studies have collectively indicated that this compound forms a covalent bond with the cysteine residue at position 421 (Cys421) of the PHGDH enzyme[1]. This irreversible binding leads to the inactivation of the enzyme, thereby blocking the serine biosynthesis pathway.
Caption: Covalent modification of PHGDH by this compound at Cys421.
Signaling and Metabolic Pathways
PHGDH is the initial enzyme in the serine biosynthesis pathway, which branches off from glycolysis. By inhibiting PHGDH, this compound effectively shuts down the production of serine from glucose. This has significant downstream consequences, as serine is a crucial precursor for the synthesis of proteins, nucleotides (purines and pyrimidines), and lipids, all of which are essential for cell proliferation.
Caption: Inhibition of the serine biosynthesis pathway by this compound.
Experimental Protocols
PHGDH Enzymatic Inhibition Assay
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against PHGDH.
-
Reagents and Materials:
-
Recombinant human PHGDH enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM MgCl2, 0.1 mg/mL BSA
-
NAD+ (Cofactor)
-
3-Phosphoglycerate (Substrate)
-
Diaphorase
-
Resazurin
-
This compound (or test compound) dissolved in DMSO
-
96-well black microplate
-
Plate reader capable of fluorescence measurement (Ex/Em = 540/590 nm)
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NAD+, Diaphorase, and Resazurin.
-
Add 2 µL of this compound at various concentrations (typically a serial dilution) to the wells of the 96-well plate. Include DMSO-only wells as a negative control.
-
Add 48 µL of the reaction mixture to each well.
-
Add 25 µL of PHGDH enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the 3-Phosphoglycerate substrate solution.
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of this compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
PHGDH-overexpressing cancer cell lines (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Multi-well spectrophotometer (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (serial dilutions) for 72 hours. Include DMSO-only wells as a control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the IC50 value by plotting the percent viability against the log of the inhibitor concentration and fitting to a dose-response curve.
-
[U-13C6]-Glucose Tracing Assay
This protocol is used to confirm the on-target effect of this compound by measuring the reduction in serine synthesized from glucose.
-
Reagents and Materials:
-
MDA-MB-468 cells
-
Glucose-free and serine-free cell culture medium
-
[U-13C6]-Glucose
-
This compound
-
Methanol, water, and chloroform for metabolite extraction
-
LC-MS/MS system
-
-
Procedure:
-
Culture MDA-MB-468 cells to approximately 80% confluency.
-
Wash the cells with PBS and then culture them in glucose-free and serine-free medium supplemented with [U-13C6]-Glucose and the desired concentration of this compound (and a DMSO control) for 24 hours.
-
After incubation, rapidly aspirate the medium and quench the metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction to separate the polar metabolites.
-
Analyze the polar metabolite fraction by LC-MS/MS to determine the levels of labeled (M+3) and unlabeled serine.
-
The reduction in the M+3 serine peak in the this compound treated samples compared to the control indicates the inhibition of serine synthesis from glucose.
-
Mass Spectrometry for Covalent Adduct Identification
This is a general workflow to identify the covalent binding site of an inhibitor on its target protein.
-
Reagents and Materials:
-
Recombinant human PHGDH
-
This compound
-
Incubation buffer (e.g., PBS)
-
Trypsin (for proteolytic digestion)
-
Dithiothreitol (DTT) and iodoacetamide (IAA) for reduction and alkylation
-
LC-MS/MS system
-
-
Procedure:
-
Incubate recombinant PHGDH with an excess of this compound for a sufficient time to allow for covalent bond formation.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the sequence of PHGDH, including a variable modification on cysteine residues corresponding to the mass of this compound.
-
The identification of a peptide with this specific mass shift on Cys421 confirms it as the covalent binding site.
-
Experimental and Logical Workflows
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a potent and specific covalent inhibitor of PHGDH that effectively targets the serine biosynthesis pathway. Its ability to inhibit the proliferation of PHGDH-overexpressing cancer cells highlights its potential as a therapeutic agent. The detailed protocols and data presented in this guide provide a valuable resource for researchers working on the development of PHGDH inhibitors and for those investigating the role of serine metabolism in cancer and other diseases. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of this compound.
References
The Lynchpin of Cancer Metabolism: A Technical Guide to Phosphoglycerate Dehydrogenase (PHGDH) in Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. Central to this reprogramming is the de novo synthesis of the non-essential amino acid L-serine, a pathway critically controlled by the enzyme Phosphoglycerate Dehydrogenase (PHGDH). This technical guide provides an in-depth exploration of the multifaceted roles of PHGDH in tumorigenesis, moving beyond its canonical function in serine biosynthesis to its non-metabolic activities that are increasingly being recognized. We will dissect the signaling pathways governed by PHGDH, present quantitative data on its expression and activity, and provide detailed experimental protocols for its investigation. This document aims to equip researchers and drug development professionals with a comprehensive understanding of PHGDH as a pivotal target in oncology.
The Canonical Role of PHGDH: Fueling the Anabolic Engine
PHGDH is the rate-limiting enzyme in the de novo serine synthesis pathway (SSP), catalyzing the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP)[1][2][3]. This is the first of a three-step enzymatic cascade that diverts glycolytic flux to produce L-serine. The critical contributions of this pathway to cancer cell proliferation are multifaceted:
-
Macromolecule Synthesis: L-serine is a crucial precursor for the synthesis of proteins, lipids (such as sphingolipids and phosphatidylserine), and other amino acids like glycine and cysteine[2][4]. Glycine, in turn, is a fundamental building block for purine nucleotide synthesis.
-
One-Carbon Metabolism: The catabolism of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a primary source of one-carbon units for the folate cycle. These one-carbon units are essential for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions, including DNA methylation, which plays a significant role in epigenetic regulation.
-
Redox Homeostasis: The serine synthesis pathway contributes to maintaining cellular redox balance by producing NADPH. NADPH is a critical cofactor for regenerating reduced glutathione (GSH), the primary cellular antioxidant that counteracts reactive oxygen species (ROS) and mitigates oxidative stress, a common feature of cancer cells.
-
Anaplerosis: The conversion of 3-PHP to 3-phosphoserine, catalyzed by phosphoserine aminotransferase (PSAT1), utilizes glutamate as a nitrogen donor, producing α-ketoglutarate (α-KG). α-KG is a key intermediate of the tricarboxylic acid (TCA) cycle, and its production via the SSP represents a significant anaplerotic flux, replenishing the TCA cycle to support energy production and biosynthesis. In some cancer cells with high PHGDH expression, the serine synthesis pathway can contribute to as much as 50% of the total anaplerotic flux of glutamine into the TCA cycle.
Below is a diagram illustrating the central role of PHGDH in cellular metabolism.
Caption: The Serine Synthesis Pathway initiated by PHGDH.
PHGDH Overexpression in Cancer: A Clinical Perspective
Elevated expression of PHGDH is a common feature across a wide range of human cancers and is frequently associated with poor prognosis, increased metastasis, and resistance to therapy. The mechanisms leading to PHGDH overexpression are diverse and include gene amplification, transcriptional upregulation by oncogenes, and alterations in protein stability.
| Cancer Type | Frequency of PHGDH Overexpression/Amplification | Associated Outcomes | Reference |
| All Cancers | ~16% (protein level increase) | - | |
| Breast Cancer | 70% in Estrogen Receptor (ER)-negative tumors; 6% gene amplification | Poor prognosis, decreased overall survival, higher tumor grade | |
| Melanoma | 40% of samples; high frequency of gene copy number gain | Shorter progression-free survival, increased metastasis | |
| Lung Adenocarcinoma | Markedly and significantly elevated compared to normal tissue | Poor prognosis, rapid proliferation and migration | |
| Colorectal Cancer | Elevated RNA and protein levels | Associated with stage III/IV disease, larger tumors, inferior survival | |
| Cervical Adenocarcinoma | Significantly higher than in normal glandular epithelium | Significant survival disadvantage | |
| Glioma | Upregulated in astrocytic tumors, highly expressed in aggressive types | Promotes tumor proliferation, invasion, and tumorigenicity | |
| Hepatocellular Carcinoma | - | Drives sorafenib resistance | |
| Ovarian Cancer | High expression correlated with lower overall survival | Implicated in cisplatin resistance |
Non-Canonical Functions of PHGDH: Beyond Serine Synthesis
Recent research has unveiled novel, non-metabolic roles for PHGDH that contribute to its oncogenic activity, independent of its catalytic function in serine production.
-
Mitochondrial Translation and Bioenergetics: In liver cancer cells, PHGDH can localize to the inner mitochondrial membrane, where it promotes the translation of mitochondrial DNA (mtDNA)-encoded proteins. This is achieved through an interaction with adenine nucleotide translocase 2 (ANT2) and mitochondrial elongation factor G2 (mtEFG2), which enhances mitochondrial ribosome recycling efficiency. This ultimately boosts mitochondrial respiration and provides a bioenergetic advantage to tumor cells.
-
Regulation of Transcription Factors: Under nutrient stress, PHGDH can translocate to the nucleus and repress the activity of the transcription factor c-Jun, thereby promoting tumorigenesis. In glioma, PHGDH has been shown to interact with the N-terminal of the oncogenic transcription factor FOXM1, preventing its proteasomal degradation and thereby promoting tumor proliferation and invasion.
-
Oncometabolite Production: PHGDH has been shown to possess promiscuous enzymatic activity, capable of converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG). D-2HG can competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that can drive cancer progression.
The following diagram illustrates the diverse functions of PHGDH.
Caption: Canonical and non-canonical functions of PHGDH in cancer.
Signaling Pathways Regulating and Influenced by PHGDH
The expression and activity of PHGDH are tightly regulated by a network of oncogenic and tumor-suppressive signaling pathways.
-
Upregulation by Oncogenes:
-
c-Myc: The proto-oncogene c-Myc can transcriptionally upregulate PHGDH expression, linking cell proliferation signals directly to metabolic reprogramming.
-
ATF4: Activating transcription factor 4 (ATF4) is a key mediator of the integrated stress response and can induce the expression of PHGDH and other enzymes in the serine synthesis pathway.
-
MEK/ERK Pathway: In BRAF- and NRAS-mutated cancers, overactive MEK/ERK signaling can drive PHGDH overexpression through ATF4 activation.
-
-
Downregulation by Tumor Suppressors:
-
p53: The tumor suppressor p53 transcriptionally downregulates PHGDH, and suppression of PHGDH by wild-type p53 can promote apoptosis.
-
PKCζ: Protein kinase C zeta (PKCζ) can repress the transcription of PHGDH and PSAT1 and also directly phosphorylate PHGDH to inhibit its catalytic activity.
-
-
Downstream Effects on Signaling:
-
mTORC1 Signaling: PHGDH-mediated serine biosynthesis can boost mTORC1 signaling, a central regulator of cell growth and proliferation.
-
The following diagram depicts the regulatory network of PHGDH.
Caption: Key signaling pathways regulating and influenced by PHGDH.
Experimental Protocols for PHGDH Research
Investigating the function of PHGDH requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Measurement of PHGDH Enzyme Activity
Principle: The enzymatic activity of PHGDH is determined by measuring the rate of NADH production as it catalyzes the conversion of 3-PG to 3-PHP. The increase in NADH is monitored spectrophotometrically at 340 nm or through a coupled reaction that generates a colorimetric or fluorescent signal.
Protocol (Colorimetric Assay):
-
Sample Preparation:
-
Cell/Tissue Lysates: Homogenize cells or tissues in PHGDH Assay Buffer (e.g., from Abcam ab273328) on ice. Centrifuge to remove insoluble material. Protein concentration should be determined using a standard method (e.g., BCA assay).
-
For samples with high levels of small molecule interferences, a protein precipitation step using saturated ammonium sulfate can be performed.
-
-
Reaction Setup (96-well plate format):
-
Standards: Prepare a standard curve using a known concentration of NADH (e.g., 0, 2.5, 5, 7.5, 10, 12.5 nmol/well).
-
Samples and Controls:
-
Sample Wells: Add 2-50 µL of lysate.
-
Background Control Wells: Add 2-50 µL of lysate (to correct for background NADH production).
-
Positive Control: Use recombinant PHGDH protein.
-
-
Adjust the volume in all wells to 50 µL with PHGDH Assay Buffer.
-
-
Reaction Mix Preparation:
-
Reaction Mix: Prepare a master mix containing PHGDH Assay Buffer, PHGDH Substrate (3-PG), and a developer (e.g., a probe that is reduced by NADH to produce a colorimetric signal).
-
Background Control Mix: Prepare a similar mix but without the PHGDH substrate.
-
-
Assay Execution:
-
Add 50 µL of the Reaction Mix to the standard and sample wells.
-
Add 50 µL of the Background Control Mix to the background control wells.
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
-
Data Analysis:
-
Subtract the 0 standard reading from all standard readings and plot the NADH standard curve.
-
Correct the sample readings by subtracting the background control readings.
-
Calculate the PHGDH activity based on the rate of change in absorbance and the standard curve.
-
Western Blotting for PHGDH Protein Expression
Principle: Western blotting is used to detect and quantify the amount of PHGDH protein in a sample.
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PHGDH (e.g., from ProteinTech) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.
shRNA-mediated Knockdown of PHGDH
Principle: Short hairpin RNA (shRNA) can be used to stably silence the expression of the PHGDH gene to study its functional role in cancer cells.
Protocol:
-
shRNA Vector Selection: Choose a lentiviral or retroviral vector containing an shRNA sequence targeting human PHGDH. A non-targeting shRNA control vector should also be used.
-
Viral Production: Co-transfect the shRNA vector with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.
-
Viral Transduction: Infect the target cancer cells with the viral supernatant in the presence of polybrene.
-
Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin) if the vector contains a resistance gene.
-
Validation of Knockdown: Confirm the reduction in PHGDH mRNA and protein levels using qRT-PCR and Western blotting, respectively.
-
Functional Assays: Perform functional assays (e.g., proliferation, migration, metabolic flux analysis) to assess the phenotypic effects of PHGDH knockdown.
Metabolic Flux Analysis using Stable Isotope Tracing
Principle: Stable isotope tracing with labeled glucose (e.g., [U-13C]-glucose) allows for the measurement of the flux of carbon atoms through the serine synthesis pathway and other connected metabolic pathways.
Protocol:
-
Cell Culture: Culture cells in a medium containing the stable isotope-labeled substrate for a defined period.
-
Metabolite Extraction: Quench cellular metabolism rapidly (e.g., with cold methanol) and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the mass isotopologue distribution of serine, glycine, and other relevant metabolites.
-
Data Analysis: Calculate the fractional contribution of the labeled substrate to the metabolite pools to determine the relative metabolic flux through the pathway of interest.
The following diagram provides a workflow for studying PHGDH function.
Caption: Experimental workflow for investigating PHGDH function.
Targeting PHGDH in Cancer Therapy
The dependence of many cancers on the serine synthesis pathway makes PHGDH an attractive target for therapeutic intervention. Several small molecule inhibitors of PHGDH have been developed and are currently in preclinical development.
| Inhibitor | Mechanism of Action | Effects on Cancer Cells | Reference |
| NCT-503 | Small molecule inhibitor | Attenuates proliferation, induces cell death in PHGDH-high cancers, decreases tumor growth in vivo | |
| CBR-5884 | Non-competitive inhibitor, disrupts oligomerization | Inhibits de novo serine synthesis, selectively toxic to cancer cells with high serine synthesis activity | |
| PKUMDL-WQ-2101 | Small molecule inhibitor | Specific binding to PHGDH | |
| BI-4924 | Small molecule inhibitor | - |
While PHGDH inhibitors show promise, cancer cells can develop resistance by activating alternative metabolic pathways, such as glutaminolysis. Therefore, combination therapies that target multiple metabolic vulnerabilities may be a more effective strategy.
Conclusion and Future Directions
Phosphoglycerate Dehydrogenase stands at a critical metabolic node, directing glycolytic flux towards a pathway essential for the biosynthesis of macromolecules, maintenance of redox homeostasis, and replenishment of the TCA cycle. Its frequent overexpression in a multitude of cancers and its emerging non-canonical roles in regulating mitochondrial function and gene expression solidify its position as a high-value target in oncology. The development of specific and potent PHGDH inhibitors holds significant promise for cancer therapy, particularly for tumors addicted to de novo serine synthesis. Future research should focus on elucidating the precise mechanisms of PHGDH's non-metabolic functions, identifying biomarkers to predict response to PHGDH inhibition, and exploring rational combination therapies to overcome potential resistance mechanisms. A deeper understanding of the intricate roles of PHGDH will undoubtedly pave the way for novel and effective anti-cancer strategies.
References
Whitepaper: The Significance of PHGDH Overexpression in Triple-Negative Breast Cancer
Audience: Researchers, scientists, and drug development professionals. Content Type: An in-depth technical guide.
Executive Summary
Triple-Negative Breast Cancer (TNBC) represents an aggressive subtype with limited therapeutic options. A growing body of evidence points to metabolic reprogramming as a key hallmark of TNBC, enabling rapid proliferation and adaptation to the tumor microenvironment. Central to this metabolic rewiring is the de novo serine synthesis pathway (SSP), and its rate-limiting enzyme, D-3-phosphoglycerate dehydrogenase (PHGDH). PHGDH is frequently overexpressed in TNBC, a phenomenon linked to poor patient prognosis.[1][2] This overexpression diverts glycolytic intermediates towards the synthesis of serine and its downstream metabolites, which are crucial for nucleotide production, redox homeostasis, and macromolecular synthesis.[3][4] PHGDH not only fuels cancer cell proliferation but also plays non-canonical roles in regulating gene expression and mitochondrial function.[5] Its pivotal role in TNBC biology has positioned PHGDH as a promising therapeutic target. This guide provides a comprehensive overview of the role of PHGDH in TNBC, summarizes key quantitative data, details relevant experimental protocols, and illustrates the core signaling pathways.
PHGDH in Cancer Metabolism
PHGDH is the first and rate-limiting enzyme in the SSP, catalyzing the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP). This is followed by two subsequent reactions catalyzed by phosphoserine aminotransferase 1 (PSAT1) and phosphoserine phosphatase (PSPH) to produce L-serine. Upregulation of PHGDH is a feature of many cancers, including TNBC, melanoma, and non-small cell lung cancer.
The serine produced via this pathway is a central node in cancer cell metabolism, contributing to:
-
Nucleotide Synthesis: Serine is a primary source of one-carbon units for the folate cycle, which are essential for the synthesis of purines and thymidylate.
-
Redox Homeostasis: Serine metabolism contributes to the production of NADPH and glutathione (GSH), which are critical for mitigating oxidative stress.
-
Amino Acid and Lipid Synthesis: Serine is a precursor for glycine and cysteine, and is incorporated into proteins and lipids like sphingolipids.
-
TCA Cycle Anaplerosis: Increased flux through the SSP can contribute to the influx of glutamate into the tricarboxylic acid (TCA) cycle.
PHGDH Overexpression and Clinical Significance in TNBC
Multiple studies have demonstrated that PHGDH is significantly overexpressed in TNBC compared to other breast cancer subtypes and normal breast tissue. This high expression is often associated with the basal-like molecular subtype of TNBC.
Data on PHGDH Expression and Patient Survival
The clinical implications of PHGDH overexpression have been a subject of intense investigation, with several studies linking high expression levels to poorer outcomes. However, some reports present conflicting findings, particularly regarding metastasis, suggesting a complex role for PHGDH that may be context-dependent.
Table 1: PHGDH Expression in Breast Cancer Subtypes
| Breast Cancer Subtype | Finding | Reference |
|---|---|---|
| Triple-Negative (TNBC) | Highest mRNA and protein expression levels compared to other subtypes. | |
| TNBC (Basal-like) | Tumoral PHGDH expression is significantly increased in basal marker-positive (CK5/6+ and/or EGFR+) TNBCs. | |
| ER-Negative | PHGDH protein levels are elevated in approximately 70% of estrogen receptor (ER)-negative breast cancers. |
| Apocrine Carcinomas (TNBC subtype) | Generally low to no expression of PHGDH, suggesting deregulation is not solely linked to ER status. | |
Table 2: Correlation of PHGDH Expression with Patient Survival in Breast Cancer
| Patient Cohort | Finding | Hazard Ratio (HR) | p-value | Reference |
|---|---|---|---|---|
| Breast Cancer (General) | High PHGDH expression associated with reduced overall survival. | - | < 0.001 | |
| Breast Cancer (METABRIC) | High PHGDH expression linked to reduced overall and disease-free survival. | - | - | |
| Non-TNBC Patients | High PHGDH expression correlated with reduced survival rates. | - | - | |
| TNBC Patients | Lack of tumoral PHGDH expression predictive of shorter overall survival. | 3.053 | 0.050 |
| TNBC Patients | High PHGDH expression showed diametrically opposite survival results compared to non-TNBC. | - | - | |
Note: The conflicting data on TNBC patient survival highlights the complexity of PHGDH's role and may reflect differences in patient cohorts, methodologies, or the specific tumor microenvironment.
Signaling and Regulatory Pathways
The expression and activity of PHGDH are tightly regulated by a network of oncogenic signaling pathways and transcription factors, which are often dysregulated in TNBC.
Upstream Regulation of PHGDH
Several key cancer-associated transcription factors drive PHGDH expression:
-
NRF2 and ATF4: The transcription factor NRF2, a master regulator of the antioxidant response, can induce the expression of PHGDH, PSAT1, and SHMT2 via Activating Transcription Factor 4 (ATF4). This links oxidative stress responses directly to the metabolic pathway that generates antioxidants like glutathione.
-
MYC: The oncogene MYC can upregulate PHGDH expression.
-
Hypoxia (HIF-1/2): Under hypoxic conditions, common in solid tumors, Hypoxia-Inducible Factors (HIF-1 and HIF-2) can induce the expression of SSP enzymes, including PHGDH.
Downstream Effects of PHGDH Activity
Beyond providing serine, PHGDH activity has broader impacts on cellular signaling:
-
mTORC1 Signaling: The serine synthesis pathway is interconnected with the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. Serine production can support mTORC1 activity, creating a feedback loop that promotes tumor growth.
-
Redox Balance and Chemoresistance: By fueling glutathione synthesis, PHGDH overexpression helps cancer cells combat the high levels of reactive oxygen species (ROS) induced by rapid proliferation and chemotherapy, thereby contributing to drug resistance.
-
Non-Canonical Functions: Emerging evidence shows PHGDH can translocate to different cellular compartments, such as the mitochondria and nucleus, where it performs functions independent of its catalytic activity. For instance, in the mitochondria, it can promote mitochondrial translation and respiration. In the nucleus, it has been found to regulate macrophage polarization, suggesting a role in modulating the tumor immune microenvironment.
PHGDH as a Therapeutic Target
The dependence of TNBC cells on the SSP makes PHGDH an attractive therapeutic target. Inhibition of PHGDH has been shown to selectively decrease the proliferation of PHGDH-dependent cancer cells.
Preclinical Evidence for PHGDH Inhibition
Pharmacological inhibitors of PHGDH have demonstrated anti-tumor activity in preclinical models. These inhibitors effectively reduce the flux of glucose-derived carbons into serine, leading to decreased cell proliferation and, in some cases, apoptosis. The efficacy of these inhibitors is often enhanced in nutrient-limited conditions, mimicking the tumor microenvironment.
Table 3: Effects of PHGDH Inhibition on TNBC and Other Cancer Cell Lines
| Cell Line Type | Inhibitor | Effect | Quantitative Result | Reference |
|---|---|---|---|---|
| TNBC Brain Metastasis | PH-719 (1 µM) | Decreased Serine Synthesis | ~60-70% reduction in fractional labeling of m+3 serine from U-¹³C-glucose. | |
| TNBC Brain Metastasis | PH-719 (1 µM) | Decreased Proliferation | ~50% reduction in cell proliferation after 5 days. | |
| Bladder Cancer | NCT-502 | Inhibited Proliferation | IC50 values determined for various cell lines. | |
| Various Cancer Lines | CBR-5884 | Decreased Proliferation | Significant reduction in cell proliferation in a dose-dependent manner. |
| Various Cancer Lines | CBR-5884 | Increased Apoptosis | Significant increase in early and late apoptotic cells. | |
Table 4: In Vivo Effects of PHGDH Inhibition in Xenograft Models
| Cancer Type | Model | Inhibitor | Effect on Tumor Growth | Reference |
|---|---|---|---|---|
| Bladder Cancer | Subcutaneous Xenograft | NCT-502 | Significantly inhibited tumor proliferation. |
| Colon Cancer (HCT116) | Subcutaneous Xenograft | PH-755 | Significantly reduced tumor size. | |
Note: While specific in vivo data for TNBC models was not detailed in the provided search results, the data from other cancer types strongly supports the potential for PHGDH inhibitors to control tumor growth.
Experimental Protocols and Workflows
Studying the role of PHGDH in TNBC requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Protocol: Immunohistochemistry (IHC) for PHGDH
This protocol is for staining PHGDH in formalin-fixed, paraffin-embedded (FFPE) TNBC tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 times for 10 minutes each.
-
Transfer slides through a graded alcohol series: 100% ethanol (2x, 2 min), 95% ethanol (2x, 2 min), 80% ethanol (1x, 2 min).
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Place slides in a container with 10 mM sodium citrate buffer (pH 6.0).
-
Heat at 95-100°C for 10-20 minutes.
-
Allow slides to cool at room temperature for 20 minutes.
-
Rinse slides with Phosphate-Buffered Saline (PBS) 2 times for 5 minutes each.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide (H2O2) for 10-15 minutes at room temperature.
-
Wash slides 3 times in PBS.
-
Incubate slides in a blocking buffer (e.g., 10% normal serum from the secondary antibody host species in TBS) for 1 hour at 37°C in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PHGDH antibody in blocking buffer to its optimal concentration.
-
Apply the diluted antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides three times in PBS for 5 minutes each.
-
Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash slides with PBS (2x, 5 min).
-
Apply Streptavidin-HRP conjugates and incubate for 30 minutes.
-
Wash slides with PBS (2x, 5 min).
-
Apply DAB substrate solution and monitor color development (typically < 5 minutes).
-
Stop the reaction by immersing slides in water.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 1-2 minutes to visualize nuclei.
-
Rinse thoroughly in running tap water.
-
Dehydrate slides through a graded alcohol series and clear in xylene.
-
Coverslip using a permanent mounting medium.
-
Protocol: Western Blotting for PHGDH Quantification
-
Protein Extraction: Lyse TNBC cells or homogenized tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against PHGDH (and a loading control like β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
Protocol: Metabolomics for Serine Synthesis Flux
This protocol outlines ¹³C-glucose tracing to measure de novo serine synthesis.
-
Cell Culture: Culture TNBC cells in glucose-free DMEM.
-
Labeling: Supplement the medium with [U-¹³C]-glucose and culture for 6-24 hours.
-
Metabolite Extraction: Aspirate media, wash cells with ice-cold saline, and quench metabolism with ice-cold 80% methanol. Scrape cells and collect the extract.
-
Sample Preparation: Centrifuge the extract to pellet debris. Dry the supernatant (containing metabolites) under nitrogen gas.
-
Derivatization: Derivatize the dried metabolites to make them volatile for gas chromatography (GC).
-
GC-MS Analysis: Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify metabolites.
-
Data Analysis: Determine the fractional abundance of labeled serine (m+3) and glycine (m+2) to quantify the flux through the serine synthesis pathway.
Protocol: TNBC Orthotopic Xenograft Model
-
Cell Preparation: Harvest logarithmically growing MDA-MB-231 cells. Resuspend 2-5 million cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.
-
Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice, 6-8 weeks old).
-
Implantation: Anesthetize the mouse. Make a small incision to expose the number two or four mammary fat pad. Inject the cell suspension orthotopically into the fat pad.
-
Tumor Monitoring: Close the incision with a wound clip or suture. Monitor mice for tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Therapeutic Study: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment (PHGDH inhibitor) and vehicle control groups.
-
Endpoint: Continue treatment for the specified duration or until tumors reach the predetermined endpoint. Harvest tumors for ex vivo analysis (IHC, Western Blot, etc.).
Conclusion and Future Directions
PHGDH is undeniably a significant player in the pathobiology of triple-negative breast cancer. Its overexpression drives metabolic reprogramming that fuels the high proliferative demands of TNBC cells and contributes to a phenotype associated with poor clinical outcomes. The intricate network of upstream regulators and downstream effector pathways underscores its central role in TNBC.
While PHGDH inhibitors show significant promise in preclinical models, several questions remain. The conflicting data regarding its role in metastasis and patient survival warrant further investigation to define its context-specific functions. Future research should focus on:
-
Developing more potent and specific PHGDH inhibitors for clinical use.
-
Identifying biomarkers to stratify patients most likely to respond to PHGDH-targeted therapies.
-
Exploring combination therapies, such as pairing PHGDH inhibitors with chemotherapy or inhibitors of parallel metabolic pathways, to overcome potential resistance mechanisms.
-
Further elucidating the non-canonical roles of PHGDH in TNBC, particularly its impact on the tumor microenvironment and immune response.
Targeting the metabolic vulnerabilities of TNBC through enzymes like PHGDH represents a hopeful strategy to address the significant unmet clinical need in this aggressive disease.
References
The Impact of PHGDH Inhibition on Serine Metabolism in Melanoma: A Technical Overview of Phgdh-IN-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of phosphoglycerate dehydrogenase (PHGDH) in melanoma and the therapeutic potential of its inhibition, with a specific focus on the covalent inhibitor Phgdh-IN-5. By targeting the first rate-limiting step of the de novo serine synthesis pathway, PHGDH inhibitors represent a promising strategy to exploit the metabolic vulnerabilities of melanoma.
Introduction: The Significance of Serine Metabolism in Melanoma
Melanoma, a highly aggressive form of skin cancer, exhibits significant metabolic reprogramming to sustain its rapid proliferation and metastatic potential. One of the key metabolic alterations is the upregulation of the de novo serine synthesis pathway, which is governed by the enzyme phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby diverting glucose flux towards serine production.[3][4]
In melanoma, particularly in subtypes with BRAFV600E mutations, the MAPK signaling pathway drives the upregulation of PHGDH expression.[2] This heightened PHGDH activity provides a continuous supply of serine, which is crucial for various anabolic processes, including nucleotide, amino acid, and lipid synthesis, as well as maintaining redox homeostasis through glutathione production. Consequently, melanoma cells often become dependent on this endogenous serine supply for their growth and survival, making PHGDH an attractive therapeutic target.
This compound: A Covalent Inhibitor of PHGDH
This compound, also known as Compound B12, is a novel covalent inhibitor of PHGDH. It exhibits potent enzymatic inhibitory activity with a reported IC50 value of 0.29 µM. The mechanism of action involves the formation of a covalent bond with the Cys421 residue of PHGDH, leading to irreversible inactivation of the enzyme. This targeted inhibition effectively blocks the de novo synthesis of serine from glucose. While specific studies on melanoma are not yet widely published, this compound has been shown to inhibit the proliferation of other cancer cell lines that overexpress PHGDH, such as MDA-MB-468, NCI-H1975, HT1080, and PC9 cells.
Quantitative Data on PHGDH Inhibitors
The following tables summarize key quantitative data for this compound and other notable PHGDH inhibitors that have been evaluated in cancer cell lines, including melanoma.
| Inhibitor | IC50 (µM) | Cell Line(s) | Effect(s) | Reference(s) |
| This compound (Compound B12) | 0.29 | MDA-MB-468, NCI-H1975, HT1080, PC9 | Inhibition of cell proliferation, Reduction of glucose-derived serine | |
| CBR-5884 | 33 | Breast cancer and melanoma cell lines | Inhibition of cell proliferation in PHGDH-overexpressing cells | |
| NCT-503 | 2.5 | PHGDH-dependent cancer cells | Inhibition of serine synthesis, Reduction of cell viability | |
| BI-4924 | 0.003 | Cancer cells | Disruption of serine biosynthesis | |
| PKUMDL-WQ-2101 | 34.8 | MDA-MB-468, HCC70 | Inhibition of cell viability, Cell cycle arrest |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PHGDH Regulation in Melanoma
The diagram below illustrates the signaling cascade leading to PHGDH upregulation in BRAF-mutant melanoma and the subsequent metabolic dependencies.
Caption: MAPK pathway-mediated upregulation of PHGDH in melanoma.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow to assess the efficacy of a PHGDH inhibitor like this compound in melanoma cells.
Caption: Experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on the viability of melanoma cells.
-
Cell Seeding: Plate melanoma cells (e.g., A375, SK-MEL-28) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is used to determine the expression levels of PHGDH and related signaling proteins.
-
Cell Lysis: Lyse the treated and control melanoma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PHGDH, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Metabolic Flux Analysis using [U-13C]-Glucose Tracing
This method allows for the direct measurement of serine synthesis from glucose.
-
Cell Culture and Treatment: Culture melanoma cells in glucose-free RPMI medium supplemented with 10% dialyzed FBS and [U-13C]-glucose. Treat the cells with this compound or a vehicle control.
-
Metabolite Extraction: After the desired treatment time, rapidly quench the metabolism and extract intracellular metabolites using a cold methanol/water/chloroform mixture.
-
LC-MS/MS Analysis: Analyze the polar metabolite fraction by liquid chromatography-mass spectrometry (LC-MS/MS) to measure the levels of labeled and unlabeled serine and other relevant metabolites.
-
Data Analysis: Calculate the fractional contribution of glucose to serine synthesis by determining the ratio of labeled serine (m+3) to the total serine pool.
Conclusion
The inhibition of PHGDH presents a targeted therapeutic strategy for melanoma, a cancer type frequently characterized by an addiction to de novo serine synthesis. This compound is a potent covalent inhibitor of PHGDH that effectively blocks this metabolic pathway. While further studies are required to specifically delineate its effects in melanoma, the existing data on this compound and other PHGDH inhibitors strongly support the continued investigation of this approach. The experimental protocols and workflows detailed in this guide provide a framework for the preclinical evaluation of PHGDH inhibitors in melanoma research and drug development.
References
- 1. PSPH promotes melanoma growth and metastasis by metabolic-deregulation–mediated transcriptional activation of NR4A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phosphoglycerate dehydrogenase diverts glycolytic flux and contributes to oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
The Crossroads of Cancer Metabolism: A Technical Guide to PHGDH and One-Carbon Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic reprogramming is a hallmark of cancer, enabling unabated cell growth and proliferation. Central to this reprogramming is the de novo synthesis of the non-essential amino acid serine and the subsequent one-carbon metabolism. Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in the serine biosynthesis pathway, diverting glycolytic intermediates into this crucial anabolic route. Mounting evidence highlights the overexpression and hyperactivation of PHGDH across a spectrum of cancers, correlating with poor prognosis and therapeutic resistance. This technical guide provides an in-depth exploration of the intricate connection between PHGDH, one-carbon metabolism, and cancer. We will dissect the molecular mechanisms, present key quantitative data, detail essential experimental protocols, and visualize the complex signaling networks, offering a comprehensive resource for researchers and drug development professionals in oncology.
The Central Role of PHGDH in Cancer Metabolism
PHGDH is a pivotal enzyme that links glycolysis to the serine biosynthesis pathway. It catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[1] This is the committed step in a three-enzyme cascade that produces serine.[2] Serine is not merely a component of proteins; it is a critical hub for numerous biosynthetic pathways essential for cancer cell survival and proliferation.
The serine biosynthesis pathway fuels one-carbon metabolism by donating one-carbon units to the folate cycle.[3] This process, primarily mediated by serine hydroxymethyltransferase (SHMT), is vital for the synthesis of nucleotides (purines and thymidylate), amino acids (glycine and cysteine), and lipids.[4][5] Furthermore, one-carbon metabolism is intrinsically linked to cellular methylation reactions, including DNA and histone methylation, which play a crucial role in epigenetic regulation and gene expression in cancer. The pathway also contributes to maintaining redox homeostasis by producing NADPH and glutathione (GSH), which are critical for mitigating oxidative stress, a common feature of the tumor microenvironment.
Upregulation of PHGDH Across Various Cancers
The expression of PHGDH is tightly regulated in normal tissues. However, in many cancers, its expression is significantly upregulated. This overexpression can occur through various mechanisms, including gene amplification, transcriptional activation by oncogenes, and post-translational modifications. For instance, the PHGDH gene is located in a region of chromosome 1p that is frequently amplified in breast cancer and melanoma.
Table 1: PHGDH Expression in Different Cancer Types
| Cancer Type | Level of PHGDH Upregulation | Method of Detection | Reference(s) |
| Breast Cancer (ER-negative) | Elevated in ~70% of cases | mRNA and Protein (IHC) | |
| Melanoma | Gene amplification and overexpression reported | Gene amplification, mRNA, Protein | |
| Lung Adenocarcinoma | Associated with poor prognosis | mRNA and Protein | |
| Glioma | Highly expressed in astrocytic tumors, correlates with aggressiveness | Protein (IHC) | |
| Colon Cancer | Significantly higher expression in tumor vs. normal tissue | mRNA and Protein | |
| Ovarian Cancer | Upregulated in cisplatin-resistant cells | Protein (Western Blot, IHC) |
This table is a summary of findings from multiple sources and is not exhaustive.
Signaling Pathways and Regulation of PHGDH
The expression and activity of PHGDH are controlled by a complex network of signaling pathways involving both oncogenes and tumor suppressors.
Regulation by Oncogenes and Tumor Suppressors
Several key cancer-associated genes directly influence PHGDH expression. The transcription factor c-Myc has been shown to promote the serine synthesis pathway under nutrient-deprived conditions. Conversely, the tumor suppressor p53 can transcriptionally repress PHGDH, leading to apoptosis. Another tumor suppressor, Parkin (PARK2), an E3 ubiquitin ligase, mediates the ubiquitination and subsequent degradation of PHGDH. Loss of Parkin function, which is common in many cancers, can lead to PHGDH stabilization and increased serine synthesis.
The Serine Biosynthesis and One-Carbon Metabolism Pathway
The metabolic pathway initiated by PHGDH is central to cancer cell anabolism.
Non-Canonical Functions of PHGDH in Cancer
Recent studies have revealed that PHGDH possesses non-metabolic functions that also contribute to tumorigenesis. These "moonlighting" roles are independent of its catalytic activity in serine synthesis.
Interaction with FOXM1
In glioma cells, PHGDH has been shown to interact directly with the oncogenic transcription factor Forkhead Box M1 (FOXM1). This interaction stabilizes FOXM1 at the protein level, preventing its proteasomal degradation. The stabilized FOXM1 can then promote the expression of its target genes involved in cell proliferation, invasion, and tumorigenicity.
Regulation of Mitochondrial Translation
In liver cancer cells, a fraction of PHGDH localizes to the inner mitochondrial membrane. Here, it plays a non-canonical role in promoting the translation of mitochondrial DNA (mtDNA)-encoded proteins. PHGDH interacts with adenine nucleotide translocase 2 (ANT2) and recruits mitochondrial elongation factor G2 (mtEFG2), which enhances mitochondrial ribosome recycling and, consequently, the expression of proteins essential for the electron transport chain and oxidative phosphorylation. This function promotes mitochondrial bioenergetics and supports tumor growth.
Targeting PHGDH in Cancer Therapy
The reliance of many cancers on the serine biosynthesis pathway makes PHGDH an attractive therapeutic target. Several small molecule inhibitors of PHGDH have been developed and are currently under investigation.
Table 2: Small Molecule Inhibitors of PHGDH
| Inhibitor | IC50 | Mechanism of Action | Reference(s) |
| CBR-5884 | 7 µM - 33 µM | Selective, non-competitive inhibitor; disrupts oligomerization | |
| NCT-503 | 2.5 ± 0.6 µM | Non-competitive inhibitor | |
| BI-4924 | Single-digit nM potency | NADH/NAD+ competitive inhibitor | |
| Azacoccone E | 9.8 ± 4.3 µM | Natural product, non-competitive inhibitor | |
| Ixocarpalactone A | 1.66 ± 0.28 µM | Natural product inhibitor |
IC50 values can vary depending on the assay conditions.
Key Experimental Protocols
PHGDH Enzyme Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and published literature.
Principle: The activity of PHGDH is determined by measuring the production of NADH, which is coupled to the reduction of a colorimetric probe. The increase in absorbance at 450 nm is proportional to the PHGDH activity.
Materials:
-
PHGDH Assay Buffer
-
PHGDH Substrate (3-phosphoglycerate)
-
PHGDH Developer (containing a probe and diaphorase)
-
NADH Standard
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize tissue (20 mg) or cells (4 x 10^6) in 400 µL of ice-cold PHGDH Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.
-
(Optional) Precipitate proteins using saturated ammonium sulfate to remove small molecule interferences.
-
-
NADH Standard Curve Preparation:
-
Prepare a series of NADH standards (e.g., 0, 2.5, 5, 7.5, 10, 12.5 nmol/well) in the 96-well plate.
-
Adjust the final volume of each standard to 50 µL with PHGDH Assay Buffer.
-
-
Reaction Setup:
-
Add 2-50 µL of sample to the wells of the 96-well plate.
-
Adjust the final volume to 50 µL with PHGDH Assay Buffer.
-
Prepare a Reaction Mix containing PHGDH Assay Buffer, PHGDH Developer, and PHGDH Substrate according to the kit instructions.
-
Add 50 µL of the Reaction Mix to each standard and sample well.
-
For background control, add a similar mix without the PHGDH substrate.
-
-
Measurement:
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
Record data every 2-3 minutes.
-
-
Calculation:
-
Calculate the change in absorbance over time (ΔOD/min).
-
Use the NADH standard curve to determine the amount of NADH produced by the sample.
-
PHGDH activity is expressed as nmol/min/mg of protein or mU/mg.
-
Western Blot Analysis of PHGDH
This protocol provides a general workflow for detecting PHGDH protein levels in cell or tissue lysates.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PHGDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation:
-
Lyse cells or tissues in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PHGDH antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Immunohistochemistry (IHC) Staining of PHGDH
This protocol outlines the steps for detecting PHGDH protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against PHGDH
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking solution.
-
Incubate with the primary anti-PHGDH antibody.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with streptavidin-HRP.
-
Develop the signal with DAB substrate.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Conclusion
The intricate relationship between PHGDH, one-carbon metabolism, and cancer presents a compelling area for therapeutic intervention. The upregulation of PHGDH in a wide array of tumors underscores its critical role in supporting the metabolic demands of cancer cells. Beyond its canonical enzymatic function, the non-metabolic roles of PHGDH in regulating key oncogenic signaling pathways further solidify its importance in tumor progression. The development of specific PHGDH inhibitors offers a promising avenue for targeted cancer therapy. This technical guide provides a foundational resource for researchers and clinicians working to unravel the complexities of cancer metabolism and to develop novel therapeutic strategies targeting the PHGDH-driven metabolic vulnerabilities of cancer. Further research into the nuanced roles of PHGDH in different cancer subtypes and the tumor microenvironment will be crucial for the successful clinical translation of these findings.
References
- 1. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Phosphoglycerate Dehydrogenase (PHGDH) in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic targets. One such target is the metabolic enzyme phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway. Elevated expression of PHGDH has been observed in a significant subset of NSCLC cases and is correlated with poor prognosis. This heightened enzymatic activity redirects glycolytic intermediates towards the synthesis of serine and its derivatives, which are crucial for nucleotide production, glutathione synthesis, and the maintenance of redox homeostasis, thereby supporting rapid tumor growth, proliferation, and resistance to therapy. This technical guide provides a comprehensive overview of the role of PHGDH in NSCLC, including its upstream regulation and downstream signaling effects. Detailed experimental protocols for the investigation of PHGDH and its functional consequences are provided, along with a compilation of key quantitative data. Furthermore, this guide illustrates the intricate signaling and metabolic pathways involving PHGDH, offering a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. In non-small cell lung cancer (NSCLC), a notable metabolic alteration is the upregulation of the de novo serine biosynthesis pathway. The key enzyme controlling this pathway is phosphoglycerate dehydrogenase (PHGDH), which diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) into the serine synthesis pathway.
This guide delves into the critical role of PHGDH in NSCLC progression, its potential as a therapeutic target, and the experimental methodologies used to study its function.
The Role and Regulation of PHGDH in NSCLC
PHGDH catalyzes the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first and committed step in serine biosynthesis. The product of this pathway, serine, and its derivative glycine, are not only essential for protein synthesis but also serve as precursors for a wide array of biomolecules that are critical for cancer cell survival and proliferation, including nucleotides and the antioxidant glutathione.
Upstream Regulation
The expression and activity of PHGDH in NSCLC are tightly regulated by several key transcription factors, most notably Nuclear factor erythroid 2-related factor 2 (NRF2) and Activating transcription factor 4 (ATF4).[1][2]
-
NRF2-ATF4 Axis: In NSCLC, the transcription factor NRF2, which is frequently deregulated, controls the expression of PHGDH and other serine biosynthesis enzymes, such as PSAT1 and SHMT2, through the induction of ATF4.[1][2] NRF2 indirectly regulates the transcription of ATF4.[1] Subsequently, ATF4 binds to the promoter regions of serine biosynthesis genes, including PHGDH, to drive their expression. This regulatory cascade allows cancer cells to adapt to metabolic stress by enhancing their capacity for de novo serine synthesis.
Downstream Effects and Signaling
The metabolic output of the PHGDH-driven serine biosynthesis pathway has profound effects on various cellular processes critical for NSCLC progression:
-
Nucleotide Synthesis: Serine-derived one-carbon units are essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. This fuels the high proliferative rate of cancer cells.
-
Redox Homeostasis: The synthesis of glutathione, a major intracellular antioxidant, is dependent on the availability of glycine, which is derived from serine. By promoting glutathione production, elevated PHGDH activity helps cancer cells to mitigate oxidative stress.
-
TCA Cycle Anaplerosis: The conversion of serine to glycine is coupled with the production of one-carbon units that can enter the folate cycle. Furthermore, the transamination step in serine synthesis, catalyzed by PSAT1, converts glutamate to α-ketoglutarate, a key intermediate of the tricarboxylic acid (TCA) cycle. This anaplerotic flux helps to replenish TCA cycle intermediates, supporting mitochondrial metabolism.
-
Interaction with Oncogenic Signaling:
-
c-Myc: The oncogene c-Myc has been shown to regulate the expression of PHGDH. In some cancer types, a synergistic interaction between nuclear PHGDH and c-Myc has been observed, suggesting a non-metabolic role for PHGDH in transcriptional regulation.
-
mTOR: The mTOR signaling pathway, a central regulator of cell growth and metabolism, is interconnected with the serine biosynthesis pathway. Inhibition of PHGDH can lead to changes in amino acid levels, which in turn can activate mTORC1 signaling as a pro-survival response.
-
Data Presentation
Table 1: PHGDH Expression in NSCLC
| Parameter | Finding | Reference |
| mRNA Expression | Significantly increased in NSCLC tissues compared to adjacent non-tumor tissues (P < 0.0001). | |
| Protein Expression | 55.2% of NSCLC tumor tissues showed high PHGDH expression, compared to 20% of matched adjacent lung tissues. | |
| Correlation with Clinicopathology | High PHGDH expression is significantly associated with lymph node metastasis (P = 0.021) and advanced TNM stage (P = 0.016). | |
| Prognostic Value | Patients with high PHGDH expression have a significantly shorter 5-year overall survival rate. |
Table 2: Enzyme Kinetics and Inhibition of Human PHGDH
| Parameter | Value | Condition | Reference |
| Km for 3-Phosphoglycerate | 186.7 ± 16.1 µM | In vitro enzyme assay | |
| NCT-503 IC50 | 2.5 µM | Cell-free PHGDH activity assay | |
| NCT-503 EC50 (PHGDH-dependent cells) | 8–16 µM | Cell proliferation assay | |
| NCT-503 IC50 (A549 NSCLC cells) | 16.44 µM | MTT assay after 72h treatment |
Signaling and Experimental Workflow Diagrams
Diagram 1: Upstream Regulation of PHGDH in NSCLC
References
Phgdh-IN-5's Impact on Cellular Redox Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine synthesis pathway (SSP), catalyzing the first, rate-limiting step of converting 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1][2][3][4][5] Upregulation of PHGDH is a hallmark of various cancers, where it supports rapid proliferation and helps maintain redox balance. Phgdh-IN-5, along with other potent and selective PHGDH inhibitors like NCT-503 and CBR-5884, has emerged as a valuable chemical probe to investigate the metabolic consequences of blocking this pathway. Inhibition of PHGDH disrupts not only the synthesis of serine and its downstream metabolites but also profoundly impacts cellular redox homeostasis by affecting glutathione (GSH) synthesis and the NADPH/NADP+ ratio, leading to increased reactive oxygen species (ROS) and enhanced sensitivity to oxidative stress. This guide provides a comprehensive overview of the effects of PHGDH inhibition by compounds like this compound on cellular redox balance, detailing the underlying mechanisms, experimental data, and relevant protocols.
Introduction: The Serine Synthesis Pathway and Redox Control
The serine synthesis pathway (SSP) is a key anabolic pathway that shunts glycolytic intermediates towards the production of non-essential amino acids, serine and glycine. Beyond their roles in protein synthesis, serine and glycine are precursors for a multitude of essential biomolecules, including nucleotides, lipids, and one-carbon units for methylation reactions.
Crucially, the SSP is intricately linked to cellular redox homeostasis in several ways:
-
Glutathione (GSH) Synthesis: Glycine, derived from serine, is one of the three amino acids required for the synthesis of the major intracellular antioxidant, glutathione.
-
NADPH Production: The metabolism of serine and glycine through the one-carbon cycle can contribute to the production of NADPH, a critical reducing equivalent for antioxidant defense systems.
-
NADH Production: The PHGDH-catalyzed step itself produces NADH from NAD+, influencing the cellular NAD+/NADH ratio, which can indirectly affect redox balance.
PHGDH inhibition, therefore, presents a strategic approach to disrupt these interconnected pathways, leading to a compromised antioxidant capacity and a shift towards a pro-oxidative state in cancer cells that are highly dependent on this pathway.
Quantitative Impact of PHGDH Inhibition on Redox Parameters
The following tables summarize quantitative data from various studies on the effects of PHGDH inhibitors on key redox-related parameters in different cancer cell lines.
Table 1: Effect of PHGDH Inhibitors on Glutathione (GSH) Levels
| Cell Line | Inhibitor (Concentration) | Condition | Change in GSH Levels | Reference |
| Multiple Myeloma HMCLs | NCT-503 (IC50 and 2xIC50) | Normoxia | Dose-dependent decrease | |
| HCT116 (Colorectal) | NCT-503 (Multiple conc.) | Normoxia & Hypoxia | Dose-dependent decrease | |
| DLD-1 (Colorectal) | NCT-503 (Multiple conc.) | Normoxia & Hypoxia | Dose-dependent decrease | |
| MIO-M1 (Müller) | CBR-5884 | H2O2-induced stress | Significant decrease | |
| huPMCs (Müller) | CBR-5884 | H2O2-induced stress | Significant decrease | |
| MDA-MB-231 (Breast) | PHGDH shRNA | Normoxia & Hypoxia | Decreased GSH/GSSG ratio | |
| MCF-7 (Breast) | PHGDH shRNA | Normoxia & Hypoxia | Decreased GSH/GSSG ratio |
Table 2: Effect of PHGDH Inhibitors on NADPH Levels and NADPH/NADP+ Ratio
| Cell Line | Inhibitor (Concentration) | Condition | Change in NADPH Levels / Ratio | Reference |
| INA6-KD (Multiple Myeloma) | Untreated (PHGDH KD) | Normoxia | Decreased NADPH/NADP+ ratio | |
| HCT116 (Colorectal) | NCT-503 (Multiple conc.) | Normoxia & Hypoxia | Dose-dependent decrease in NADPH | |
| DLD-1 (Colorectal) | NCT-503 (Multiple conc.) | Normoxia & Hypoxia | Dose-dependent decrease in NADPH | |
| MIO-M1 (Müller) | CBR-5884 | H2O2-induced stress | Decreased NADPH/NADP+ ratio | |
| huPMCs (Müller) | CBR-5884 | H2O2-induced stress | Decreased NADPH/NADP+ ratio | |
| MDA-MB-231 (Breast) | PHGDH shRNA | Normoxia & Hypoxia | Decreased NADPH levels | |
| MCF-7 (Breast) | PHGDH shRNA | Normoxia & Hypoxia | Decreased NADPH levels |
Table 3: Effect of PHGDH Inhibitors on Reactive Oxygen Species (ROS) Levels
| Cell Line | Inhibitor (Concentration) | Condition | Change in ROS Levels | Reference |
| HCT116 (Colorectal) | NCT-503 (Multiple conc.) | Hypoxia | Dose-dependent increase | |
| DLD-1 (Colorectal) | NCT-503 (Multiple conc.) | Hypoxia | Dose-dependent increase | |
| MIO-M1 (Müller) | CBR-5884 | H2O2-induced stress | Significant increase | |
| huPMCs (Müller) | CBR-5884 | H2O2-induced stress | Significant increase | |
| MDA-MB-231 (Breast) | PHGDH shRNA | Hypoxia | Increased mitochondrial ROS | |
| MCF-7 (Breast) | PHGDH shRNA | Hypoxia | Increased mitochondrial ROS |
Signaling Pathways and Mechanisms
Inhibition of PHGDH initiates a cascade of metabolic changes that culminate in altered cellular redox homeostasis. The primary mechanism involves the depletion of precursors for the synthesis of the key antioxidant glutathione and a reduction in the levels of the main cellular reductant, NADPH.
Caption: Impact of this compound on the Serine Synthesis Pathway and Redox Homeostasis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cellular redox status following PHGDH inhibition.
Measurement of Intracellular Glutathione (GSH)
A common method for measuring GSH levels is through the use of commercially available kits that utilize an enzymatic recycling method.
-
Principle: GSH is oxidized by 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form GSSG and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB). GSSG is then reduced back to GSH by glutathione reductase, using NADPH as a cofactor. The rate of TNB production is directly proportional to the total glutathione concentration.
-
Protocol Outline:
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in a suitable buffer (e.g., metaphosphoric acid or perchloric acid) to precipitate proteins and stabilize glutathione.
-
Sample Preparation: Centrifuge the lysate to pellet protein debris. Collect the supernatant for analysis.
-
Assay: Add the supernatant to a 96-well plate. Add the assay reaction mixture containing DTNB and glutathione reductase.
-
Measurement: Immediately measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.
-
Quantification: Calculate the GSH concentration by comparing the rate of absorbance change to a standard curve generated with known concentrations of GSH.
-
Measurement of NADPH/NADP+ Ratio
Assessing the ratio of reduced to oxidized nicotinamide adenine dinucleotide phosphate is a key indicator of cellular reducing power.
-
Principle: This assay selectively measures either NADPH or total NADP+/NADPH. The NADP+ concentration is then calculated by subtracting the NADPH amount from the total. The assay involves an enzyme cycling reaction in which a specific substrate is reduced by NADPH and the product is colorimetrically or fluorometrically detected.
-
Protocol Outline:
-
Extraction: Lyse cells using two different extraction buffers: one acidic (for NADP+ extraction) and one basic (for NADPH extraction) to selectively degrade the other form.
-
Neutralization: Neutralize the extracts.
-
Enzyme Cycling: Add the extracts to a 96-well plate containing a reaction mix with glucose-6-phosphate dehydrogenase and a suitable substrate (e.g., MTT or a fluorescent probe).
-
Measurement: Incubate and measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculation: Determine the concentrations of NADPH and total NADP+/NADPH from a standard curve. Calculate the NADP+ concentration and the final NADPH/NADP+ ratio.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
Fluorescent probes are widely used to detect and quantify intracellular ROS levels.
-
Principle: Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or MitoSOX Red are non-fluorescent until they are oxidized by ROS within the cell. The resulting fluorescence intensity is proportional to the amount of ROS.
-
Protocol Outline:
-
Cell Treatment: Seed cells in a multi-well plate and treat with the PHGDH inhibitor for the desired time. Include positive (e.g., H2O2) and negative controls.
-
Probe Loading: Remove the treatment media, wash with PBS, and incubate the cells with the ROS-sensitive probe (e.g., 10 µM H2DCFDA) in serum-free media for 30-60 minutes at 37°C.
-
Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. For mitochondrial ROS, a probe like MitoSOX Red is used, and analysis is typically performed via flow cytometry.
-
Normalization: Normalize the fluorescence signal to cell number or protein concentration to account for differences in cell density.
-
Caption: General experimental workflow for assessing the impact of this compound on redox homeostasis.
Conclusion and Future Directions
This compound and related inhibitors of the serine synthesis pathway are powerful tools for probing the metabolic vulnerabilities of cancer cells. The consistent observation of decreased GSH and NADPH levels, coupled with an increase in ROS, highlights the critical role of PHGDH in maintaining cellular redox homeostasis. This disruption of redox balance is a key mechanism underlying the anti-proliferative effects of PHGDH inhibitors, particularly in cancers that exhibit high flux through the SSP.
For drug development professionals, these findings suggest that PHGDH inhibitors could be particularly effective in combination with therapies that induce oxidative stress, such as radiation or certain chemotherapeutics. Future research should continue to explore the complex interplay between the SSP, one-carbon metabolism, and redox control in different cancer subtypes and in the context of the tumor microenvironment. A deeper understanding of these connections will be essential for the rational design of novel therapeutic strategies targeting cancer metabolism.
References
- 1. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate [dspace.mit.edu]
- 3. A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate. | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate [dash.harvard.edu]
Targeting Serine Synthesis for Cancer Therapy: A Technical Guide
Introduction
The reprogramming of cellular metabolism is a well-established hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1][2] Among the various metabolic pathways altered in cancer, the de novo serine synthesis pathway (SSP) has emerged as a critical node supporting tumorigenesis.[1][3] While serine is a non-essential amino acid for normal cells, which can acquire it from dietary sources, many cancer cells become dependent on their own intracellular synthesis.[3] This addiction provides a therapeutic window, making the SSP an attractive target for novel anti-cancer strategies. This guide provides a technical overview of the serine synthesis pathway, its role in cancer, strategies for its therapeutic inhibition, and key experimental methodologies for research and drug development professionals.
The Serine Synthesis Pathway (SSP)
De novo serine biosynthesis is a three-step enzymatic pathway that diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) to produce serine. This pathway is crucial for generating not only serine for protein synthesis but also precursors for a multitude of other essential biomolecules.
The three core enzymatic reactions are:
-
Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP). This is the first and rate-limiting step of the pathway.
-
Transamination: Phosphoserine aminotransferase 1 (PSAT1) transfers an amino group from glutamate to 3-PHP, producing O-phosphoserine (P-Ser) and α-ketoglutarate.
-
Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates P-Ser to yield the final product, L-serine.
The synthesized serine serves as a central metabolic hub, contributing to:
-
Nucleotide Synthesis: Serine is a primary source of one-carbon units for the folate cycle, which are essential for the synthesis of purines and thymidylate.
-
Redox Homeostasis: The pathway supports the production of NADPH and the synthesis of glutathione (GSH), a major cellular antioxidant, helping cancer cells mitigate oxidative stress.
-
Amino Acid and Lipid Synthesis: Serine is a precursor for glycine and cysteine, as well as for lipids like sphingolipids and phosphatidylserine.
References
Methodological & Application
Application Notes and Protocols for Phgdh-IN-5 in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Phgdh-IN-5, a potent inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), in cell proliferation assays. The following protocols and data are intended to assist in the investigation of cellular metabolism, cancer biology, and drug discovery.
Introduction
3-phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the first and rate-limiting step of converting the glycolytic intermediate 3-phosphoglycerate into 3-phosphohydroxypyruvate.[1] This pathway is essential for the production of serine, a non-essential amino acid crucial for the synthesis of proteins, nucleotides, and lipids, all of which are vital for rapid cell proliferation.[1] Overexpression of PHGDH has been observed in various cancers, including breast cancer, melanoma, and glioma, where it supports tumor growth and survival, making it an attractive therapeutic target.[1][2] this compound is a small molecule inhibitor designed to target PHGDH, thereby offering a tool to probe the effects of serine synthesis inhibition on cell proliferation.
Mechanism of Action
This compound inhibits the enzymatic activity of PHGDH. By blocking this enzyme, the inhibitor curtails the cell's ability to synthesize serine de novo. This disruption of serine metabolism can lead to a reduction in the building blocks necessary for cell growth and division, ultimately leading to an anti-proliferative effect.[3] The inhibition of PHGDH can also impact redox balance and one-carbon metabolism, further contributing to its cellular effects.
Data Presentation
Table 1: General Properties of PHGDH Inhibitors
| Property | Description | Reference |
| Target | 3-phosphoglycerate dehydrogenase (PHGDH) | |
| Mechanism of Action | Inhibition of the first and rate-limiting step in the de novo serine biosynthesis pathway. | |
| Cellular Effects | Decreased de novo serine synthesis, reduced nucleotide and lipid production, altered redox homeostasis, and inhibition of cell proliferation. | |
| Therapeutic Potential | Anti-cancer agent, particularly in tumors with high PHGDH expression. |
Table 2: Recommended Concentration Ranges for a Typical Cell Proliferation Assay
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 µM - 100 µM | A dose-response curve should be generated to determine the optimal concentration and IC50 for the specific cell line. Based on other PHGDH inhibitors, effective concentrations can range from single-digit to low double-digit µM. |
| Cell Seeding Density | 1,000 - 10,000 cells/well | Dependent on the cell line's growth rate and the duration of the assay. The goal is to have sub-confluent cells at the end of the experiment. |
| Incubation Time | 24 - 72 hours | The optimal time will depend on the cell doubling time and the desired endpoint. Longer incubation times may be necessary to observe significant anti-proliferative effects. |
| Vehicle Control | DMSO (≤ 0.1%) | This compound is typically dissolved in DMSO. The final concentration of DMSO in the cell culture medium should be kept low to avoid toxicity. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using a Tetrazolium-Based Method (e.g., MTT or CCK-8)
This protocol describes a colorimetric assay to measure cell viability, which is an indicator of cell proliferation. Metabolically active cells reduce a tetrazolium salt to a colored formazan product.
Materials:
-
This compound
-
Cell line of interest (e.g., a PHGDH-dependent cancer cell line like MDA-MB-468)
-
Complete cell culture medium
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
Assay Execution (CCK-8 Example):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Colony Formation (Clonogenic) Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cell survival and proliferation.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
DMSO
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well or 12-well plates.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 2-3 days with fresh medium containing the inhibitor.
-
-
Colony Staining and Quantification:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with methanol for 10-15 minutes.
-
Stain the colonies with Crystal Violet solution for 10-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the surviving fraction against the this compound concentration.
-
Visualizations
Caption: PHGDH signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Treating Cancer Cell Lines with Phgdh-IN-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the in vitro evaluation of Phgdh-IN-5, a small molecule inhibitor of Phosphoglycerate Dehydrogenase (PHGDH), in cancer cell lines. The following protocols are intended as a guide and may require optimization based on the specific cell lines and experimental conditions used.
Introduction
Phosphoglycerate Dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is a critical metabolic pathway for cancer cell proliferation and survival.[1][2] This pathway diverts glycolytic intermediates towards the synthesis of serine and downstream metabolites necessary for nucleotide, lipid, and protein synthesis, as well as maintaining cellular redox balance.[2][3] PHGDH is overexpressed in a variety of cancers, including breast cancer, melanoma, and glioma, making it an attractive therapeutic target.[4] this compound is a small molecule inhibitor designed to target PHGDH and disrupt these cancer-promoting metabolic processes. These protocols detail the necessary steps to characterize the anti-cancer effects of this compound in vitro.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PHGDH Expression | This compound IC50 (µM) |
| MDA-MB-468 | Breast Cancer | High | Value to be determined |
| A549 | Lung Cancer | Moderate | Value to be determined |
| HCT116 | Colon Cancer | High | Value to be determined |
| PANC-1 | Pancreatic Cancer | Low | Value to be determined |
Table 2: Effect of this compound on Colony Formation
| Cell Line | Treatment | Number of Colonies | Inhibition (%) |
| MDA-MB-468 | Vehicle (DMSO) | Value | 0 |
| This compound (IC50) | Value | Value | |
| This compound (2x IC50) | Value | Value |
Table 3: Western Blot Analysis of PHGDH Pathway Proteins
| Cell Line | Treatment | PHGDH Expression (Relative to Loading Control) | p-p53 (Ser46) Expression (Relative to Loading Control) |
| MDA-MB-468 | Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (IC50) | Value | Value |
Experimental Protocols
Preparation of this compound Stock Solution
Note: As specific solubility data for this compound is not widely available, it is recommended to consult the supplier's datasheet. Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).
-
Bring the vial of this compound to room temperature.
-
Reconstitute the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Cell Culture
-
Culture cancer cell lines in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency.
Cell Viability Assay (e.g., MTT or CCK-8)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to start with a wide range of concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
-
Seed 500-1,000 cells per well in a 6-well plate.
-
Allow the cells to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., IC50, 2x IC50) and a vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Western Blot Analysis
This technique is used to measure the levels of specific proteins to confirm target engagement and assess downstream effects.
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations and for the appropriate duration (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PHGDH (and other proteins of interest, such as p53) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
References
Application Notes and Protocols for In Vivo Studies of PHGDH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration and evaluation of phosphoglycerate dehydrogenase (PHGDH) inhibitors, using Phgdh-IN-5 as a representative, albeit novel, compound. Given the limited direct data on this compound, this document leverages established protocols for other well-characterized PHGDH inhibitors such as NCT-503, CBR-5884, and Phgdh-IN-3 to provide a robust framework for preclinical studies.
Introduction to PHGDH Inhibition
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the serine synthesis pathway, catalyzing the first, rate-limiting step of converting 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1] In many cancers, the upregulation of PHGDH is observed, contributing to tumor growth, proliferation, and resistance to therapy by supplying the metabolic precursors for nucleotide, amino acid, and lipid biosynthesis.[2][3] Inhibition of PHGDH has emerged as a promising therapeutic strategy to target the metabolic vulnerabilities of cancer cells.[4]
Quantitative Data Summary of PHGDH Inhibitors
The following tables summarize the in vivo administration and efficacy data for several known PHGDH inhibitors. This information can serve as a valuable reference for designing studies with novel inhibitors like this compound.
| Inhibitor | Animal Model | Dosage | Administration Route | Vehicle | Key Findings | Reference |
| Phgdh-IN-3 | Balb/c nude mice (PC9 xenograft) | 12.5, 25, 50 mg/kg | Intraperitoneal (i.p.), once daily for 31 days | 10% DMSO + 90% corn oil | Significantly delayed tumor growth; 25 mg/kg significantly abated tumor weights.[5] | |
| Phgdh-IN-3 | ICR mice | 1 mg/kg (i.v.), 3 mg/kg (p.o.) | Intravenous (i.v.) and Oral (p.o.) | Not specified | Good oral bioavailability (82.0%) and half-life (around 4.7-4.9 hours). | |
| NCT-503 | Nude mice (HIF2α-KO-SU-R-786-o xenograft) | 40 mg/kg | Intraperitoneal (i.p.), once daily | 5% ethanol, 35% PEG 300, 60% aqueous 30% hydroxypropyl-β-cyclodextrin | Significantly suppressed tumor growth and reduced cell proliferation. | |
| NCT-503 | NOD.SCID mice (MDA-MB-468 xenograft) | 40 mg/kg | Intraperitoneal (i.p.), daily | Not specified | Reduced tumor growth and weight in PHGDH-dependent xenografts. | |
| CBR-5884 | BALB/c nude mice (ID8 xenograft) | 70 mg/kg | Intragastric administration (gavage) | Corn oil | Significantly delayed tumor growth. |
Signaling Pathway
The serine synthesis pathway, initiated by PHGDH, plays a central role in cancer cell metabolism.
Experimental Protocols
The following are detailed protocols for in vivo studies of PHGDH inhibitors in xenograft mouse models. These can be adapted for this compound.
General Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model, a common method for evaluating the efficacy of anti-cancer compounds.
Materials:
-
Cancer cell line with high PHGDH expression (e.g., PC9, MDA-MB-468)
-
Female athymic nude mice (e.g., Balb/c nude, 5-6 weeks old)
-
This compound (or other PHGDH inhibitor)
-
Vehicle solution (e.g., 10% DMSO in corn oil, or as optimized)
-
Sterile PBS, cell culture medium, and supplements
-
Syringes and needles (for injection and gavage)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Matrigel (optional, can improve tumor take rate)
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or medium at a concentration of 1-5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can be beneficial.
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Treatment Administration: Prepare the this compound formulation fresh daily. Administer the inhibitor and vehicle according to the planned schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.
-
Tissue Collection and Analysis: At the endpoint, euthanize the mice and excise the tumors. Measure the final tumor weight. A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation) or snap-frozen for western blotting or metabolomic analysis.
Preparation of Formulations
For Intraperitoneal (i.p.) Injection (based on Phgdh-IN-3):
-
Dissolve this compound in DMSO to create a stock solution.
-
On the day of injection, dilute the stock solution with corn oil to the final desired concentration. The final DMSO concentration should ideally be 10% or less.
-
Vortex thoroughly to ensure a uniform suspension.
For Oral Gavage (based on CBR-5884):
-
Directly suspend the powdered this compound in corn oil.
-
Vortex and/or sonicate to achieve a homogenous suspension before administration.
For Intraperitoneal (i.p.) Injection (based on NCT-503):
-
Prepare a vehicle solution of 5% ethanol, 35% PEG 300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution.
-
Dissolve this compound in this vehicle to the desired concentration.
Concluding Remarks
The provided protocols and data serve as a foundational guide for the in vivo investigation of this compound and other novel PHGDH inhibitors. It is crucial to perform initial dose-finding and toxicity studies to determine the maximum tolerated dose (MTD) of a new compound before proceeding to efficacy studies. Pharmacokinetic analysis is also recommended to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor. Careful experimental design and adherence to established protocols will ensure the generation of robust and reproducible data for the preclinical evaluation of PHGDH inhibitors in cancer therapy.
References
- 1. Functional genomics reveals serine synthesis is essential in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Measuring the Effect of Phgdh-IN-5 on Serine Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the effect of Phgdh-IN-5, a potent inhibitor of phosphoglycerate dehydrogenase (PHGDH), on serine levels in both in vitro and in vivo models. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is upregulated in various cancers, making it a compelling target for therapeutic intervention.[1][2] this compound offers a valuable tool to probe the consequences of inhibiting this pathway. These protocols describe methods for treating cells and animal models with this compound and subsequently quantifying changes in serine concentrations.
Introduction
Serine is a non-essential amino acid critical for cell proliferation and biomass accumulation. It serves as a precursor for the synthesis of proteins, nucleotides, and lipids.[3] Cancer cells often exhibit an increased demand for serine, which can be met through uptake from the extracellular environment or through de novo synthesis from the glycolytic intermediate 3-phosphoglycerate.[2] The de novo serine synthesis pathway is a three-step enzymatic cascade initiated by phosphoglycerate dehydrogenase (PHGDH).[4]
Genetic amplification and overexpression of PHGDH have been identified in various cancers, including melanoma and breast cancer, and are associated with poor prognosis. This dependency on endogenous serine synthesis, even in the presence of exogenous serine, presents a therapeutic vulnerability. Small molecule inhibitors of PHGDH, such as this compound and its analogues (e.g., NCT-503, CBR-5884, WQ-2101), have been developed to target this pathway. These inhibitors have been shown to reduce the production of glucose-derived serine and suppress the growth of PHGDH-dependent cancer cells in both cell culture and xenograft models.
This document outlines detailed protocols for utilizing this compound to study its effects on serine metabolism.
Signaling Pathway
The de novo serine biosynthesis pathway converts the glycolytic intermediate 3-phosphoglycerate into serine through a series of three enzymatic reactions. This compound is a selective inhibitor of PHGDH, the first and rate-limiting enzyme in this pathway.
Data Presentation
The following tables summarize the expected effects of PHGDH inhibitors on serine synthesis, based on published data for analogues of this compound.
Table 1: Effect of PHGDH Inhibitors on De Novo Serine Synthesis in Cancer Cell Lines
| Cell Line | Inhibitor | Concentration (µM) | Inhibition of Serine Synthesis (%) | Reference |
| Carney Cells | CBR-5884 | 30 | ~30 | |
| Breast Cancer Lines | CBR-5884 | 30 | 35-60 (growth inhibition) | |
| MDA-MB-468 | NCT-503 | 10 | Reduction in M+3 serine from U-13C glucose | |
| SKOV3 | WQ-2101 | 37 | Significant decrease in 13C-serine from glucose |
Table 2: IC50 and EC50 Values of PHGDH Inhibitors
| Inhibitor | Parameter | Value (µM) | Cell Line/Assay | Reference |
| CBR-5884 | IC50 (PHGDH enzyme) | 33 | In vitro biochemical assay | |
| NCT-503 | EC50 (growth inhibition) | 8-16 | PHGDH-dependent cell lines | |
| WQ-2101 | EC50 (growth inhibition) | 7.7 - 10.8 | PHGDH-amplified breast cancer cells |
Experimental Protocols
In Vitro Measurement of Serine Levels
This protocol describes the treatment of cultured cancer cells with this compound and the subsequent measurement of intracellular serine levels.
Materials:
-
Cancer cell line with high PHGDH expression (e.g., MDA-MB-468, BT-20)
-
Complete cell culture medium (e.g., RPMI-1640)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Methanol, water, and chloroform (for metabolite extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) system or a commercial serine assay kit
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO) for a specified time (e.g., 24, 48, 72 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for 15 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Serine Quantification:
-
LC-MS Analysis: Analyze the extracted metabolites using an LC-MS system to separate and quantify serine.
-
Commercial Assay Kit: Alternatively, use a commercially available serine assay kit according to the manufacturer's instructions. These kits are typically fluorescence-based.
-
Experimental Workflow:
In Vivo Measurement of Serine Levels
This protocol describes the administration of this compound to a tumor-bearing mouse model and the subsequent measurement of serine levels in tumor tissue and plasma.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line with high PHGDH expression for xenograft establishment
-
This compound
-
Vehicle solution for in vivo administration
-
Surgical tools for tumor excision
-
Equipment for blood collection (e.g., heparinized capillaries)
-
Homogenizer for tissue samples
-
Metabolite extraction reagents
-
LC-MS system or a commercial serine assay kit
Procedure:
-
Xenograft Model and Treatment:
-
Inject cancer cells subcutaneously into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., daily intraperitoneal injection) and vehicle to the respective groups. Monitor tumor growth and animal health.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples via cardiac puncture or tail vein bleeding into heparinized tubes.
-
Centrifuge the blood to separate the plasma.
-
Euthanize the mice and surgically excise the tumors.
-
Immediately snap-freeze the tumor tissue and plasma samples in liquid nitrogen and store at -80°C.
-
-
Metabolite Extraction:
-
Plasma: Thaw plasma samples on ice and deproteinize by adding a 3-fold excess of cold methanol. Vortex and centrifuge to pellet the proteins. Collect the supernatant.
-
Tumor Tissue: Weigh the frozen tumor tissue and homogenize in an appropriate volume of cold 80% methanol. Centrifuge to pellet the tissue debris and collect the supernatant.
-
-
Serine Quantification:
-
Analyze the extracted metabolites from plasma and tumor homogenates using LC-MS or a commercial serine assay kit as described in the in vitro protocol.
-
Logical Relationships
The decision to progress from in vitro to in vivo studies is a logical step in the preclinical evaluation of a drug candidate like this compound.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively measure the impact of this compound on serine levels. By understanding the dose-dependent effects of this inhibitor on the de novo serine synthesis pathway, scientists can further elucidate the role of this metabolic pathway in cancer and advance the development of novel therapeutic strategies.
References
- 1. Functional genomics reveals serine synthesis is essential in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Brain-specific Phgdh Deletion Reveals a Pivotal Role for l-Serine Biosynthesis in Controlling the Level of d-Serine, an N-methyl-d-aspartate Receptor Co-agonist, in Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Phgdh-IN-5 Resistance Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CRISPR/Cas9 technology to investigate and identify mechanisms of resistance to Phgdh-IN-5, a putative inhibitor of Phosphoglycerate Dehydrogenase (PHGDH).
Introduction: PHGDH in Cancer and Drug Resistance
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1][2] This pathway is essential for the production of serine and its derivatives, which are vital for cancer cell proliferation, nucleotide synthesis, and maintaining redox homeostasis.[1][3][4] Upregulation of PHGDH has been observed in various cancers and is associated with poor prognosis and resistance to chemotherapy. Inhibitors of PHGDH, such as the hypothetical this compound, represent a promising therapeutic strategy. However, as with many targeted therapies, the development of resistance is a significant clinical challenge.
Rationale for Using CRISPR/Cas9
CRISPR/Cas9-based genetic screens are powerful tools for identifying genes and pathways that contribute to drug resistance. By systematically knocking out every gene in the genome, researchers can identify which genetic perturbations lead to a fitness advantage in the presence of a drug, thereby revealing the molecular mechanisms of resistance. This approach is unbiased and can uncover novel resistance pathways that may not be apparent from the drug's known mechanism of action.
Key Experiments and Protocols
A genome-wide CRISPR/Cas9 knockout screen can be employed to identify genes whose loss confers resistance to this compound. The general workflow involves transducing a population of cancer cells with a pooled sgRNA library, applying drug selection, and then identifying the sgRNAs that are enriched in the resistant population through next-generation sequencing.
Experimental Workflow Diagram
Caption: Workflow for a pooled CRISPR/Cas9 screen to identify this compound resistance genes.
Protocol 1: Pooled CRISPR/Cas9 Knockout Screen
This protocol outlines the steps for conducting a genome-wide CRISPR/Cas9 screen to identify genes that, when knocked out, confer resistance to this compound.
Materials:
-
Cancer cell line sensitive to this compound
-
GeCKO v2 or other whole-genome pooled human sgRNA library
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Methodology:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Cell Transduction and Selection:
-
Transduce the target cancer cell line with the pooled sgRNA library at a low MOI (~0.3) to ensure that most cells receive a single sgRNA.
-
Select for successfully transduced cells using puromycin. The concentration of puromycin should be determined beforehand with a kill curve.
-
-
Drug Selection:
-
Split the selected cell population into two groups: a control group (treated with vehicle) and a this compound-treated group.
-
Treat the cells with a concentration of this compound that effectively kills the majority of the cells (e.g., IC90).
-
Culture the cells until a resistant population emerges in the treated group.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the control and resistant populations.
-
Extract genomic DNA.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to determine the frequency of each sgRNA.
-
Use software like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
-
Identify the genes targeted by the enriched sgRNAs as potential resistance candidates.
-
Protocol 2: Validation of Candidate Resistance Genes
This protocol describes the validation of individual candidate genes identified from the CRISPR screen.
Materials:
-
Parental cancer cell line
-
Individual sgRNA constructs targeting candidate genes
-
Non-targeting control sgRNA
-
Lentiviral packaging plasmids
-
This compound
-
Reagents for cell viability assays (e.g., CellTiter-Glo)
-
Antibodies for western blotting
Methodology:
-
Generation of Individual Knockout Cell Lines:
-
Generate individual knockout cell lines for each candidate gene using lentiviral transduction of specific sgRNAs into the parental cell line.
-
Confirm gene knockout by western blotting or Sanger sequencing.
-
-
Cell Viability Assays:
-
Plate both the parental and knockout cell lines.
-
Treat the cells with a dose range of this compound.
-
Measure cell viability after a set period (e.g., 72 hours).
-
Calculate the IC50 values for each cell line. A significant increase in the IC50 for a knockout line compared to the parental line validates the gene's role in resistance.
-
-
Colony Formation Assays:
-
Seed a low density of parental and knockout cells.
-
Treat with this compound for an extended period (e.g., 10-14 days).
-
Stain and count the resulting colonies. An increased number and size of colonies in the knockout line indicate resistance.
-
Data Presentation
Quantitative data from validation experiments should be summarized in clear and concise tables.
Table 1: IC50 Values of this compound in Validated Knockout Cell Lines
| Cell Line | Target Gene | This compound IC50 (µM) | Fold Change in Resistance |
| Parental | - | 1.2 ± 0.2 | 1.0 |
| Non-Targeting Control | - | 1.3 ± 0.3 | 1.1 |
| Gene X KO | GENEX | 15.8 ± 1.5 | 13.2 |
| Gene Y KO | GENEY | 2.5 ± 0.4 | 2.1 |
| Gene Z KO | GENEZ | 25.1 ± 2.8 | 20.9 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Colony Formation Assay Results
| Cell Line | Treatment | Number of Colonies | Relative Colony Formation (%) |
| Parental | Vehicle | 250 ± 25 | 100 |
| Parental | This compound (1 µM) | 15 ± 5 | 6 |
| Gene Z KO | Vehicle | 245 ± 20 | 98 |
| Gene Z KO | This compound (1 µM) | 180 ± 18 | 72 |
Data are presented as mean ± SD from three independent experiments.
PHGDH Signaling Pathway
PHGDH is a central node in cellular metabolism, with its activity influencing several key signaling pathways. Understanding these connections is crucial for interpreting resistance mechanisms.
PHGDH and Related Metabolic and Signaling Pathways Diagram
Caption: PHGDH is a key enzyme in the serine synthesis pathway, which is regulated by major signaling pathways.
The serine synthesis pathway, with PHGDH as the rate-limiting enzyme, is regulated by oncogenic signaling pathways and tumor suppressors. For instance, mTORC1 and HIF can promote PHGDH expression, while the tumor suppressor p53 can repress it. In turn, the metabolic products of this pathway are crucial for cell growth and survival. Resistance to this compound could arise from alterations in these regulatory pathways or through the activation of compensatory metabolic routes.
Conclusion
The application of CRISPR/Cas9 technology provides a powerful and unbiased approach to elucidate the mechanisms of resistance to PHGDH inhibitors like this compound. The protocols and guidelines presented here offer a framework for researchers to systematically identify and validate genes that contribute to drug resistance. This knowledge is invaluable for the development of more effective therapeutic strategies, including combination therapies that can overcome or prevent the emergence of resistance.
References
A Guide to Performing Apoptosis Assays with PHGDH Inhibitor Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the first, rate-limiting step of converting 3-phosphoglycerate to 3-phosphohydroxypyruvate. Upregulation of PHGDH is a hallmark of various cancers, where it supports rapid cell proliferation by providing precursors for nucleotide, protein, and lipid synthesis, as well as maintaining redox homeostasis. Inhibition of PHGDH has emerged as a promising therapeutic strategy to induce cancer cell death.
This guide provides detailed application notes and protocols for performing apoptosis assays in response to treatment with a PHGDH inhibitor, here referred to as Phgdh-IN-5. The methodologies and data presented are based on the effects of well-characterized PHGDH inhibitors, such as NCT-503 and CBR-5884, and are intended to serve as a comprehensive resource for researchers investigating the apoptotic effects of PHGDH inhibition.
Mechanism of Action: PHGDH Inhibition and Apoptosis Induction
Inhibition of PHGDH disrupts the serine biosynthesis pathway, leading to a cascade of cellular events that can culminate in apoptosis. The primary mechanisms include:
-
Metabolic Stress and Nucleotide Depletion: By blocking de novo serine synthesis, PHGDH inhibitors limit the building blocks necessary for nucleotide production. This can lead to DNA damage and cell cycle arrest.[1][2]
-
Redox Imbalance and Oxidative Stress: The serine synthesis pathway is a significant source of antioxidants, including glutathione. Inhibition of PHGDH can lead to a decrease in glutathione levels and an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequent apoptosis.[3][4][5]
-
Modulation of p53 Activity: Under certain conditions, such as low glucose, PHGDH can interact with p53. Low levels of the glycolytic metabolite 3-phosphoglycerate (3-PGA) can cause PHGDH to switch from serine synthesis to promoting the pro-apoptotic activation of p53. The tumor suppressor p53 can also downregulate PHGDH expression to promote apoptosis.
The following diagram illustrates the central role of PHGDH in cellular metabolism and how its inhibition can lead to apoptosis.
Caption: Signaling pathway of PHGDH inhibition leading to apoptosis.
Quantitative Data from PHGDH Inhibitor Studies
The following tables summarize quantitative data from studies using the PHGDH inhibitors NCT-503 and CBR-5884. These data can serve as a reference for designing experiments with this compound.
Table 1: IC50 and EC50 Values of PHGDH Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | Value (µM) | Reference |
| NCT-503 | MDA-MB-468 | Cell Viability | 8 | |
| MDA-MB-468 | Serine Flux (EC50) | 2.3 | ||
| A549 | Cell Proliferation (IC50) | 16.44 | ||
| Burkitt's Lymphoma Lines | Cell Viability | ~20-40 | ||
| CBR-5884 | PHGDH-dependent cells | Enzyme Activity (IC50) | 33 | |
| A2780, OVCAR3, ES-2 | Cell Viability | ~10-60 | ||
| Renal Cell Carcinoma Lines | Cell Proliferation | Not specified |
Table 2: Apoptosis Induction by PHGDH Inhibitors
| Inhibitor | Cell Line | Treatment Conditions | Apoptosis Measurement | Key Findings | Reference |
| NCT-503 | A549 | Combination with PKM2-IN-1 | Flow Cytometry (Annexin V/PI) | Significant increase in apoptosis compared to single treatment. | |
| HCT116, MDA-MB-231 | Non-toxic doses + Hypoxia | Flow Cytometry | Increased apoptosis, likely caused by ROS. | ||
| CBR-5884 | Renal Cell Carcinoma Lines | Not specified | Flow Cytometry (Annexin V) | Significantly induced apoptosis. | |
| Epithelial Ovarian Cancer | Not specified | Flow Cytometry | Induced apoptosis. | ||
| Leukemic Cells | Not specified | Not specified | Caused apoptosis. |
Experimental Protocols
Detailed methodologies for key apoptosis assays are provided below. It is recommended to optimize these protocols for your specific cell type and experimental conditions.
Protocol 1: Annexin V/PI Staining for Early and Late Apoptosis by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization. Inactivate trypsin with complete medium.
-
Suspension cells: Collect cells directly.
-
Collect all cells, including those in the supernatant (which may be apoptotic), by centrifugation at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls for compensation and gating.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Caption: Experimental workflow for Annexin V/PI staining.
Protocol 2: TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound
-
TUNEL assay kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
DNase I (for positive control)
-
Hoechst or DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Grow and treat cells with this compound on coverslips or in chamber slides.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton™ X-100 for 20 minutes at room temperature.
-
Wash twice with deionized water.
-
-
Positive Control (Optional):
-
Treat one sample with DNase I for 30 minutes at room temperature to induce DNA strand breaks.
-
-
TUNEL Reaction:
-
Equilibrate samples with the TdT reaction buffer for 10 minutes.
-
Prepare the TdT reaction cocktail according to the manufacturer's instructions.
-
Incubate samples with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
Wash the samples according to the kit protocol.
-
If using an indirect detection method, incubate with the appropriate detection reagent (e.g., fluorescently labeled antibody or streptavidin).
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with Hoechst or DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Data Interpretation:
-
Apoptotic cells will exhibit bright nuclear fluorescence (e.g., green for Alexa Fluor 488) co-localizing with the nuclear counterstain (e.g., blue for DAPI).
Caption: Experimental workflow for the TUNEL assay.
Protocol 3: Caspase-Glo® 3/7 Assay for Effector Caspase Activity
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound and controls.
-
-
Assay Reagent Preparation:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Interpretation:
-
The luminescent signal is proportional to the amount of caspase-3/7 activity. An increase in luminescence in treated cells compared to control cells indicates apoptosis induction.
Caption: Workflow for the Caspase-Glo® 3/7 assay.
Conclusion
This guide provides a framework for investigating the apoptotic effects of the PHGDH inhibitor this compound. By employing a multi-assay approach, researchers can robustly characterize the induction of apoptosis and elucidate the underlying mechanisms of action. The provided protocols and reference data serve as a starting point for designing and executing these critical experiments in the evaluation of novel cancer therapeutics targeting the serine biosynthesis pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PHGDH Inhibitor CBR-5884 Inhibits Epithelial Ovarian Cancer Progression via ROS/Wnt/β-Catenin Pathway and Plays a Synergistic Role with PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.vub.be [researchportal.vub.be]
Application Notes and Protocols: Synergistic Inhibition of PHGDH and mTOR in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting increased reliance on specific metabolic pathways for survival and proliferation. One such pathway is the de novo serine synthesis pathway, where the enzyme 3-phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting step.[1] PHGDH is overexpressed in a variety of cancers, including breast cancer, melanoma, and osteosarcoma, and its inhibition has emerged as a promising therapeutic strategy.[1][2]
Phgdh-IN-5 is a potent inhibitor of PHGDH.[3] However, studies have shown that inhibition of PHGDH alone often leads to cytostatic rather than cytotoxic effects, as cancer cells can activate pro-survival signaling pathways to compensate.[] One key compensatory mechanism is the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This suggests that a combination therapy approach, concurrently targeting both PHGDH and mTOR, could lead to a synergistic anti-cancer effect.
This document provides detailed application notes and protocols for investigating the combination of this compound with mTOR inhibitors in cancer research.
Signaling Pathways
The Serine Synthesis and mTORC1 Signaling Axis
PHGDH catalyzes the first committed step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate. The pathway ultimately produces serine, which is crucial for the synthesis of proteins, nucleotides, and lipids, and for maintaining cellular redox balance. In cancers with high PHGDH expression, this pathway is a critical source of biomass and supports rapid proliferation.
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes. Inhibition of PHGDH can lead to an accumulation of certain metabolites, such as branched-chain amino acids, which in turn activates mTORC1 signaling as a pro-survival response. This provides a strong rationale for the combined inhibition of PHGDH and mTOR.
Quantitative Data Summary
The following tables summarize representative quantitative data for PHGDH and mTOR inhibitors. Note that specific data for this compound in combination studies is limited in publicly available literature; therefore, data for the well-characterized PHGDH inhibitor NCT-503 is provided as a reference.
Table 1: In Vitro IC50 Values of PHGDH and mTOR Inhibitors
| Compound | Target | Cancer Cell Line | IC50 | Reference |
| This compound | PHGDH | MDA-MB-468 (Breast) | 0.29 µM | |
| NCT-503 | PHGDH | PHGDH-dependent cell lines | 8-16 µM | |
| Rapamycin | mTORC1 | T cell line (IL-2 induced S6K activation) | 0.05 nM | |
| Rapamycin | mTORC1 | MCF7 (Breast) | 20 nM | |
| Everolimus (RAD001) | mTORC1 | NCI-H460 (NSCLC) | 65.94 ± 1.35 nM | |
| Everolimus (RAD001) | mTORC1 | NCI-H661 (NSCLC) | 23.18 ± 1.34 nM | |
| Perhexiline | mTORC1 (non-rapalog) | Various cancer cell lines | 3-22 µM |
Table 2: Synergistic Effects of PHGDH and mTOR Inhibitor Combination (NCT-503 and Perhexiline in Osteosarcoma)
| Experiment | Treatment Group | Result | Reference |
| In Vitro Cell Viability | NCT-503 | Decreased proliferation, no significant cell death | |
| Perhexiline | Decreased proliferation | ||
| NCT-503 + Perhexiline | Significant synergistic cell death | ||
| In Vivo Xenograft | Control | Tumor growth | |
| NCT-503 | Reduced tumor growth | ||
| Perhexiline | Reduced tumor growth | ||
| NCT-503 + Perhexiline | Significantly reduced tumor growth compared to single agents |
Experimental Protocols
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the combination of this compound and an mTOR inhibitor.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound and an mTOR inhibitor, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468 for high PHGDH expression)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
mTOR inhibitor (e.g., Perhexiline, Everolimus)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the mTOR inhibitor. Treat cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Mix gently on an orbital shaker to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values and use software (e.g., CompuSyn) to analyze synergy (Combination Index).
Protocol 2: Western Blot for mTOR Signaling
This protocol is to assess the effect of the drug combination on the mTOR signaling pathway.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (low percentage, e.g., 6% or 3-8% gradient, for large proteins like mTOR)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K1, anti-S6K1, anti-p-4E-BP1, anti-4E-BP1, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse treated cells in ice-cold lysis buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane. For a large protein like mTOR (~289 kDa), a wet transfer at 100V for 2 hours or overnight at a lower voltage is recommended.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, add chemiluminescent substrate, and visualize the bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., Actin).
Protocol 3: In Vivo Xenograft Study
This protocol outlines a general procedure for an in vivo study to evaluate the efficacy of the combination therapy.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cells for injection
-
Matrigel (optional)
-
This compound and mTOR inhibitor formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS or mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, this compound alone, mTOR inhibitor alone, Combination).
-
Drug Administration: Administer drugs according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor growth and animal body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and compare the anti-tumor efficacy between different treatment groups.
Conclusion
The combination of a PHGDH inhibitor like this compound with an mTOR inhibitor represents a promising therapeutic strategy for cancers dependent on the serine synthesis pathway. The provided protocols and background information offer a framework for researchers to investigate this synergistic interaction, from initial in vitro screening to in vivo efficacy studies. Careful experimental design and data analysis are crucial to validate the therapeutic potential of this combination approach.
References
Application Notes and Protocols for Assessing the Covalent Binding of Phgdh-IN-5 to PHGDH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the serine biosynthesis pathway, which is often upregulated in various cancers to support rapid cell proliferation.[1][2] Phgdh-IN-5 is a covalent inhibitor designed to target PHGDH, offering a potential therapeutic strategy by irreversibly binding to and inactivating the enzyme. Covalent inhibition can provide advantages such as increased potency and prolonged duration of action.[3] Verifying the covalent binding of this compound to PHGDH is a crucial step in its development and involves a multi-faceted approach to confirm target engagement, identify the specific binding site, and characterize the functional consequences of this interaction.
These application notes provide a detailed overview and experimental protocols for several key techniques used to assess the covalent binding of this compound to PHGDH. The described methods include mass spectrometry for direct observation of the covalent adduct, Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context, and biochemical assays to measure the functional impact on enzyme activity.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the experimental protocols described below. This structured format allows for easy comparison of results and a comprehensive characterization of the this compound interaction with PHGDH.
| Technique | Parameter Measured | This compound Value | Control Value | Notes |
| Intact Protein MS | Mass of PHGDH (Da) | e.g., 58,500 | e.g., 58,000 | A mass shift corresponding to the molecular weight of this compound confirms covalent binding. |
| Stoichiometry of Binding | e.g., 1:1 | N/A | Determined by the relative abundance of the unmodified and modified protein peaks. | |
| Peptide Mapping MS/MS | Modified Peptide Sequence | e.g., CGEEIAVQFVDMVK | N/A | Identifies the specific peptide containing the covalent modification. |
| Modified Amino Acid Residue | e.g., Cys295 | N/A | Pinpoints the exact site of covalent adduction. A mass shift on the fragment ions containing the residue confirms the site.[4] | |
| Biochemical Assay | IC50 (µM) | e.g., 0.5 | N/A | Concentration of inhibitor required to reduce enzyme activity by 50%.[5] |
| k_inact/K_I (M⁻¹s⁻¹) | e.g., 1000 | N/A | Second-order rate constant that measures the efficiency of covalent inactivation. | |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTagg) (°C) | e.g., +5 | 0 | The change in the melting temperature of PHGDH upon this compound binding, indicating target engagement. |
| Cellular EC50 (µM) | e.g., 2.0 | N/A | Concentration of inhibitor required to induce a half-maximal thermal shift in cells. |
Experimental Protocols
Mass Spectrometry Analysis of Covalent Adducts
Mass spectrometry (MS) is a powerful technique to directly confirm the covalent binding of this compound to PHGDH. This can be performed on the intact protein to determine the stoichiometry of binding and on proteolytic digests of the protein to identify the specific amino acid residue that is modified.
A. Intact Protein Mass Spectrometry
This protocol aims to determine the mass of the intact PHGDH protein before and after incubation with this compound. A mass increase corresponding to the molecular weight of this compound is direct evidence of covalent modification.
Materials:
-
Purified recombinant PHGDH protein
-
This compound
-
DMSO (vehicle control)
-
Assay buffer (e.g., 50 mM Tris, pH 8.5, 1 mM EDTA)
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
Protocol:
-
Prepare a solution of purified PHGDH in assay buffer at a concentration of 1-5 µM.
-
Prepare a stock solution of this compound in DMSO.
-
In separate microcentrifuge tubes, incubate PHGDH with a 5-10 fold molar excess of this compound or an equivalent volume of DMSO (vehicle control).
-
Incubate the reactions for a predetermined time (e.g., 1-2 hours) at room temperature or 37°C.
-
Following incubation, desalt the samples using a suitable method (e.g., C4 ZipTip) to remove excess inhibitor and non-volatile salts.
-
Analyze the samples by LC-MS. The mobile phase for LC will typically consist of a water/acetonitrile gradient with 0.1% formic acid.
-
Deconvolute the resulting mass spectra to determine the average mass of the protein in both the treated and control samples.
-
Compare the mass of the this compound-treated PHGDH to the DMSO-treated control. A mass shift equal to the molecular weight of this compound indicates covalent binding.
B. Peptide Mapping by LC-MS/MS
This protocol is used to identify the specific amino acid residue within PHGDH that is covalently modified by this compound.
Materials:
-
PHGDH-Phgdh-IN-5 adduct and control PHGDH from the intact protein experiment
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (or other suitable protease)
-
LC-MS/MS system
Protocol:
-
Take the remaining samples from the intact protein MS experiment.
-
Denature the proteins by adding a denaturant such as urea or guanidine hydrochloride.
-
Reduce the disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAM and incubating in the dark at room temperature for 30 minutes. This step is important to prevent disulfide bond reformation.
-
Dilute the samples to reduce the denaturant concentration to a level compatible with trypsin activity.
-
Add trypsin to the samples at a 1:20 to 1:50 (w/w) ratio of trypsin to PHGDH and incubate overnight at 37°C.
-
Acidify the samples with formic acid to stop the digestion.
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Search the MS/MS data against the PHGDH protein sequence using a database search engine (e.g., Mascot, Sequest). Include a variable modification corresponding to the mass of this compound on potential reactive residues (e.g., cysteine, serine, lysine).
-
The identification of a peptide with a mass shift corresponding to this compound and the fragmentation pattern confirming the modification on a specific residue will pinpoint the site of covalent binding.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a drug in a cellular environment. The principle is that a protein becomes more resistant to thermal denaturation upon ligand binding.
Materials:
-
Cells expressing PHGDH (e.g., HCT-116)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Thermocycler
-
Western blotting or ELISA reagents
Protocol:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature range is 40-70°C.
-
Heat the samples in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PHGDH in each sample by Western blot or ELISA.
-
Plot the amount of soluble PHGDH as a function of temperature for both the this compound treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
PHGDH Enzyme Activity Assay
This biochemical assay measures the effect of this compound on the enzymatic activity of PHGDH. For a covalent inhibitor, a time-dependent and irreversible inhibition is expected.
Materials:
-
Purified recombinant PHGDH
-
This compound
-
Substrate: 3-phosphoglycerate (3-PG)
-
Cofactor: NAD+
-
Assay buffer (e.g., 50 mM Tris, pH 8.5, 1 mM EDTA)
-
Coupling enzyme system (e.g., diaphorase and resazurin) to monitor NADH production
-
96-well plate reader
Protocol:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, PHGDH, and the coupling enzyme system.
-
Add varying concentrations of this compound or DMSO to the wells.
-
To assess time-dependent inhibition, pre-incubate the enzyme with the inhibitor for different time points before initiating the reaction.
-
Initiate the enzymatic reaction by adding 3-PG and NAD+.
-
Monitor the increase in fluorescence (from the reduction of resazurin to resorufin) over time using a plate reader. The rate of this increase is proportional to the PHGDH activity.
-
To determine the IC50, plot the initial reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
To confirm irreversible inhibition, perform a dilution experiment. Incubate PHGDH with a high concentration of this compound, then dilute the mixture significantly to reduce the concentration of the free inhibitor and measure the remaining enzyme activity. If the inhibition is irreversible, the activity will not be recovered upon dilution.
Visualizations
Caption: Mass Spectrometry Workflow.
References
- 1. oaepublish.com [oaepublish.com]
- 2. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Efficacy of Phgdh-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phosphoglycerate dehydrogenase (PHGDH) is a critical metabolic enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway.[1][2] This pathway diverts the glycolytic intermediate 3-phosphoglycerate towards the synthesis of serine, a non-essential amino acid crucial for the production of proteins, nucleotides, and lipids necessary for cell proliferation.[2][3] In numerous cancers, including breast cancer, melanoma, and glioma, PHGDH is overexpressed, supporting rapid tumor growth and survival.[4] This dependency on the serine synthesis pathway presents a promising therapeutic window for cancer treatment. Phgdh-IN-5 is a novel small molecule inhibitor designed to target PHGDH. These application notes provide a comprehensive set of protocols to evaluate the efficacy of this compound in both in vitro and in vivo settings.
Signaling Pathway Overview
The serine biosynthesis pathway is a key metabolic route that supports anabolic processes in proliferating cells. PHGDH initiates this pathway, making it a critical control point.
Caption: The serine biosynthesis pathway initiated by PHGDH.
Experimental Workflow
A systematic approach is crucial for evaluating the efficacy of this compound. The following workflow outlines the key experimental stages from initial in vitro characterization to in vivo validation.
Caption: Experimental workflow for this compound efficacy testing.
In Vitro Protocols
PHGDH Enzymatic Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PHGDH.
Principle: The activity of PHGDH is measured by monitoring the production of NADH, which reduces a probe to generate a colorimetric signal.
Materials:
-
Recombinant human PHGDH protein
-
PHGDH Assay Buffer
-
3-Phosphoglycerate (3-PG)
-
NAD+
-
Developer Solution (containing diaphorase and a probe like WST-1)
-
This compound
-
Positive Control Inhibitor (e.g., NCT-503)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound and the positive control inhibitor in DMSO.
-
In a 96-well plate, add PHGDH Assay Buffer to each well.
-
Add the diluted compounds to their respective wells. Include a no-inhibitor control and a no-enzyme control.
-
Add recombinant PHGDH protein to all wells except the no-enzyme control.
-
Initiate the reaction by adding a mixture of 3-PG and NAD+.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add the Developer Solution to each well.
-
Incubate for an additional 15-30 minutes at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
| Compound | IC50 (µM) [Hypothetical Data] |
| This compound | 1.5 |
| NCT-503 | 2.5 |
| Negative Control | > 100 |
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines with differential PHGDH expression.
Principle: Cell viability is measured using a colorimetric XTT assay, where mitochondrial dehydrogenases in viable cells reduce XTT to a formazan product.
Materials:
-
PHGDH-high cell line (e.g., MDA-MB-468 breast cancer)
-
PHGDH-low cell line (e.g., MDA-MB-231 breast cancer)
-
Complete cell culture medium
-
This compound
-
Positive Control Inhibitor (e.g., NCT-503)
-
XTT reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or NCT-503 for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add the XTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm.
-
Normalize the data to the vehicle control and calculate the percentage of cell viability. Determine the EC50 for each cell line.
| Cell Line | PHGDH Expression | This compound EC50 (µM) [Hypothetical Data] | NCT-503 EC50 (µM) [Hypothetical Data] |
| MDA-MB-468 | High | 5.2 | 8-16 |
| MDA-MB-231 | Low | > 50 | > 50 |
Colony Formation Assay
Objective: To evaluate the long-term effect of this compound on the clonogenic survival of cancer cells.
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to attach, then treat with this compound at concentrations around the EC50 value for 10-14 days.
-
Replace the medium with fresh medium containing the inhibitor every 3-4 days.
-
After the incubation period, wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
Apoptosis Assay
Objective: To determine if the reduction in cell viability is due to the induction of apoptosis.
Protocol:
-
Treat cells with this compound for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
In Vivo Protocol
Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
MDA-MB-468 cells
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of MDA-MB-468 cells and Matrigel into the flanks of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) daily at a predetermined dose. The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like serine levels).
| Treatment Group | Average Tumor Volume (mm³) at Day 21 [Hypothetical Data] |
| Vehicle | 1200 |
| This compound (50 mg/kg) | 450 |
Data Interpretation
The following decision tree provides a logical framework for interpreting the experimental outcomes.
Caption: Decision tree for this compound efficacy evaluation.
References
Application of PHGDH Inhibitors in Studying Metabolic Reprogramming of Cancer Cells
Introduction
Mechanism of Action
PHGDH inhibitors block the de novo synthesis of serine, a non-essential amino acid crucial for cancer cell proliferation. Serine and its downstream metabolites are essential for the synthesis of proteins, nucleotides, and lipids. Furthermore, the SSP is interconnected with other key metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and one-carbon metabolism, which is critical for nucleotide synthesis and maintaining cellular redox balance. By inhibiting PHGDH, these small molecules can induce cancer cell death, reduce proliferation, and alter the cellular redox state, making them valuable tools for cancer research.
Data Presentation
Table 1: In Vitro Activity of Selected PHGDH Inhibitors
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell-Based Potency (EC50) | Cancer Cell Line Example | Reference |
| NCT-503 | PHGDH | 2.5 ± 0.6 µM | 8–16 µM | MDA-MB-468 (Breast Cancer) | |
| CBR-5884 | PHGDH | 33 ± 12 µM | ~22 µM | MDA-MB-468 (Breast Cancer) | |
| Oridonin | PHGDH | 0.48 ± 0.02 µM | 2.49 ± 0.56 µM | MDA-MB-468 (Breast Cancer) | |
| BI-4924 | PHGDH | 2.2 µM | Not specified | PHGDH-high breast cancer cell lines |
Table 2: Effects of PHGDH Inhibition on Cancer Cell Metabolism and Phenotype
| Parameter | Effect of PHGDH Inhibition | Experimental Model | Reference |
| Cell Proliferation | Decreased | PHGDH-dependent cancer cell lines (e.g., MDA-MB-468, BT-20) | |
| Serine Synthesis | Reduced production of glucose-derived serine | Various cancer cell lines | |
| Nucleotide Synthesis | Reduced incorporation of one-carbon units from serine | PHGDH-dependent cancer cells | |
| Reactive Oxygen Species (ROS) | Increased intracellular levels | Colorectal cancer cells, PHGDH KO HCT-116 cells | |
| In Vivo Tumor Growth | Suppressed | Orthotopic xenograft models (e.g., MDA-MB-468) |
Mandatory Visualizations
Caption: Signaling pathway of PHGDH in cancer metabolism.
Caption: Workflow for in vitro evaluation of a PHGDH inhibitor.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (CCK-8/MTT)
Objective: To determine the effect of a PHGDH inhibitor on the proliferation of cancer cells.
Materials:
-
PHGDH-dependent (e.g., MDA-MB-468, BT-20) and -independent (e.g., MDA-MB-231) cancer cell lines
-
Complete cell culture medium
-
PHGDH inhibitor (e.g., NCT-503)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000 cells per well.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of the PHGDH inhibitor in culture medium.
-
Replace the medium with fresh medium containing the inhibitor at various concentrations (e.g., 0.078 to 40 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 4 days.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability relative to the vehicle control and determine the EC50 value.
Protocol 2: Metabolite Extraction and Analysis
Objective: To quantify the effect of a PHGDH inhibitor on intracellular serine and related metabolite levels.
Materials:
-
Cancer cells treated with a PHGDH inhibitor
-
Methanol, water, and chloroform (LC-MS grade)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells to ~80% confluency and treat with the PHGDH inhibitor or vehicle for a specified time (e.g., 24 hours).
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet the protein and debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the metabolite extracts by LC-MS to determine the relative abundance of serine, glycine, and other related metabolites.
Protocol 3: Reactive Oxygen Species (ROS) Detection
Objective: To measure the impact of PHGDH inhibition on cellular redox status.
Materials:
-
Cancer cells treated with a PHGDH inhibitor
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other ROS-sensitive fluorescent probes
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels.
-
Treat the cells with the PHGDH inhibitor or vehicle for the desired duration.
-
Incubate the cells with a ROS-sensitive probe (e.g., 10 µM DCFH-DA) for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Protocol 4: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a PHGDH inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
PHGDH-dependent cancer cells (e.g., MDA-MB-468)
-
PHGDH inhibitor formulated for in vivo use
-
Vehicle control
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer the PHGDH inhibitor or vehicle to the mice according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
Conclusion
PHGDH inhibitors are powerful research tools for dissecting the metabolic reprogramming of cancer cells. By specifically targeting the de novo serine synthesis pathway, these compounds allow for the investigation of the downstream consequences on cell proliferation, nucleotide synthesis, and redox homeostasis. The protocols provided herein offer a framework for characterizing the in vitro and in vivo effects of PHGDH inhibitors, ultimately contributing to a better understanding of cancer metabolism and the development of novel therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of PHGDH Inhibitors in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility issues encountered with PHGDH inhibitors, such as Phgdh-IN-5, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I receive a new PHGDH inhibitor?
Before attempting to dissolve a new PHGDH inhibitor, it is crucial to review the manufacturer's datasheet for any available solubility information. Most vendors provide data on the solubility of their compounds in common organic solvents like Dimethyl Sulfoxide (DMSO).[1] A visual inspection of the compound can also be informative, as waxy or sticky solids may require direct dissolution in a solvent rather than precise weighing.[1]
Q2: Why is DMSO a commonly used solvent for preparing stock solutions of hydrophobic compounds like PHGDH inhibitors?
DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1] Its miscibility with water and cell culture media makes it a suitable vehicle for introducing hydrophobic compounds into aqueous experimental systems.[1] Furthermore, its high boiling point of 189°C minimizes evaporation at room temperature, which helps in maintaining an accurate concentration of the stock solution.[1]
Q3: My PHGDH inhibitor is dissolved in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?
This common issue, often referred to as "crashing out," occurs when the final concentration of the compound in the aqueous medium exceeds its solubility limit. The rapid change in solvent polarity from DMSO to the aqueous environment causes the compound to precipitate out of solution.
Troubleshooting Guide
Q1: How can I prevent my PHGDH inhibitor from precipitating when I dilute the DMSO stock solution into my cell culture medium?
Several strategies can be employed to prevent precipitation upon dilution:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, typically well below 1%, as higher concentrations can be cytotoxic. A lower DMSO concentration may require preparing a more dilute stock solution.
-
Perform a serial dilution: Instead of adding the concentrated DMSO stock directly to the medium, perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure rapid mixing and prevent localized high concentrations.
-
Gentle warming and mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can sometimes improve solubility.
-
Use a co-solvent system: In some cases, a mixture of solvents can maintain solubility better than a single solvent.
-
Employ solubilizing agents: Surfactants or cyclodextrins can help create micelles or inclusion complexes that keep the compound dispersed in the aqueous phase.
Q2: What should I do if the stock solution of my PHGDH inhibitor in DMSO is hazy or contains visible particles?
This indicates that the concentration of the stock solution may be too high, exceeding the solubility limit of the compound in DMSO. You can try gentle warming of the solution in a 37°C water bath and vortexing or sonication to aid dissolution. If the compound remains insoluble, you may need to filter the stock solution to remove undissolved particles and consider preparing a less concentrated stock solution for future experiments.
Q3: The media with my PHGDH inhibitor looks fine initially, but a precipitate forms after a few hours or days in the incubator. What could be the cause?
Delayed precipitation can occur due to several factors:
-
Changes in media environment: Shifts in pH or temperature over time can affect compound solubility.
-
Interaction with media components: The inhibitor may interact with salts, amino acids, or other components in the media, forming insoluble complexes. If this is suspected, trying a different basal media formulation might be helpful.
-
Compound instability: The compound may not be thermodynamically stable in the aqueous environment and is supersaturated. In this case, using solubility-enhancing excipients like surfactants or cyclodextrins may be necessary to form more stable formulations.
Q4: Are there alternative solvents to DMSO if it's not effective or compatible with my experiment?
Yes, other water-miscible organic solvents can be tested, including ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The choice of solvent will depend on the specific PHGDH inhibitor and the tolerance of your experimental system. It is crucial to always run a vehicle control with the same final concentration of the solvent to account for any potential effects on the cells.
Q5: Can I use pH modification to improve the solubility of my PHGDH inhibitor?
If your PHGDH inhibitor has ionizable groups, modifying the pH of the solution can improve its solubility. However, it is essential to ensure that the final pH of the cell culture medium remains within the physiological range tolerated by the cells.
Quantitative Data
The solubility of specific PHGDH inhibitors can vary. The following table summarizes available solubility data for a representative inhibitor.
| Compound | Solvent | Solubility | Notes |
| PHGDH-IN-3 | DMSO | 100 mg/mL (201.80 mM) | Requires ultrasonic and warming to 70°C. |
| PHGDH-IN-3 | 10% DMSO + 90% corn oil | ≥ 5 mg/mL (10.09 mM) | Clear solution for in vivo preparations. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated PHGDH Inhibitor Stock Solution in DMSO
-
Weigh the desired amount of the PHGDH inhibitor powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing. For some compounds, brief sonication may also be beneficial.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Cell Culture Medium
-
Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.
-
To minimize precipitation, consider preparing an intermediate dilution of your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).
-
While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to mix for an additional 30 seconds.
-
Visually inspect the final working solution for any signs of precipitation or turbidity before adding it to your cells.
-
Important: Always prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.
Visualizations
Caption: Experimental workflow for dissolving a hydrophobic PHGDH inhibitor.
Caption: The role of PHGDH in the de novo serine biosynthesis pathway.
References
How to determine the optimal concentration of Phgdh-IN-5 for experiments
This guide provides technical support for researchers, scientists, and drug development professionals on how to determine the optimal concentration of a novel Phosphoglycerate Dehydrogenase (PHGDH) inhibitor for in vitro experiments. As information on a specific compound named "Phgdh-IN-5" is not publicly available, this document offers a generalized framework and best practices based on established research with other known PHGDH inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of a new PHGDH inhibitor?
The initial step is to determine the inhibitor's potency against the purified PHGDH enzyme. This is typically achieved by performing an in vitro enzyme activity assay to determine the half-maximal inhibitory concentration (IC50). This biochemical assay provides a direct measure of the inhibitor's ability to interfere with PHGDH catalytic activity.
Q2: How do I select the appropriate cell lines for my experiments?
The choice of cell lines is critical for evaluating the cellular effects of a PHGDH inhibitor. It is recommended to use a panel of cell lines with varying levels of PHGDH expression and dependence on the serine synthesis pathway.[1][2][3] This typically includes:
-
PHGDH-dependent cells: Cancer cell lines with high PHGDH expression (e.g., through gene amplification) that are sensitive to PHGDH knockdown.[2][3] Examples from the literature include certain breast cancer (e.g., MDA-MB-468) and melanoma cell lines.
-
PHGDH-independent cells: Cell lines with low PHGDH expression that are not sensitive to its inhibition and rely on exogenous serine. These serve as negative controls.
Q3: What is the difference between IC50 and EC50, and why are both important?
-
IC50 (Half-maximal Inhibitory Concentration): This is a measure of the inhibitor's potency in a biochemical assay, indicating the concentration required to inhibit the activity of the purified enzyme by 50%.
-
EC50 (Half-maximal Effective Concentration): This reflects the inhibitor's potency in a cell-based assay, representing the concentration that produces 50% of the maximal biological effect (e.g., inhibition of cell proliferation or reduction of serine synthesis).
Both values are crucial. A potent IC50 indicates good target engagement, while a corresponding low EC50 in PHGDH-dependent cells suggests the inhibitor is cell-permeable and effective in a cellular context.
Q4: Should I be aware of any specific culture media conditions?
Yes, the presence or absence of exogenous serine and glycine in the culture medium can significantly impact the cellular response to PHGDH inhibition. It is advisable to perform key experiments, such as cell viability assays, in both serine/glycine-replete and serine/glycine-depleted media to assess the inhibitor's effect under conditions where cells are forced to rely on de novo serine synthesis.
Troubleshooting Guide
Problem 1: High IC50 value in the biochemical assay.
| Possible Cause | Troubleshooting Step |
| Inhibitor insolubility | Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in the assay buffer. Check for precipitation. |
| Enzyme instability | Use freshly prepared or properly stored enzyme. Confirm enzyme activity with a known inhibitor or by measuring its kinetic parameters. |
| Incorrect assay conditions | Verify the concentrations of substrate (3-PG) and cofactor (NAD+), pH, and temperature. |
| Weak inhibitor potency | The compound may genuinely be a weak inhibitor. Consider structural modifications if medicinal chemistry efforts are ongoing. |
Problem 2: Discrepancy between potent IC50 and weak EC50.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Assess the compound's physicochemical properties (e.g., lipophilicity, molecular weight). Consider performing a cell permeability assay. |
| Inhibitor efflux | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein). Test in combination with known efflux pump inhibitors. |
| Metabolic instability | The inhibitor may be rapidly metabolized by the cells. Conduct metabolic stability assays using liver microsomes or cell lysates. |
| Off-target effects | The compound may have off-target effects that mask its on-target efficacy or cause general cytotoxicity. Perform broader kinase or safety profiling. |
Problem 3: No selective toxicity in PHGDH-dependent vs. -independent cells.
| Possible Cause | Troubleshooting Step |
| Incorrect cell line characterization | Confirm the PHGDH expression levels and serine synthesis dependency of your cell lines using Western blot and proliferation assays upon PHGDH knockdown. |
| Off-target cytotoxicity | At the tested concentrations, the inhibitor might be causing general cell death through off-target mechanisms. Perform dose-response curves over a wider range to identify a potential therapeutic window. |
| Compensation by other pathways | Cells might be adapting to PHGDH inhibition. Analyze metabolic flux to understand potential compensatory mechanisms. |
Quantitative Data Summary
The following table summarizes the reported IC50 and EC50 values for several known PHGDH inhibitors. This data can serve as a reference range when evaluating a novel inhibitor.
| Inhibitor | Type | Biochemical IC50 | Cellular EC50 (in PHGDH-dependent cells) | Reference |
| CBR-5884 | Allosteric | 33 ± 12 µM | ~25 µM (MDA-MB-468) | |
| NCT-503 | Allosteric | 2.5 ± 0.6 µM | 8–16 µM | |
| BI-4924 | NAD+ Competitive | Single-digit nM range | Not specified | |
| Indole Amides | NAD+ Competitive | Low nM to µM range | Not specified |
Experimental Protocols
Key Experiment 1: In Vitro PHGDH Enzyme Activity Assay (Coupled Assay)
This protocol is adapted from methods described for screening PHGDH inhibitors. The assay measures the production of NADH, which is coupled to the reduction of a fluorescent probe.
Materials:
-
Recombinant human PHGDH enzyme
-
Reaction buffer (e.g., 30 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
3-Phosphoglycerate (3-PG)
-
NAD+
-
Diaphorase
-
Resazurin
-
Novel PHGDH inhibitor
-
96-well microplate
Procedure:
-
Prepare a stock solution of the novel inhibitor in DMSO.
-
In a 96-well plate, add the reaction buffer.
-
Add serial dilutions of the inhibitor to the wells. Include a DMSO-only control.
-
Add the PHGDH enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Prepare a substrate mix containing 3-PG, NAD+, diaphorase, and resazurin.
-
Initiate the reaction by adding the substrate mix to all wells.
-
Monitor the increase in resorufin fluorescence (Ex/Em ~544/590 nm) over time using a plate reader.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Key Experiment 2: Cell Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cell lines.
Materials:
-
PHGDH-dependent and -independent cell lines
-
Complete culture medium
-
Serine/glycine-depleted culture medium
-
Novel PHGDH inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well cell culture plates
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor in both complete and serine/glycine-depleted media.
-
Remove the existing medium from the cells and replace it with the medium containing the inhibitor dilutions. Include a DMSO-only control.
-
Incubate the cells for a period that allows for several cell doublings (e.g., 72-120 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the DMSO control and plot cell viability against inhibitor concentration.
-
Determine the EC50 value for each cell line and condition.
Visualizations
Caption: The serine biosynthesis pathway, highlighting the rate-limiting step catalyzed by PHGDH and the point of intervention for a PHGDH inhibitor.
Caption: A stepwise workflow for determining the optimal concentration and validating the activity of a novel PHGDH inhibitor.
Caption: A logical diagram for troubleshooting discrepancies between biochemical and cellular assay results for a PHGDH inhibitor.
References
- 1. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of PHGDH Inhibitors
Disclaimer: As of our latest update, "Phgdh-IN-5" is not a publicly documented inhibitor of Phosphoglycerate Dehydrogenase (PHGDH). Therefore, this technical support center provides a generalized guide for troubleshooting off-target effects of PHGDH inhibitors. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering unexpected effects with experimental compounds targeting PHGDH.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of small molecule inhibitors?
A: Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its intended target.[1] These interactions can lead to misleading experimental outcomes, cellular toxicity, or unforeseen side effects in a clinical context.[1] It is critical to distinguish between on-target effects, which are the desired biological consequences of inhibiting the intended target, and off-target effects.[1]
Q2: Why is it important to evaluate the off-target effects of a PHGDH inhibitor?
A: PHGDH is a key enzyme in the serine biosynthesis pathway, which is interconnected with numerous cellular processes, including nucleotide synthesis, redox balance, and one-carbon metabolism.[2][3] Off-target effects can confound experimental results, making it difficult to attribute an observed phenotype solely to the inhibition of PHGDH. For instance, an inhibitor might affect other dehydrogenases or metabolic enzymes, leading to cellular responses that are independent of serine synthesis inhibition.
Q3: What are some known off-target effects of other PHGDH inhibitors?
A: While specific off-target profiles are unique to each compound, some studies have highlighted potential off-target activities of PHGDH inhibitors. For example, concerns were initially raised that some inhibitors might affect other dehydrogenases. One study on the inhibitor NCT-503 described an off-target effect where it reduced the synthesis of glucose-derived citrate, a key step in the TCA cycle, independent of its effect on PHGDH.
Troubleshooting Guides
Issue 1: Unexpected or Excessive Cytotoxicity
Q: My PHGDH inhibitor is showing significant cytotoxicity even in cell lines with low PHGDH expression or in serine-replete media. Is this an off-target effect?
A: This observation could indeed point towards off-target toxicity. While inhibiting PHGDH is expected to be selectively toxic to cancer cells with high serine biosynthetic activity, broad-spectrum cytotoxicity suggests the inhibitor may be interacting with other essential cellular targets.
Troubleshooting Steps:
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Perform a Dose-Response Curve:
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Protocol: Test a wide range of inhibitor concentrations on both PHGDH-dependent and PHGDH-independent cell lines.
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Expected Outcome: An on-target effect should show a clear dose-dependent toxicity that correlates with the IC50 for PHGDH inhibition and is more pronounced in PHGDH-dependent cells. Widespread toxicity at similar concentrations across all cell lines suggests off-target effects.
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Compare with a Structurally Distinct PHGDH Inhibitor:
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Protocol: Treat the same panel of cell lines with a different, well-characterized PHGDH inhibitor (e.g., CBR-5884, NCT-503).
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Expected Outcome: If the phenotype is recapitulated with a structurally different inhibitor, it is more likely to be an on-target effect.
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Rescue Experiment with Exogenous Serine:
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Protocol: Supplement the culture medium with serine and observe if it rescues the cytotoxic phenotype in PHGDH-dependent cells.
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Expected Outcome: For an on-target effect, exogenous serine should partially or fully rescue the cells from the inhibitor's effects. However, some studies suggest that even in the presence of sufficient extracellular serine, PHGDH inhibition can suppress cell proliferation, indicating that PHGDH activity has benefits beyond just providing serine. If serine supplementation has no effect on toxicity, this strengthens the possibility of off-target mechanisms.
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Issue 2: Phenotype is Inconsistent with On-Target PHGDH Inhibition
Q: I'm observing a cellular phenotype that doesn't seem to be directly related to the known functions of the serine biosynthesis pathway (e.g., unexpected changes in the TCA cycle, altered signaling pathways). How can I verify if this is an on-target or off-target effect?
A: This is a common challenge when working with metabolic inhibitors. The metabolic network is highly interconnected, and inhibiting one node can have far-reaching and sometimes unexpected consequences. However, it is crucial to rule out direct off-target interactions.
Troubleshooting Steps:
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Validate Target Engagement with Cellular Thermal Shift Assay (CETSA):
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Methodology: CETSA is a powerful technique to confirm that the inhibitor binds to its intended target in a cellular context. The principle is that a protein's thermal stability increases when a ligand is bound.
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Protocol:
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Treat intact cells with your PHGDH inhibitor at various concentrations, including a vehicle control (e.g., DMSO).
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Heat the cell lysates at a range of temperatures.
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Analyze the soluble fraction by Western blot to detect the amount of non-denatured PHGDH.
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Expected Outcome: A successful on-target interaction will result in a thermal stabilization of PHGDH in the inhibitor-treated samples compared to the control.
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Genetic Knockdown/Knockout of PHGDH:
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Protocol: Use RNAi or CRISPR-Cas9 to reduce or eliminate the expression of PHGDH in your cell model.
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Expected Outcome: If the phenotype observed with the inhibitor is due to on-target inhibition, it should be mimicked by the genetic knockdown or knockout of PHGDH. If the phenotype persists in PHGDH knockout cells upon inhibitor treatment, it is a strong indicator of an off-target effect.
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Metabolomic Profiling:
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Protocol: Perform stable isotope tracing studies (e.g., using ¹³C-glucose) to trace the metabolic flux through the serine biosynthesis pathway and other connected pathways.
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Expected Outcome: An on-target inhibitor should reduce the incorporation of glucose-derived carbons into serine. Unexpected changes in other metabolic pathways that are not downstream of serine synthesis should be investigated further as potential off-target effects. For example, NCT-503 was found to reduce glucose-derived citrate synthesis independently of its effect on PHGDH.
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Quantitative Data Summary
The following table summarizes the potency of several known PHGDH inhibitors. This data can be useful for selecting a reference compound for your experiments.
| Inhibitor | Mechanism of Action | IC50 | Cell-based Efficacy (EC50) | Reference(s) |
| CBR-5884 | Non-competitive; disrupts enzyme oligomerization | 33 ± 12 µM | Selectively toxic to cancer cells with high serine synthesis | |
| NCT-503 | Binds non-competitively near the active site | 2.5 ± 0.6 µM | 8–16 µM in PHGDH-dependent cell lines | |
| BI-4924 | Potent and selective inhibitor | Single-digit nanomolar potency | Not specified |
Visualizations
Caption: The de novo serine biosynthesis pathway.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Decision tree for validating on-target vs. off-target effects.
References
Optimizing Phgdh-IN-5 treatment duration for maximum cancer cell inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PHGDH inhibitors, with a focus on optimizing treatment duration for maximal cancer cell inhibition. The information provided is based on studies of well-characterized PHGDH inhibitors such as CBR-5884 and NCT-503 and can be applied to other inhibitors in this class, including Phgdh-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other PHGDH inhibitors?
A1: this compound is a small molecule inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is a metabolic pathway crucial for the proliferation of certain cancer cells.[1][2][3] This pathway provides the building blocks for proteins, nucleotides, and lipids necessary for rapid cell growth.[3] By inhibiting PHGDH, these compounds block the production of serine, thereby starving cancer cells of essential metabolites and leading to cell growth inhibition and, in some cases, apoptosis.[4]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration, often represented as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), is cell-line specific. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cancer cell line. This typically involves treating the cells with a range of inhibitor concentrations for a fixed duration (e.g., 72 hours) and then assessing cell viability using an MTT or similar assay.
Q3: What is the recommended treatment duration for this compound?
A3: The optimal treatment duration is dependent on the cancer cell line, the inhibitor concentration, and the experimental objective. Most in vitro studies with PHGDH inhibitors report incubation times ranging from 24 to 72 hours. To determine the ideal duration for your experiment, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of the inhibitor (e.g., the IC50 value) and measuring cell viability at multiple time points (e.g., 24, 48, 72, and 96 hours).
Q4: Should I use this compound alone or in combination with other anti-cancer agents?
A4: While PHGDH inhibitors can be effective as single agents in cancer cell lines with high PHGDH expression, combination therapies may offer synergistic effects. For instance, combining PHGDH inhibition with therapies that induce oxidative stress or target other metabolic pathways has shown promise. The decision to use combination therapy should be based on the specific cancer type and its known metabolic vulnerabilities.
Q5: What are the expected downstream effects of PHGDH inhibition?
A5: Inhibition of PHGDH leads to a depletion of intracellular serine levels. This can result in reduced nucleotide and glutathione synthesis. A decrease in glutathione can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and potentially triggering apoptosis. Furthermore, PHGDH inhibition can impact other signaling pathways, such as the mTOR and Wnt/β-catenin pathways.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
| Possible Cause | Suggested Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells to ensure even distribution. |
| Edge effects in microplates | Avoid using the outer wells of the 96-well plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
| Incomplete dissolution of formazan crystals (MTT assay) | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| Pipetting errors | Use calibrated pipettes and be consistent with pipetting techniques. |
Problem 2: No significant inhibition of cancer cell proliferation observed.
| Possible Cause | Suggested Solution |
| Low PHGDH expression in the cell line | Verify the expression level of PHGDH in your cancer cell line using techniques like Western blotting or qPCR. Cell lines with low PHGDH expression may not be sensitive to its inhibition. |
| Inhibitor instability or degradation | Prepare fresh stock solutions of the inhibitor and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Suboptimal treatment duration or concentration | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| Cell culture medium contains high levels of serine | While many studies show efficacy in serine-replete media, for some cell lines, the inhibitory effect may be more pronounced in a serine-restricted medium. |
Problem 3: Discrepancy between cell viability results and apoptosis assay results.
| Possible Cause | Suggested Solution |
| Inhibitor is cytostatic, not cytotoxic | The inhibitor may be primarily inhibiting cell proliferation (cytostatic effect) rather than inducing cell death (cytotoxic effect). At the tested concentration and duration, this would lead to a decrease in cell number in a viability assay without a significant increase in apoptosis markers. |
| Timing of the assays | Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than the maximum inhibition of cell proliferation. Consider performing a time-course experiment for both assays. |
| Assay sensitivity | The chosen apoptosis assay may not be sensitive enough to detect low levels of apoptosis. Consider using a more sensitive method or a combination of different apoptosis assays. |
Data Presentation
Table 1: In Vitro and Cellular Efficacy of Selected PHGDH Inhibitors
| Inhibitor | Chemical Class | In Vitro IC50 (µM) | Cell-Based EC50 (µM) | Cell Line(s) | Mode of Inhibition | Citation(s) |
| CBR-5884 | Thiophene Derivative | 33 ± 12 | ~30 (serine synthesis inhibition) | Melanoma, Breast Cancer | Non-competitive | |
| NCT-503 | Piperazine-1-carbothioamide | 2.5 ± 0.6 | 8 - 16 | MDA-MB-468, BT-20, HCC70, HT1080, MT-3 | Non-competitive with respect to 3-PG and NAD+ | |
| Chicoric Acid | Phenolic Compound | Not Applicable | 18 (MGC-803), 30 (SGC-7901) | MGC-803, SGC-7901 (gastric cancer) | Not Specified |
Table 2: IC50 Values of Chicoric Acid in PHGDH-Expressing vs. Low-Expressing Cancer Cell Lines
| Cell Line | PHGDH Expression | IC50 (µM) | Citation |
| MGC-803 | High | 18 | |
| SGC-7901 | High | 30 | |
| MCF-7 | Low | 208 | |
| MDA-MB-231 | Low | 107 |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration using MTT Assay
Objective: To determine the optimal time point for this compound treatment to achieve maximum inhibition of cancer cell proliferation.
Materials:
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This compound stock solution (in DMSO)
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Cancer cell line of interest
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Complete cell culture medium
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Multichannel pipette
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Plate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Inhibitor Treatment: Treat the cells with this compound at its predetermined IC50 concentration. Include a vehicle control (DMSO) group.
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Time-Course Incubation: Incubate the plates for different durations: 24, 48, 72, and 96 hours.
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MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each time point relative to the vehicle control. The time point with the lowest cell viability is the optimal treatment duration.
Protocol 2: Assessment of Apoptosis using Annexin V-FITC and Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
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This compound stock solution (in DMSO)
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Cancer cell line of interest
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6-well cell culture plates
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Phosphate-Buffered Saline (PBS)
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Flow cytometer
Procedure:
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Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the optimal duration determined in Protocol 1. Include a vehicle control group.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
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Washing: Wash the cells twice with cold PBS.
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Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
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Data Interpretation:
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Annexin V-negative / PI-negative: Live cells
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Annexin V-positive / PI-negative: Early apoptotic cells
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Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
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Annexin V-negative / PI-positive: Necrotic cells
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Mandatory Visualizations
Caption: PHGDH signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining optimal this compound treatment duration.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
Common pitfalls to avoid when working with covalent PHGDH inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when working with covalent phosphoglycerate dehydrogenase (PHGDH) inhibitors.
Troubleshooting Guides & FAQs
This section provides solutions to common problems researchers may face during their experiments with covalent PHGDH inhibitors.
Q1: My covalent PHGDH inhibitor shows high potency in a biochemical assay but has weak or no activity in my cell-based assay. What are the common causes and how can I troubleshoot this?
A1: This is a frequent challenge. The discrepancy between biochemical potency and cellular activity can arise from several factors:
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Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
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Troubleshooting:
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Assess the physicochemical properties of your inhibitor (e.g., lipophilicity, polar surface area).
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Perform a cellular uptake assay to directly measure the intracellular concentration of the inhibitor.
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If permeability is low, consider chemical modifications to the inhibitor scaffold to improve its drug-like properties.
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Intracellular Instability: The inhibitor may be rapidly metabolized or degraded within the cell.
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Troubleshooting:
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Conduct stability assays in cell lysates or media and analyze by LC-MS to identify potential metabolites.[1]
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If metabolic instability is confirmed, medicinal chemistry efforts can be directed to modify the metabolically labile sites.
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High Protein Binding: The inhibitor may bind non-specifically to other intracellular proteins or to proteins in the cell culture medium, reducing its free concentration available to bind PHGDH.
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Troubleshooting:
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Measure the extent of plasma protein binding in vitro.
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Consider performing cell-based assays in serum-free or low-serum conditions, if appropriate for your cell line.
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Target Engagement Issues: The inhibitor may not be effectively engaging with PHGDH inside the cell.
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Troubleshooting:
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Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to and stabilizing PHGDH in intact cells.
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Q2: I'm observing significant cytotoxicity with my covalent PHGDH inhibitor. How can I determine if this is an on-target or off-target effect?
A2: Distinguishing between on-target and off-target toxicity is crucial for the validation of a covalent inhibitor.[2] Here’s a systematic approach:
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Use a Covalent-Inactive Control: Synthesize a close analog of your inhibitor where the reactive "warhead" is modified to be non-reactive, but the scaffold responsible for non-covalent binding is retained. If the cytotoxicity is significantly reduced with the inactive control, it suggests the covalent modification is responsible for the toxicity.
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PHGDH Knockout/Knockdown Cells: Test your inhibitor in a cell line where PHGDH has been knocked out or knocked down.
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If the cytotoxicity is diminished in these cells, it strongly suggests the effect is on-target.
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If the cytotoxicity persists, it points towards an off-target effect. For instance, the PHGDH inhibitor NCT-503 has been shown to reduce the viability of cells with low PHGDH expression, indicating off-target effects.[3][4]
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Rescue Experiments: Attempt to rescue the cytotoxic phenotype by supplementing the culture medium with downstream metabolites of the PHGDH pathway, such as serine or a combination of nucleosides. If the toxicity is alleviated, this supports an on-target mechanism.
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Proteome-Wide Selectivity Profiling: Employ Activity-Based Protein Profiling (ABPP) to identify other cellular proteins that are covalently modified by your inhibitor. This can reveal potential off-target proteins responsible for the observed toxicity.
Q3: My mass spectrometry results show that my covalent inhibitor is binding to multiple cysteines on PHGDH. Is this expected, and what are the implications?
A3: Yes, this is a known phenomenon for some covalent PHGDH inhibitors. PHGDH has several cysteine residues that can be susceptible to covalent modification.[5] For example, the natural product oridonin has been shown to bind to multiple cysteines on PHGDH.
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Implications:
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Mechanism of Inhibition: The inhibitor might exert its effect through an allosteric mechanism rather than by directly blocking the active site. For example, covalent modification of Cys295 by withangulatin A has been shown to allosterically inactivate PHGDH.
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Selectivity: While modification of multiple cysteines on the target protein is not necessarily problematic, it highlights the importance of assessing proteome-wide selectivity to ensure the inhibitor is not broadly reactive with many other proteins.
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Troubleshooting:
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Site-Directed Mutagenesis: Mutate the identified cysteine residues to a non-nucleophilic amino acid (e.g., serine or alanine) and assess the inhibitor's ability to bind and inhibit the mutant protein. This can help to pinpoint which covalent interactions are critical for the inhibitory activity.
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Structural Biology: If possible, obtain a co-crystal structure of your inhibitor bound to PHGDH to visualize the binding mode and the modified cysteine(s).
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Q4: I am having difficulty obtaining reliable and reproducible kinact/KI values for my covalent inhibitor. What are some common pitfalls in this assay?
A4: Determining the kinetic parameters for covalent inhibitors requires careful experimental design.
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Inappropriate Assay Conditions:
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Enzyme Concentration: The concentration of the enzyme should be significantly lower than the KI of the inhibitor.
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Substrate Concentration: The substrate concentration should be kept constant and ideally at or below its Km value.
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Incubation Times: A sufficient range of pre-incubation times and inhibitor concentrations should be used to accurately determine the observed rate of inactivation (kobs).
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Data Analysis:
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Ensure that the data are fitted to the correct kinetic model for irreversible inhibition.
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It is important to confirm that the inhibition is truly irreversible through methods like a "jump dilution" experiment.
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Compound-Specific Issues:
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Solubility: Poor solubility of the inhibitor can lead to inaccurate concentration ranges.
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Reactivity: Highly reactive compounds may exhibit non-specific inhibition or react with assay components. It is advisable to assess the reactivity of the inhibitor with a thiol-containing molecule like glutathione (GSH) to gauge its intrinsic reactivity.
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Quantitative Data Summary
The following tables summarize key quantitative parameters for selected PHGDH inhibitors. Note that for many covalent inhibitors, detailed kinetic data such as kinact/KI are not always publicly available.
Table 1: Inhibitory Potency of Selected PHGDH Inhibitors
| Inhibitor | Type | Target | IC50 (µM) | Assay Conditions | Reference |
| CBR-5884 | Covalent | PHGDH | 33 ± 12 | In vitro enzyme assay | |
| NCT-503 | Non-covalent | PHGDH | 2.5 ± 0.6 | In vitro enzyme assay | |
| Withangulatin A | Covalent | PHGDH | ~5 | In vitro enzyme assay | |
| Oridonin | Covalent | PHGDH | ~2 | In vitro enzyme assay (2h pre-incubation) | |
| Ixocarpalactone A | Covalent | PHGDH | 1.66 ± 0.28 | In vitro enzyme assay | |
| Azacoccone E | Covalent | PHGDH | 9.8 ± 4.3 | In vitro enzyme assay |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the characterization of covalent PHGDH inhibitors.
Protocol 1: Intact Protein Mass Spectrometry to Confirm Covalent Modification
Objective: To confirm the covalent binding of an inhibitor to PHGDH and determine the stoichiometry of binding.
Materials:
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Purified recombinant PHGDH protein
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Covalent PHGDH inhibitor
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Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
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LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
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Incubation: Incubate purified PHGDH (e.g., 5 µM) with the covalent inhibitor (e.g., 10-20 µM) in the assay buffer for a defined period (e.g., 1-2 hours) at room temperature. A vehicle control (e.g., DMSO) should be run in parallel.
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Desalting: Quench the reaction and remove unbound inhibitor by rapid desalting using a reverse-phase C4 ZipTip or an online desalting column.
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LC-MS Analysis: Analyze the desalted protein by LC-MS. The protein is typically eluted with a gradient of acetonitrile in water containing 0.1% formic acid.
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Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein. A mass shift corresponding to the molecular weight of the inhibitor in the inhibitor-treated sample confirms covalent modification. The relative peak intensities of the unmodified and modified protein can be used to estimate the stoichiometry of binding.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that the covalent inhibitor binds to PHGDH in a cellular context.
Materials:
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Cells expressing endogenous PHGDH
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Covalent PHGDH inhibitor
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Cell culture medium
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PBS (Phosphate-Buffered Saline)
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Lysis buffer (e.g., PBS with protease inhibitors)
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Thermocycler
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Western blotting reagents (primary antibody against PHGDH, secondary antibody)
Procedure:
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Cell Treatment: Treat cultured cells with the covalent inhibitor at various concentrations or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
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Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling.
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Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
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Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
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Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble PHGDH by Western blotting.
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Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
Protocol 3: Activity-Based Protein Profiling (ABPP) for Selectivity
Objective: To identify the on- and off-targets of a covalent inhibitor across the proteome.
Materials:
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Covalent inhibitor with a bioorthogonal tag (e.g., alkyne or azide)
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Cells or cell lysate
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Reporter tag with a complementary reactive group (e.g., azide- or alkyne-biotin)
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Click chemistry reagents (e.g., copper(I) catalyst, ligand)
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Streptavidin beads
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Proteomics-grade trypsin
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LC-MS/MS system
Procedure:
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Labeling: Treat live cells or cell lysates with the tagged covalent inhibitor for a specific duration.
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Lysis (if applicable): Lyse the cells treated with the inhibitor.
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Click Chemistry: Conjugate the tagged proteins to a reporter molecule (e.g., biotin) via click chemistry.
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Enrichment: Enrich the biotin-labeled proteins using streptavidin beads.
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Digestion: Digest the enriched proteins into peptides using trypsin.
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LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS to identify the proteins that were covalently modified by the inhibitor.
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Data Analysis: Analyze the proteomics data to identify the protein targets. A competition experiment, where cells are pre-treated with the untagged inhibitor before adding the tagged probe, can be used to confirm the specificity of the identified targets.
Visualizations
PHGDH Signaling Pathway
Caption: PHGDH is a key enzyme in the serine synthesis pathway, supporting cell proliferation.
Experimental Workflow for Covalent Inhibitor Validation
References
- 1. benchchem.com [benchchem.com]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context [frontiersin.org]
- 4. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
Navigating the Nuances of Phgdh-IN-5: A Technical Support Guide
Welcome to the technical support center for Phgdh-IN-5, a potent inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). This guide is designed for researchers, scientists, and drug development professionals to interpret unexpected experimental results, offering troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP), a crucial step in the production of serine and other downstream metabolites.[2][3] By inhibiting PHGDH, this compound is expected to reduce the production of glucose-derived serine and affect cellular processes that depend on this pathway, such as nucleotide synthesis, redox balance, and cell proliferation.
Q2: I'm observing cytotoxicity in cell lines with low PHGDH expression when using this compound. Is this an expected off-target effect?
A2: This is a documented "unexpected" result. Studies with the related inhibitor NCT-503 have shown that it can reduce the viability of cells with low or even knocked-out PHGDH expression. This suggests that the inhibitor may have off-target effects or that it induces metabolic changes that are detrimental to cells regardless of their reliance on de novo serine synthesis. One reported off-target effect of NCT-503 is the rerouting of glucose-derived carbons into the TCA cycle, independent of its effect on PHGDH.
Q3: My metabolic flux analysis shows reduced incorporation of exogenous serine into nucleotides after treatment with this compound. Why would inhibiting de novo synthesis affect the utilization of external serine?
A3: This surprising finding suggests a coordination between the de novo serine synthesis pathway and the utilization of exogenous serine. Inhibition of PHGDH may lead to a "wasting" of one-carbon units derived from serine, which are essential for nucleotide synthesis. The cell may increase the activity of serine hydroxymethyltransferase (SHMT) to try and compensate for the lack of de novo serine, which in turn depletes the one-carbon units needed for purine and dTMP synthesis.
Q4: I am not seeing the expected decrease in cell proliferation in my PHGDH-amplified cancer cell line. What could be the reason?
A4: Several factors could contribute to this observation:
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Media Composition: Ensure your cell culture media does not contain excessively high levels of serine, which could compensate for the inhibition of de novo synthesis. However, be aware that even in serine-replete media, PHGDH inhibition can be effective in some contexts.
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Metabolic Adaptation: Cancer cells can be metabolically plastic. They might adapt to PHGDH inhibition by upregulating other pathways to support proliferation.
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Drug Resistance: Resistance to PHGDH inhibitors can emerge. For instance, increased expression of the serine transporter or upregulation of alternative metabolic pathways could confer resistance.
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Inhibitor Potency and Stability: Verify the concentration and stability of your this compound compound.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No effect on cell viability in PHGDH-high cells | High serine levels in media | Culture cells in serine-restricted media to unmask dependency on the de novo pathway. |
| Cell line misidentification or low PHGDH expression | Confirm PHGDH expression levels using Western blot or qPCR. | |
| Inhibitor degradation or incorrect concentration | Use a fresh stock of this compound and verify the final concentration. | |
| Toxicity observed in PHGDH-low or knockout cells | Off-target effects of the inhibitor | Investigate known off-target effects, such as alterations in TCA cycle flux. Consider using a structurally different PHGDH inhibitor as a control. |
| General metabolic stress | Assess markers of cellular stress, such as ROS levels or ATP depletion. | |
| Variable results between experiments | Inconsistent cell density at the time of treatment | Standardize cell seeding density and ensure cells are in the logarithmic growth phase. |
| Differences in media batches | Use a consistent lot of cell culture media and supplements. | |
| Altered mitochondrial function | Disruption of redox balance (NAD+/NADH ratio) | Measure the NAD+/NADH ratio. PHGDH activity influences this ratio, and its inhibition can have downstream metabolic consequences. |
| Impact on one-carbon metabolism | Perform metabolic tracing experiments with labeled glucose or serine to map carbon flow. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 72 hours).
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 3-4 hours at 37°C.
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Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells. Calculate the EC50 value.
Western Blot for PHGDH Expression
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Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PHGDH overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Metabolic Flux Analysis using ¹³C-Glucose Tracing
-
Cell Culture: Culture cells in media containing ¹³C-labeled glucose.
-
Treatment: Treat the cells with this compound or vehicle control for the desired duration.
-
Metabolite Extraction: Quench cellular metabolism and extract intracellular metabolites.
-
LC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) to determine the incorporation of ¹³C into serine and other downstream metabolites.
-
Data Analysis: Calculate the fractional labeling of metabolites to assess the flux through the serine biosynthesis pathway.
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Strategies for Improving the Stability of Phgdh-IN-5 in Solution
Welcome to the technical support center for Phgdh-IN-5. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have a precipitate after dilution in an aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules like this compound. Here are several strategies to address this issue:
-
Decrease the Final Concentration: The compound may have surpassed its aqueous solubility limit. Attempt to lower the final concentration in your experimental setup.
-
Optimize DMSO Concentration: While minimizing DMSO in the final solution is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility.[1] However, it is crucial to always include a vehicle control to ensure the DMSO concentration does not affect your experimental results.
-
Adjust the pH of Your Buffer: The solubility of ionizable compounds can be highly dependent on pH.[1] Experimenting with different pH values may help you find the optimal range for this compound's solubility.
-
Use a Different Solvent System: Consider employing a co-solvent system or a formulation with excipients to enhance solubility.
Q2: I'm observing a color change in my this compound stock solution. What does this indicate?
A2: A change in the color of your stock or working solution often suggests chemical degradation or oxidation of the compound.[2] This can be caused by exposure to light, air (oxygen), or impurities in the solvent. It is critical to verify the integrity of the compound before proceeding with your experiments.
Q3: How should I store my this compound stock solutions to ensure maximum stability?
A3: Proper storage is essential for maintaining the integrity and stability of your small molecule inhibitor.[1]
-
Solid (Powder) Form: Unless otherwise specified, store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solutions: For long-term storage, it is recommended to prepare stock solutions in a suitable solvent like DMSO and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to protect the solutions from light. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.
Q4: Can the type of storage container affect the stability of this compound?
A4: Yes, the material of the storage container can influence the stability of the compound. Some plastics may leach contaminants, or the compound might adhere to the container's surface. For long-term storage, using amber glass vials or polypropylene tubes that are known to be inert is recommended.
Troubleshooting Guides
Issue: Inconsistent Experimental Results and Loss of Compound Activity
This is a frequent issue that can arise from the degradation of this compound in solution. The following is a systematic approach to troubleshoot this problem.
1. Solution Preparation and Handling:
-
Fresh is Best: Whenever possible, prepare fresh working solutions from a frozen stock on the day of the experiment.
-
Thawing Protocol: Thaw frozen stock solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to minimize the number of times the main stock is thawed.
2. Environmental Factors:
-
Light Exposure: Protect solutions from light by using amber vials or by wrapping the containers in foil.
-
Air (Oxygen) Exposure: If the compound is susceptible to oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
-
pH: The stability of many compounds is pH-dependent. Ensure the pH of your aqueous solution is maintained within a range that is optimal for this compound.
Data Presentation
Table 1: General Solubility and Storage Recommendations for PHGDH Inhibitors
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | 100% DMSO | High solubility for many organic small molecules. |
| Stock Concentration | 10-50 mM | A balance between solubility and minimizing DMSO volume for dilution. |
| Storage Temperature | -20°C or -80°C | Reduces the rate of chemical degradation. |
| Storage Duration | Up to 1 month at -20°C, up to 6 months at -80°C | Guideline for maintaining compound integrity. |
| Light Exposure | Protect from light | Prevents photochemical degradation. |
| Freeze-Thaw Cycles | Minimize by aliquoting | Repeated cycles can lead to precipitation and degradation. |
Experimental Protocols
Protocol 1: Assessing the Kinetic Solubility of this compound
This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
100% DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader (optional, for turbidity measurement)
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your chosen aqueous buffer in a 96-well plate. This will generate a range of final compound concentrations.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual Inspection: Visually inspect each well for any signs of precipitation.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.
Protocol 2: Evaluating the Chemical Stability of this compound in Solution
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.
Materials:
-
This compound stock solution
-
Desired buffer (e.g., cell culture medium)
-
Cold organic solvent (e.g., acetonitrile or methanol)
-
HPLC system
Procedure:
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent to precipitate proteins and halt degradation.
-
Analyze T=0 Sample: Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis. This will serve as your baseline.
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2) for the desired duration (e.g., 24, 48, 72 hours).
-
Prepare Time-Point Samples: At each designated time point, take an aliquot of the incubated solution and process it as described in step 1.
-
HPLC Analysis: Analyze all samples by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 value to determine the percentage of the compound remaining.
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Workflow for assessing compound stability over time.
Caption: Common degradation pathways for small molecules.
References
Technical Support Center: Troubleshooting Cellular Resistance to Phgdh-IN-5
Welcome to the technical support center for Phgdh-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to cellular resistance to this targeted metabolic inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is often upregulated in cancer cells to support rapid proliferation and biomass generation.[1][2][3][4] PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate (3PG) to 3-phosphohydroxypyruvate (3PHP).[4] By inhibiting PHGDH, this compound aims to disrupt serine synthesis, thereby impeding cancer cell growth.
Q2: My cells are not responding to this compound treatment. What are the potential reasons?
Lack of response to this compound can be due to intrinsic or acquired resistance.
-
Intrinsic Resistance: The cancer cells may not rely on the de novo serine synthesis pathway for survival from the outset. They might efficiently uptake serine and other necessary metabolites from the microenvironment.
-
Acquired Resistance: Cells that initially respond to this compound can develop resistance over time through various mechanisms. These can include the upregulation of PHGDH, activation of alternative metabolic pathways to compensate for the serine shortage, or the activation of pro-survival signaling pathways.
Q3: What are the known mechanisms of acquired resistance to PHGDH inhibitors?
Several mechanisms have been identified that contribute to acquired resistance to PHGDH inhibitors:
-
Upregulation of the Serine Biosynthesis Pathway: Cancer cells can increase the expression of PHGDH or other enzymes in the serine synthesis pathway to overcome the inhibitory effect of the drug.
-
Metabolic Reprogramming: Resistant cells can adapt their metabolism to utilize alternative pathways for generating necessary biomolecules. This may involve increased glutaminolysis or altered glucose metabolism.
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Activation of Bypass Signaling Pathways: Pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway can be activated to compensate for the metabolic stress induced by PHGDH inhibition.
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Increased Serine Uptake: Cells may increase their capacity to import serine from the extracellular environment, thereby bypassing the need for de novo synthesis.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability after this compound treatment. | 1. Sub-optimal drug concentration. 2. Cell line is intrinsically resistant. 3. Insufficient incubation time. | 1. Perform a dose-response experiment: Test a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.2. Assess PHGDH expression: Use Western blot or qRT-PCR to confirm that your cell line expresses PHGDH. Cells with low or absent PHGDH expression are unlikely to respond.3. Conduct a time-course experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Initial response to this compound is followed by a rebound in cell growth. | 1. Development of acquired resistance. 2. Selection of a pre-existing resistant subpopulation. | 1. Establish a resistant cell line: Culture cells in the continuous presence of escalating doses of this compound to generate a resistant model for further investigation (see Protocol 1).2. Investigate resistance mechanisms: Analyze the resistant cells for upregulation of PHGDH, activation of bypass pathways (e.g., Akt, ERK), or metabolic reprogramming using Western blot, qRT-PCR, or RNA sequencing (see Protocols 2, 4, 5). |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding. 2. Edge effects in multi-well plates. 3. Incomplete drug solubilization. | 1. Ensure a single-cell suspension: Gently pipette to break up cell clumps before seeding.2. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media.3. Properly dissolve the compound: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. |
| No change in downstream metabolic markers after treatment. | 1. Ineffective PHGDH inhibition. 2. Rapid metabolic compensation. | 1. Confirm target engagement: If possible, perform an assay to measure the intracellular levels of serine and glycine to confirm that this compound is inhibiting the pathway.2. Analyze metabolic flux: Consider using stable isotope tracing to understand how metabolic pathways are rewired in response to treatment. |
Quantitative Data on PHGDH Inhibitors
Note: Specific quantitative data for this compound is limited in publicly available literature. The following tables present data for other well-characterized PHGDH inhibitors, NCT-503 and CBR-5884, which can serve as a reference.
Table 1: IC50 Values of PHGDH Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCT-503 | MDA-MB-468 | Triple-Negative Breast Cancer | 20.2 ± 2.8 | |
| Hs 578T | Triple-Negative Breast Cancer | 93.4 ± 14.0 | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 76.6 ± 3.2 | ||
| GSC Lines | Glioblastoma | < 30 | ||
| CBR-5884 | Melanoma & Breast Cancer Lines with high serine synthesis | Melanoma & Breast Cancer | - | |
| Epithelial Ovarian Cancer Cells | Epithelial Ovarian Cancer | - |
Table 2: Combination Therapy with PHGDH Inhibitors
| PHGDH Inhibitor | Combination Agent | Cell Line/Model | Effect | Reference |
| NCT-503 | Erlotinib | Non-Small Cell Lung Cancer | Resensitized resistant cells to erlotinib | |
| Cisplatin | - | Conferred sensitivity to cisplatin | ||
| Sorafenib | Hepatocellular Carcinoma | Synergistic suppression of proliferation and induction of apoptosis | ||
| CBR-5884 | Carboplatin (CBP) | Epithelial Ovarian Cancer | Significantly lower cell viability than CBP alone | |
| Olaparib (PARP inhibitor) | Epithelial Ovarian Cancer | Synergistic inhibition of proliferation, migration, and invasion |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to escalating concentrations of this compound.
Materials:
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Parental cancer cell line of interest
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Complete cell culture medium
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This compound
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DMSO (vehicle)
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96-well plates
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Cell culture flasks/dishes
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Cell viability assay reagent (e.g., MTT, MTS, or WST-8)
Procedure:
-
Determine the initial IC50:
-
Seed the parental cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initial Drug Exposure:
-
Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Maintain the culture, changing the medium with fresh drug every 2-3 days.
-
-
Dose Escalation:
-
Once the cells have adapted and are growing steadily, passage them and increase the this compound concentration by 1.5 to 2-fold.
-
Continue this stepwise increase in drug concentration. If significant cell death occurs, maintain the cells at the previous concentration until they recover.
-
-
Establishment of the Resistant Line:
-
Continue this process for several months. The goal is to establish a cell line that can proliferate in a this compound concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
-
-
Characterization of the Resistant Line:
-
Once the resistant line is established, confirm the shift in IC50 by performing a cell viability assay on both the parental and resistant cells.
-
Cryopreserve stocks of the resistant cell line at various passages.
-
Protocol 2: Western Blot Analysis of PHGDH and Signaling Proteins
This protocol outlines the steps for detecting the expression levels of PHGDH and key proteins in bypass signaling pathways (e.g., p-Akt, p-ERK).
Materials:
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Parental and resistant cell lysates
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RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-PHGDH, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)
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HRP-conjugated secondary antibody
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ECL detection reagent
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Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
Protocol 3: Cell Viability Assay (WST-8)
This protocol provides a method for assessing cell viability based on the reduction of WST-8 tetrazolium salt by cellular dehydrogenases.
Materials:
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Cells (parental and/or resistant)
-
96-well plates
-
Complete culture medium
-
This compound
-
WST-8 reagent (e.g., CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
WST-8 Addition and Incubation:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA expression levels of genes involved in metabolic pathways (e.g., PHGDH, PSAT1, PSPH).
Materials:
-
Parental and resistant cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from cell pellets according to the kit manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction by mixing cDNA, SYBR Green master mix, and forward and reverse primers.
-
Run the reaction in a qRT-PCR instrument.
-
-
Data Analysis:
-
Analyze the amplification data. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 5: RNA-Sequencing (RNA-seq) for Global Gene Expression Profiling
This protocol provides a general workflow for using RNA-seq to identify global changes in gene expression in resistant cells.
Materials:
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Parental and resistant cells
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RNA extraction kit
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RNA library preparation kit
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Next-generation sequencing (NGS) platform
Procedure:
-
RNA Extraction and Quality Control:
-
Extract high-quality total RNA from parental and resistant cells.
-
Assess RNA integrity using a bioanalyzer.
-
-
Library Preparation:
-
Prepare RNA-seq libraries from the extracted RNA according to the kit manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the resistant cells compared to the parental cells.
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Conduct pathway analysis to identify enriched biological pathways in the differentially expressed genes.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overview of resistance mechanisms to this compound.
Caption: Workflow for studying this compound resistance.
References
How to validate the specific covalent modification of PHGDH by Phgdh-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the specific covalent modification of Phosphoglycerate Dehydrogenase (PHGDH) by a putative covalent inhibitor, exemplified here as Phgdh-IN-5.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that this compound covalently binds to PHGDH?
A1: The primary method to confirm covalent modification is through mass spectrometry. You should perform intact protein mass spectrometry to observe a mass shift in the PHGDH protein corresponding to the addition of your inhibitor.[1][2] Subsequent peptide-level analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can then identify the specific amino acid residue modified by this compound.[1][3][4]
Q2: My intact protein mass spectrometry results are ambiguous. What could be the issue?
A2: Ambiguous results in intact protein mass spectrometry can arise from several factors:
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Incomplete reaction: The incubation time or inhibitor concentration may be insufficient for complete labeling. Try optimizing the incubation time and inhibitor-to-protein ratio.
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Protein purity: Impurities in your purified PHGDH can complicate the spectra. Ensure high purity of your protein preparation.
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Mass resolution: The mass shift induced by your inhibitor might be too small to be resolved by the instrument. Use a high-resolution mass spectrometer.
-
Multiple modifications: The inhibitor may be binding to multiple sites on the protein, leading to a complex spectrum. Consider this possibility when analyzing your data.
Q3: How do I demonstrate that this compound engages PHGDH in a cellular context?
A3: Cellular target engagement can be validated using several techniques:
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Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of PHGDH in intact cells upon inhibitor binding. Covalent binding is expected to increase the thermal stability of PHGDH.
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Drug Affinity Responsive Target Stability (DARTS): This assay measures the ability of the bound inhibitor to protect PHGDH from proteolysis.
-
In-situ pull-down experiments: If your inhibitor has a tag (or can be modified to include one), you can perform pull-down assays from cell lysates to identify bound proteins.
Q4: What are the expected downstream functional consequences of PHGDH covalent inhibition by this compound?
A4: Covalent inhibition of PHGDH should lead to a reduction in its enzymatic activity. This will, in turn, decrease the production of serine from glucose. Consequently, you can expect to see:
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Reduced levels of intracellular serine and glycine.
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Decreased proliferation of cancer cell lines that are dependent on de novo serine synthesis.
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Alterations in one-carbon metabolism, which can be monitored using stable isotope tracing.
Q5: How can I rule out off-target effects of this compound?
A5: Demonstrating selectivity is crucial. Here are some strategies:
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Counter-screening: Test the activity of this compound against other dehydrogenases to ensure it is not a promiscuous inhibitor.
-
CETSA-based proteomics: A proteome-wide CETSA experiment can identify other proteins whose thermal stability is affected by your inhibitor, revealing potential off-targets.
-
Phenotypic rescue: In cell-based assays, demonstrate that the observed phenotype (e.g., reduced proliferation) can be rescued by supplementing the media with serine.
-
Use of a negative control: Synthesize a structurally similar analog of this compound that lacks the reactive "warhead" for covalent modification. This inactive compound should not exhibit the same biological effects.
Troubleshooting Guides
Intact Protein Mass Spectrometry
| Problem | Possible Cause | Solution |
| No mass shift observed. | 1. Inhibitor is not binding. 2. Reaction conditions are not optimal. 3. The inhibitor is not covalent. | 1. Confirm inhibitor activity with an enzyme assay. 2. Increase inhibitor concentration and/or incubation time. 3. Consider non-covalent binding validation methods. |
| Multiple peaks in the spectrum. | 1. Multiple binding sites. 2. Protein degradation. 3. Heterogeneous protein sample. | 1. This may be a valid result; analyze each peak. 2. Include protease inhibitors. 3. Improve protein purification protocol. |
| Low signal-to-noise ratio. | 1. Low protein concentration. 2. Poor ionization. | 1. Increase the amount of protein injected. 2. Optimize mass spectrometer settings. |
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Solution |
| No thermal shift observed. | 1. Inhibitor does not bind in cells. 2. Insufficient drug concentration or incubation time. 3. The protein is already very stable or unstable. | 1. Verify cellular permeability of the inhibitor. 2. Perform a dose-response and time-course experiment. 3. The target may not be suitable for CETSA. |
| High variability between replicates. | 1. Inconsistent heating. 2. Uneven cell density. 3. Inconsistent sample processing. | 1. Use a PCR cycler for precise temperature control. 2. Ensure a homogenous cell suspension. 3. Standardize all lysis and centrifugation steps. |
| Protein degradation. | 1. Excessive heating. 2. Protease activity during lysis. | 1. Optimize the heating temperature and duration. 2. Add protease inhibitors to the lysis buffer. |
Experimental Protocols
Protocol 1: Intact Protein Mass Spectrometry
-
Incubation: Incubate 5 µg of purified recombinant PHGDH with a 5-fold molar excess of this compound in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 75 mM NaCl) for 1-3 hours at room temperature.
-
Sample Preparation: Stop the reaction by adding 0.1% formic acid.
-
LC-MS Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C4) coupled to a high-resolution mass spectrometer.
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein. Compare the mass of the treated sample with an untreated control to determine the mass shift.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells (e.g., a PHGDH-dependent cancer cell line) with this compound at the desired concentration (and a vehicle control) for 1 hour at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by three cycles of freeze-thawing in liquid nitrogen and a 37°C water bath.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-PHGDH antibody.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve indicates target engagement.
Visualizations
Caption: Workflow for validating a covalent PHGDH inhibitor.
Caption: The serine biosynthesis pathway and the point of inhibition.
References
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 3. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Phgdh-IN-5
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and effective use of Phgdh-IN-5, a covalent inhibitor of phosphoglycerate dehydrogenase (PHGDH).
Best Practices for Long-Term Storage
Proper storage of this compound is critical to maintain its stability and efficacy for reproducible experimental results. While specific stability data for this compound is not extensively published, the following recommendations are based on best practices for similar small molecule inhibitors.
Storage Conditions:
| Condition | Solid Form | In Solvent |
| Temperature | 4°C (short-term) -20°C (long-term) | -80°C |
| Light | Protect from light | Protect from light |
| Atmosphere | Store under inert gas (e.g., Argon) if possible | N/A |
Solvent Selection and Stock Solution Stability:
This compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to prepare concentrated stock solutions in anhydrous DMSO.
| Solvent | Storage Temperature | Approximate Stability |
| DMSO | -80°C | ≥ 6 months |
| DMSO | -20°C | Up to 1 month |
Note: To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition | Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inaccurate Concentration: Pipetting errors or inaccurate initial weighing. | Verify the concentration of the stock solution using a spectrophotometer if possible. Use calibrated pipettes. | |
| Cell Culture Media Components: Components in the cell culture media may interfere with the inhibitor. | Ensure consistency in media formulation between experiments. Consider serum-free conditions for initial characterization if applicable. | |
| Poor Solubility in Aqueous Solutions | Precipitation: The compound may precipitate when diluted from a DMSO stock into aqueous buffers or media. | Increase the final DMSO concentration in the working solution (typically ≤ 0.5% to avoid solvent toxicity). Vortex or sonicate briefly to aid dissolution. Prepare fresh dilutions immediately before use. |
| Observed Cell Toxicity at Low Concentrations | Off-Target Effects: The inhibitor may have effects on other cellular targets, a phenomenon observed with some PHGDH inhibitors.[1] | Perform control experiments with a structurally related inactive compound if available. Validate key findings using a secondary method, such as siRNA-mediated knockdown of PHGDH. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration in your experimental setup is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). | |
| Variability Between Experimental Replicates | Inconsistent Cell Health or Density: Differences in cell confluency or passage number can affect cellular metabolism and response to inhibitors. | Standardize cell seeding density and use cells within a consistent passage number range. Monitor cell health and morphology regularly. |
| Incomplete Dissolution: The inhibitor may not be fully dissolved in the working solution. | Visually inspect for any precipitate in the working solution before adding it to the cells. | |
| Unexpected Metabolic Changes | Off-Target Metabolic Effects: Some PHGDH inhibitors have been shown to affect other metabolic pathways independently of PHGDH inhibition.[2] | Carefully analyze the complete metabolic profile to identify any unexpected changes. Compare results with those from genetic knockdown of PHGDH to distinguish on-target from off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in high-quality, anhydrous DMSO to prepare a concentrated stock solution.
Q2: How should I store the solid this compound compound?
A2: For long-term storage, the solid compound should be stored at -20°C, protected from light. For short-term storage, 4°C is acceptable.
Q3: How can I minimize the degradation of this compound in my stock solutions?
A3: To minimize degradation, store DMSO stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the typical working concentration for this compound in cell-based assays?
A4: The optimal working concentration will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the EC50 for your specific system. Published IC50 values for similar covalent PHGDH inhibitors are in the sub-micromolar to low micromolar range.[3]
Q5: Are there known off-target effects of this compound?
A5: While specific off-target effects of this compound are not well-documented, other PHGDH inhibitors have been reported to have off-target effects.[1][2] It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.
Q6: How can I confirm that the effects I am seeing are due to PHGDH inhibition?
A6: To confirm on-target effects, you can perform several validation experiments. These include:
-
Genetic Rescue: Overexpress a PHGDH mutant that is resistant to the inhibitor to see if it rescues the observed phenotype.
-
siRNA/shRNA Knockdown: Compare the phenotype of inhibitor treatment to that of genetic knockdown of PHGDH.
-
Metabolic Profiling: Analyze the levels of serine and other downstream metabolites to confirm a block in the serine biosynthesis pathway.
Experimental Protocols
PHGDH Enzyme Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound on purified PHGDH enzyme.
Methodology:
-
Prepare Assay Buffer: A typical assay buffer contains Tris-HCl (pH 7.5-8.5), MgCl2, and a reducing agent like DTT.
-
Enzyme and Inhibitor Preparation: Dilute purified recombinant PHGDH enzyme and prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubation: Mix the enzyme with the inhibitor dilutions and incubate for a defined period to allow for binding.
-
Initiate Reaction: Start the enzymatic reaction by adding a substrate mixture containing 3-phosphoglycerate (3-PG) and NAD+.
-
Detection: Monitor the production of NADH over time by measuring the increase in absorbance at 340 nm or by using a coupled assay system (e.g., diaphorase/resazurin) for a fluorescent readout.
-
Data Analysis: Calculate the initial reaction rates and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Cell-Based Serine Synthesis Assay
This protocol outlines a method to measure the effect of this compound on de novo serine synthesis in cultured cells using stable isotope labeling.
Methodology:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a predetermined amount of time.
-
Isotope Labeling: Replace the culture medium with a medium containing U-13C-glucose and the inhibitor.
-
Incubation: Incubate the cells for a specific period to allow for the incorporation of the labeled glucose into serine.
-
Metabolite Extraction: Harvest the cells and extract the intracellular metabolites.
-
LC-MS Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the isotopologues of serine.
-
Data Analysis: Determine the fraction of labeled serine (M+3) to assess the extent of de novo serine synthesis inhibition.
Signaling Pathway
This compound targets the first and rate-limiting step in the de novo serine biosynthesis pathway.
References
- 1. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thermofisher.com [thermofisher.com]
Validation & Comparative
Comparing the efficacy of Phgdh-IN-5 to other PHGDH inhibitors like NCT-503
For Researchers, Scientists, and Drug Development Professionals
Initial Inquiry: This guide was initially intended to compare the efficacy of Phgdh-IN-5 and NCT-503. However, a comprehensive search of scientific literature and public databases revealed no available experimental data or detailed information for a compound specifically designated "this compound". One vendor lists a "this compound" as a related molecule to CBR-5884, but provides no associated data.
Therefore, this guide has been adapted to provide a detailed comparison of two well-characterized and frequently cited phosphoglycerate dehydrogenase (PHGDH) inhibitors: NCT-503 and CBR-5884 . This comparison is based on available experimental data to provide an objective overview of their performance and properties.
Introduction to PHGDH Inhibition
Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the first, rate-limiting step of converting 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1] This pathway is often upregulated in various cancers to support rapid cell growth and proliferation, making PHGDH an attractive therapeutic target.[1] Small molecule inhibitors of PHGDH, such as NCT-503 and CBR-5884, are valuable tools for studying the role of serine biosynthesis in cancer and for developing novel anti-cancer therapies.
Quantitative Data Comparison
The following table summarizes the key quantitative data for NCT-503 and CBR-5884 based on published studies.
| Parameter | NCT-503 | CBR-5884 | Reference |
| Mechanism of Action | Non-competitive inhibitor with respect to 3-PG and NAD+ | Non-competitive inhibitor; disrupts enzyme oligomerization | [2][3] |
| IC50 (Cell-free) | 2.5 µM | 33 µM | [4] |
| EC50 (PHGDH-dependent cell lines) | 8–16 µM | Not explicitly stated, but selectively toxic to cells with high serine biosynthesis | |
| In Vivo Stability | Favorable ADME properties, stable in mouse plasma | Unstable in mouse plasma | |
| In Vivo Efficacy | Reduces tumor growth in xenograft models | Not used in xenograft models due to instability |
Signaling Pathway and Experimental Workflow
To visualize the context of PHGDH inhibition and the general workflow for evaluating these inhibitors, the following diagrams are provided.
Caption: The de novo serine biosynthesis pathway highlighting the role of PHGDH.
Caption: A typical experimental workflow for evaluating PHGDH inhibitors.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of NCT-503 and CBR-5884.
PHGDH Enzyme Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PHGDH by detecting the production of NADH.
-
Principle: PHGDH catalyzes the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 450 nm using a developer that reduces a probe in the presence of NADH.
-
Materials:
-
96-well clear microplate
-
Spectrophotometer
-
PHGDH Assay Buffer
-
PHGDH Substrate (containing 3-PG and NAD+)
-
PHGDH Developer
-
NADH Standard
-
Recombinant PHGDH enzyme or cell/tissue lysate
-
Inhibitor (NCT-503 or CBR-5884)
-
-
Procedure:
-
Prepare a standard curve using the NADH standard.
-
In the wells of the 96-well plate, add the PHGDH enzyme or lysate.
-
Add various concentrations of the inhibitor (NCT-503 or CBR-5884) to the respective wells.
-
Prepare a reaction mix containing the PHGDH Substrate and PHGDH Developer.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
Calculate the rate of NADH production from the linear portion of the kinetic curve. The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration.
-
Cell Proliferation/Viability Assay
This assay determines the effect of PHGDH inhibitors on the growth and viability of cancer cells.
-
Principle: Assays like the MTT or CellTiter-Glo assay measure cell viability based on metabolic activity. A reduction in the signal indicates decreased cell viability due to the inhibitor's effect.
-
Materials:
-
Cancer cell lines (e.g., PHGDH-dependent like MDA-MB-468 and PHGDH-independent like MDA-MB-231)
-
96-well cell culture plates
-
Cell culture medium
-
PHGDH inhibitor (NCT-503 or CBR-5884)
-
MTT reagent or CellTiter-Glo reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PHGDH inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the MTT or CellTiter-Glo reagent according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells. The EC50 value is determined from the dose-response curve.
-
In Vivo Xenograft Study (for NCT-503)
This study evaluates the anti-tumor efficacy of a PHGDH inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the inhibitor, and the tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., MDA-MB-468)
-
Matrigel (optional, to aid tumor formation)
-
NCT-503
-
Vehicle for injection (e.g., 5% ethanol, 35% PEG300, 60% aqueous 30% hydroxypropyl-β-cyclodextrin)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer NCT-503 (e.g., 40 mg/kg, intraperitoneally, once daily) to the treatment group and the vehicle to the control group.
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
-
Discussion and Conclusion
Both NCT-503 and CBR-5884 are valuable research tools for investigating the role of PHGDH in cancer metabolism.
NCT-503 has emerged as a more robust tool for both in vitro and in vivo studies due to its favorable pharmacokinetic properties. Its demonstrated efficacy in reducing tumor growth in xenograft models makes it a promising lead compound for further preclinical and potentially clinical development. However, it is important to note that some studies have reported potential off-target effects of NCT-503, which should be considered when interpreting experimental results.
CBR-5884 , while effective in vitro, is limited by its instability in mouse plasma, precluding its use in in vivo efficacy studies. Nevertheless, its distinct mechanism of disrupting PHGDH oligomerization provides an alternative approach to targeting this enzyme and can be useful for in vitro mechanistic studies.
References
A Comparative Analysis of PHGDH Inhibitors in Breast Cancer Cells: Phgdh-IN-5 versus CBR-5884
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells presents a promising avenue for therapeutic intervention. One key enzyme in this landscape is 3-phosphoglycerate dehydrogenase (PHGDH), which catalyzes the rate-limiting step in the de novo serine biosynthesis pathway. Elevated PHGDH expression is a hallmark of several cancers, including aggressive subtypes of breast cancer, making it a compelling target for drug development. This guide provides a comparative analysis of two PHGDH inhibitors, Phgdh-IN-5 and CBR-5884, summarizing their performance in breast cancer cells with supporting experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound (Compound B12) | CBR-5884 |
| Mechanism of Action | Covalent Inhibitor | Noncompetitive, Time-Dependent Inhibitor |
| Potency (IC50) | 0.29 µM | 33 µM |
| Key Effects | Inhibits proliferation in PHGDH-overexpressing cancer cells; reduces serine production from glucose. | Selectively inhibits proliferation of breast cancer and melanoma cell lines with high serine synthesis activity; disrupts PHGDH oligomerization. |
Performance Data in Breast Cancer Cells
The following table summarizes the inhibitory activity of this compound and CBR-5884 on the viability of various breast cancer cell lines. The data highlights the significantly greater potency of this compound.
| Cell Line | PHGDH Expression | This compound (Compound B12) IC50 (µM) | CBR-5884 IC50 (µM) |
| MDA-MB-468 | High | Data not available | Selectively inhibits proliferation[1] |
| MDA-MB-436 | High | Data not available | Selectively inhibits proliferation[1] |
| HCC70 | High | Data not available | Selectively inhibits proliferation[1] |
| Hs578T | High | Data not available | Selectively inhibits proliferation[1] |
| MDA-MB-231 | Low | Data not available | No significant effect[1] |
| MCF7 | Low | Data not available | No significant effect |
| MCF10A | Low | Data not available | No significant effect |
Mechanism of Action
This compound (Compound B12) is a covalent inhibitor of PHGDH. This means it forms a permanent, irreversible bond with the enzyme, leading to its inactivation. This mechanism often results in a more sustained and potent inhibition compared to non-covalent inhibitors.
CBR-5884 acts as a noncompetitive and time-dependent inhibitor of PHGDH. As a noncompetitive inhibitor, it binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency. Its time-dependent nature suggests that the inhibition becomes more pronounced with longer incubation times. Furthermore, CBR-5884 has been shown to disrupt the oligomerization state of PHGDH, which is crucial for its function.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: The serine biosynthesis pathway and points of inhibition.
Caption: Workflow for characterizing PHGDH inhibitors.
Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol is adapted for a 96-well plate format to assess the impact of inhibitors on breast cancer cell viability.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-468, MCF7)
-
Complete cell culture medium
-
This compound and CBR-5884 stock solutions (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution: 4% paraformaldehyde in PBS
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Solubilization solution: 10% acetic acid
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and CBR-5884 in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitors. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
Fixation: Gently wash the cells twice with 200 µL of PBS. Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the fixation solution and wash the plate with water. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water until the excess stain is removed. Allow the plate to air dry completely.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measurement: Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot for PHGDH Expression
This protocol outlines the detection of PHGDH protein levels in breast cancer cells following inhibitor treatment.
Materials:
-
Treated and untreated breast cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-PHGDH antibody (e.g., 1:1000 dilution in blocking buffer)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (e.g., 1:5000 dilution in blocking buffer)
-
Loading control antibody: anti-GAPDH or anti-β-actin
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize to the loading control to determine the relative PHGDH expression.
Metabolic Flux Analysis for Serine Synthesis
This protocol provides a general workflow for tracing the incorporation of 13C-labeled glucose into serine to measure de novo synthesis.
Materials:
-
Breast cancer cell lines
-
Culture medium with and without serine
-
[U-13C]-glucose
-
Metabolite extraction buffer (e.g., 80% methanol)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Treatment: Culture breast cancer cells and treat with this compound or CBR-5884 for a specified duration.
-
Isotope Labeling: Replace the culture medium with medium containing [U-13C]-glucose and continue the incubation for a defined period (e.g., 24 hours).
-
Metabolite Extraction: Quickly wash the cells with cold saline and quench metabolism. Extract the intracellular metabolites using ice-cold extraction buffer.
-
LC-MS Analysis: Analyze the cell extracts using LC-MS to separate and quantify the isotopologues of serine and other related metabolites.
-
Data Analysis: Determine the fractional contribution of glucose to the serine pool by analyzing the mass isotopologue distribution of serine. A decrease in the M+3 isotopologue of serine in inhibitor-treated cells compared to control cells indicates inhibition of de novo serine synthesis.
Conclusion
Both this compound and CBR-5884 demonstrate the potential to target the serine biosynthesis pathway in breast cancer cells. This compound stands out for its significantly higher potency, likely attributable to its covalent mechanism of action. In contrast, CBR-5884 offers a well-characterized noncompetitive inhibitory profile. The choice between these inhibitors for research purposes will depend on the specific experimental goals, such as the desired duration and potency of PHGDH inhibition. Further studies, particularly direct comparative analyses across a broader range of breast cancer cell lines, are warranted to fully elucidate their respective therapeutic potentials.
References
Validating Anti-Cancer Effects of PHGDH Inhibitors in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) has emerged as a promising target in oncology. As the rate-limiting enzyme in the serine biosynthesis pathway, its inhibition can selectively impede the proliferation of cancer cells that are dependent on de novo serine synthesis. This guide provides a comparative overview of the anti-cancer effects of well-characterized PHGDH inhibitors in xenograft models, supported by experimental data and detailed protocols.
While the specific inhibitor "Phgdh-IN-5" did not yield public data in our search, we present a comprehensive analysis of two extensively studied PHGDH inhibitors, NCT-503 and CBR-5884 , to serve as a valuable resource for validating the anti-cancer efficacy of compounds targeting this pathway.
Mechanism of Action of PHGDH Inhibitors
PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first and committed step in the serine biosynthesis pathway.[1][2] This pathway is crucial for the proliferation of certain cancer cells as it provides the necessary building blocks for proteins, lipids, and nucleotides.[3] PHGDH inhibitors block this enzymatic activity, leading to a depletion of intracellular serine levels. This selectively inhibits the growth of cancer cells that have an amplified PHGDH gene or are otherwise reliant on this pathway for survival.[4][5]
dot
Caption: Inhibition of the Serine Biosynthesis Pathway by PHGDH Inhibitors.
Comparative Efficacy of PHGDH Inhibitors in Xenograft Models
Numerous studies have demonstrated the in vivo anti-tumor activity of PHGDH inhibitors using xenograft models. The data below summarizes the effects of NCT-503 and CBR-5884 on tumor growth.
| Inhibitor | Cancer Cell Line | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| NCT-503 | MDA-MB-468 (Breast Cancer) | Orthotopic | 40 mg/kg, daily, IP | Significant reduction in tumor volume and weight | |
| NCT-503 | HIF2α-KO-SU-R-786-o (Renal Cell Carcinoma) | Subcutaneous | Not specified | Significantly reduced tumor volumes | |
| CBR-5884 | Not directly tested in xenografts due to instability in mouse plasma. | - | - | - | - |
| Withangulatin A | HCT-116 (Colon Cancer) | Subcutaneous | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments involved in assessing the anti-cancer effects of PHGDH inhibitors.
In Vivo Tumor Xenograft Model
A standardized workflow for evaluating the efficacy of a PHGDH inhibitor in a xenograft model is outlined below.
dot
Caption: Standardized Workflow for a Xenograft Efficacy Study.
Protocol Details:
-
Cell Culture: Cancer cell lines with known PHGDH dependency (e.g., MDA-MB-468) are cultured under standard conditions.
-
Animal Models: Five- to six-week-old immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.
-
Tumor Implantation: 1 x 10^6 to 5 x 10^6 cells are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The PHGDH inhibitor is administered systemically (e.g., intraperitoneally) at a predetermined dose and schedule.
-
Efficacy Assessment: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²)/2. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry or western blotting.
Cell Viability Assay (MTT Assay)
Protocol Details:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the PHGDH inhibitor or vehicle control for a specified duration (e.g., 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blotting
Protocol Details:
-
Protein Extraction: Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against PHGDH or other proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available data strongly support the anti-cancer effects of PHGDH inhibitors in preclinical xenograft models of cancers with a dependency on the serine biosynthesis pathway. While specific data for "this compound" is not publicly available, the comparative analysis of well-characterized inhibitors like NCT-503 provides a solid framework for evaluating novel compounds targeting PHGDH. The provided experimental protocols offer a foundation for researchers to design and execute robust studies to validate the in vivo efficacy of new chemical entities in this promising area of cancer metabolism. Future research should continue to explore the therapeutic potential of PHGDH inhibitors, both as monotherapies and in combination with other anti-cancer agents.
References
- 1. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. pnas.org [pnas.org]
Phgdh-IN-5 Versus Genetic Knockdown of PHGDH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) has emerged as a significant target in cancer therapy due to its critical role in the de novo serine biosynthesis pathway. This pathway is frequently upregulated in various cancers to support rapid cell growth and proliferation. Researchers looking to investigate the function of PHGDH and its potential as a therapeutic target have two primary methods at their disposal: pharmacological inhibition with small molecules like Phgdh-IN-5, and genetic knockdown using techniques such as siRNA, shRNA, or CRISPR-Cas9. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols.
At a Glance: Pharmacological Inhibition vs. Genetic Knockdown
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA, shRNA, CRISPR) |
| Mechanism of Action | Covalent inhibition of PHGDH enzyme activity.[1] | Reduction or complete loss of PHGDH protein expression.[2][3][4] |
| Speed of Onset | Rapid, often within hours of administration. | Slower, requires time for protein turnover (days). |
| Reversibility | Covalent inhibition is generally irreversible, but the effect diminishes as the compound is cleared and new protein is synthesized. | siRNA/shRNA effects are transient; CRISPR-Cas9 knockout is permanent. |
| Specificity | Potential for off-target effects, though specific inhibitors are designed to minimize this. | Highly specific to the targeted gene, but can have off-target genetic effects. |
| Applications | In vitro and in vivo studies, preclinical drug development. | Primarily for target validation and mechanistic studies in vitro and in animal models. |
| Key Advantage | Mimics a therapeutic intervention, allowing for dose-response studies and evaluation of drug-like properties. | Provides a "cleaner" model for studying the direct consequences of protein loss, without confounding pharmacological variables. |
Quantitative Data Summary
The following tables summarize key quantitative data comparing the effects of PHGDH inhibitors and genetic knockdown on cancer cell lines.
Table 1: Potency of PHGDH Inhibitors
| Compound | Type | IC50 (Enzymatic Assay) | Cell-Based Potency (EC50) | Reference |
| This compound | Covalent | 0.29 µM | - | [1] |
| NCT-503 | Non-competitive | 2.5 µM | 8–16 µM in PHGDH-dependent cells | |
| CBR-5884 | Non-competitive | 33 ± 12 µM | - |
Table 2: Effects on Cell Proliferation and Metabolism
| Method | Cell Line | Effect on Proliferation | Effect on Serine Synthesis | Reference |
| This compound | MDA-MB-468 | Inhibition of cell proliferation | Reduction of glucose-derived serine | |
| NCT-503 | MDA-MB-468 | EC50 of 8-16 µM | Reduces M+3 serine from U-13C glucose | |
| siRNA Knockdown | HIF2α-KO-SU-R-786-o | Inhibition of cell proliferation | - | |
| CRISPR/Cas9 Knockout | MHCC97L | Mild effect alone, significant suppression with Sorafenib | Paralyzes the serine synthesis pathway |
Signaling Pathways and Experimental Workflows
PHGDH Signaling Pathway
The following diagram illustrates the central role of PHGDH in cellular metabolism and its impact on downstream pathways.
Caption: PHGDH in the serine synthesis pathway and its downstream effects.
Experimental Workflow: Comparison of Pharmacological Inhibition and Genetic Knockdown
This workflow outlines a typical experimental design for comparing this compound and genetic knockdown.
Caption: Workflow for comparing this compound and genetic knockdown.
Detailed Experimental Protocols
Pharmacological Inhibition with this compound
-
Cell Culture: Plate PHGDH-dependent cancer cells (e.g., MDA-MB-468) in appropriate growth medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Replace the cell culture medium with fresh medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
-
Analysis: Perform downstream assays such as cell viability assays (MTT), immunoblotting for target engagement, or metabolomic analysis.
Genetic Knockdown using siRNA
-
Cell Seeding: Seed cells in antibiotic-free medium to achieve 60-80% confluency on the day of transfection.
-
siRNA Preparation: Dilute PHGDH-targeting siRNA and a non-targeting control siRNA in siRNA transfection medium. In a separate tube, dilute the siRNA transfection reagent in the same medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for the formation of transfection complexes.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation and Analysis: Confirm PHGDH knockdown by Western blot or qRT-PCR. Proceed with functional assays to assess the phenotypic consequences.
Discussion of Comparative Results
Both pharmacological inhibition and genetic knockdown of PHGDH have been shown to effectively suppress the growth of PHGDH-dependent cancer cells. However, the underlying mechanisms and broader cellular effects can differ.
-
Metabolic Impact: Both methods lead to a reduction in de novo serine synthesis. Studies have shown that PHGDH inhibition not only blocks the production of serine from glucose but can also affect the utilization of exogenous serine for nucleotide synthesis. This suggests a broader regulatory role for the PHGDH-catalyzed reaction beyond simple serine production. Genetic knockdown also leads to a significant reduction in intracellular serine and downstream metabolites.
-
Redox Homeostasis: The PHGDH pathway is a source of NADH and contributes to the production of glutathione, a key antioxidant. Inhibition or knockdown of PHGDH can disrupt redox balance, leading to increased reactive oxygen species (ROS) and cellular stress.
-
Off-Target Effects: While this compound is a covalent inhibitor designed for specificity, the potential for off-target effects should always be considered and controlled for in experiments. Similarly, while siRNA is designed to be specific, off-target effects on other genes can occur. Using multiple different siRNA sequences targeting the same gene is a common strategy to mitigate this. CRISPR-Cas9, while highly specific, can have off-target cleavage events in the genome.
Conclusion
The choice between using this compound and genetic knockdown of PHGDH depends on the specific research question.
-
This compound and other small molecule inhibitors are invaluable for preclinical studies, for validating PHGDH as a druggable target, and for investigating the therapeutic potential of inhibiting its enzymatic activity. They offer the advantage of temporal control and dose-dependency, which are crucial aspects of drug development.
-
Genetic knockdown is a powerful tool for target validation and for dissecting the fundamental biological roles of the PHGDH protein, independent of its enzymatic activity. It provides a more definitive answer to the question of whether the presence of the protein itself, or just its enzymatic function, is critical for a particular phenotype.
For a comprehensive understanding of PHGDH biology and its therapeutic potential, a combined approach that utilizes both pharmacological inhibitors and genetic tools is often the most rigorous and informative strategy.
References
Synergistic Potential of PHGDH Inhibition with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of phosphoglycerate dehydrogenase (PHGDH) inhibitors when combined with standard and targeted chemotherapy agents. While specific preclinical data for Phgdh-IN-5 is not yet publicly available, this document summarizes key findings from studies on well-characterized PHGDH inhibitors, NCT-503 and CBR-5884. These compounds serve as valuable surrogates to assess the potential of this drug class to enhance the efficacy of existing cancer therapies.
Introduction to PHGDH Inhibition
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] In many cancers, this pathway is upregulated to support rapid cell proliferation and replenish intermediates for various biosynthetic processes, including nucleotide, lipid, and protein synthesis.[2] PHGDH inhibitors block this pathway, leading to reduced cancer cell growth, particularly in tumors with high PHGDH expression.[2][3][4] Emerging evidence suggests that combining PHGDH inhibitors with standard chemotherapy or targeted agents can result in synergistic anti-cancer effects, offering a promising therapeutic strategy.
Data Presentation: Synergistic Effects of PHGDH Inhibitors
The following tables summarize the quantitative data from preclinical studies demonstrating the synergistic potential of PHGDH inhibitors in combination with other anti-cancer agents.
Table 1: In Vitro Synergism of NCT-503 with a PKM2 Inhibitor in Non-Small Cell Lung Cancer (NSCLC)
Data from a study on A549 human NSCLC cells.
| Parameter | Monotherapy (PKM2-IN-1) | Monotherapy (NCT-503) | Combination Therapy | Synergism Interpretation |
| IC50 (72h) | Not specified | 16.44 µM | - | - |
| Cell Viability | Dose-dependent decrease | Dose-dependent decrease | Significantly greater decrease than single agents | Synergistic |
| Combination Index (CI) | - | - | < 1 | Synergistic |
| G2/M Phase Arrest | Increased | Increased | Further significant increase | Synergistic |
| Apoptosis | Increased | Increased | Further significant increase | Synergistic |
Table 2: In Vivo Synergism of NCT-503 with a PKM2 Inhibitor in an A549 Xenograft Model
Data from a study on nude mice bearing A549 tumor xenografts.
| Parameter | Control | PKM2-IN-1 | NCT-503 | Combination Therapy |
| Tumor Volume | Baseline | Reduced | Reduced | Significantly greater reduction than single agents |
| Tumor Weight | Baseline | Reduced | Reduced | Significantly greater reduction than single agents |
Table 3: In Vitro Synergism of CBR-5884 with Olaparib (PARP Inhibitor) in Epithelial Ovarian Cancer (EOC)
Data from a study on A2780, OVCAR3, and ES-2 EOC cell lines.
| Parameter | Monotherapy (CBR-5884) | Monotherapy (Olaparib) | Combination Therapy | Synergism Interpretation |
| Cell Viability | Dose-dependent decrease | Dose-dependent decrease | Significantly greater decrease than single agents | Synergistic |
| Colony Formation | Reduced | Reduced | Significantly greater reduction than single agents | Synergistic |
| Apoptosis | Increased | Increased | Significantly greater increase than single agents | Synergistic |
Experimental Protocols
Assessment of In Vitro Synergy (NCT-503 and PKM2-IN-1)
-
Cell Lines: A549 human non-small cell lung cancer cells.
-
Cell Viability Assay (MTT): A549 cells were treated with various concentrations of PKM2-IN-1, NCT-503, or a combination of both for 72 hours. Cell viability was assessed using the MTT assay to determine the IC50 values and the combination's effect on cell proliferation.
-
Combination Index (CI) Calculation: The Chou-Talalay method was used to determine the nature of the drug interaction. A CI value less than 1 indicates synergy.
-
Cell Cycle Analysis: Cells were treated with the inhibitors for 24 hours, stained with propidium iodide, and analyzed by flow cytometry to determine the cell cycle distribution.
-
Apoptosis Assay: Apoptosis was evaluated by flow cytometry using Annexin V-FITC and propidium iodide staining after 48 hours of treatment.
In Vivo Xenograft Study (NCT-503 and PKM2-IN-1)
-
Animal Model: Nude mice bearing A549 cell xenografts.
-
Treatment: Mice were administered PKM2-IN-1, NCT-503, or a combination of both. A control group received a vehicle.
-
Outcome Measures: Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed.
Assessment of In Vitro Synergy (CBR-5884 and Olaparib)
-
Cell Lines: A2780, OVCAR3, and ES-2 human epithelial ovarian cancer cells.
-
Cell Viability Assay: Cells were treated with varying concentrations of CBR-5884, olaparib, or their combination for 24 hours, and cell viability was measured.
-
Colony Formation Assay: Cells were seeded at a low density and treated with the drugs. After a period of incubation, colonies were stained with crystal violet and counted.
-
Apoptosis Assay: Apoptosis was quantified using flow cytometry after staining with Annexin V-FITC and propidium iodide.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PHGDH signaling pathway and the point of inhibition.
Caption: Experimental workflow for assessing synergistic effects.
Caption: Logical relationship of synergistic anti-cancer effects.
References
- 1. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHGDH arginine methylation by PRMT1 promotes serine synthesis and represents a therapeutic vulnerability in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of Phgdh-IN-5: A Comparative Thermal Shift Assay Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target activity of the phosphoglycerate dehydrogenase (PHGDH) inhibitor, Phgdh-IN-5, utilizing thermal shift assay (TSA) data. While direct thermal shift data for this compound is not publicly available, this document compiles and compares its likely performance with alternative PHGDH inhibitors for which experimental data has been published. The comparison focuses on biochemical potency and the direct target engagement as measured by changes in protein melting temperature (ΔTm).
Introduction to PHGDH and Thermal Shift Assays
3-Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the serine biosynthesis pathway, catalyzing the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1][2] This pathway is often upregulated in cancer cells to support their high proliferation rates, making PHGDH an attractive therapeutic target.[1][3]
Thermal shift assays, or differential scanning fluorimetry (DSF), are a powerful tool to validate the direct binding of a small molecule inhibitor to its target protein.[1] The principle lies in the ligand-induced stabilization or destabilization of the protein, which is reflected in a shift of its melting temperature (Tm). A positive ΔTm indicates stabilization, a common indicator of direct target engagement.
Comparative Analysis of PHGDH Inhibitors
While specific thermal shift data for this compound is not available in the reviewed literature, we can infer its potential on-target activity by comparing the biochemical potencies of related compounds and the documented thermal shift effects of other known PHGDH inhibitors.
| Compound | Target | IC50 (µM) | Thermal Shift (ΔTm) | Mechanism of Action |
| This compound | PHGDH | Not Publicly Available | Not Publicly Available | Presumed PHGDH inhibitor |
| NCT-503 | PHGDH | 2.5 | Destabilization (Negative ΔTm) | Non-competitive inhibitor |
| CBR-5884 | PHGDH | 33 | Not Publicly Available | Covalent inhibitor, disrupts oligomerization |
| Phgdh-IN-3 | PHGDH | 2.8 | Not Publicly Available | PHGDH inhibitor |
Note: The IC50 value for Phgdh-IN-3 is included as it is structurally similar to other known PHGDH inhibitors and provides a reference point for potency.
A significant finding from the literature is that the potent PHGDH inhibitor NCT-503, and its analog NCT-502, have been shown to decrease the melting temperature of PHGDH, indicating that they destabilize the protein upon binding. This is an atypical but valid mechanism of target engagement. Given the structural similarities often found in series of inhibitors, it is plausible that this compound may also exhibit this destabilizing effect rather than the more common stabilization.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the PHGDH signaling pathway and the general workflow of a thermal shift assay.
References
- 1. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the Allosteric Targeting of PHGDH at the ACT-Binding Domain with a Photoactivatable Diazirine Probe and Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Metabolic Ripple Effect: A Comparative Guide to Confirming the Downstream Effects of Phgdh-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the downstream metabolic effects of Phgdh-IN-5, a potent inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). We present a comparative analysis of this compound with other known PHGDH inhibitors, supported by experimental data and detailed protocols to empower your research in cancer metabolism and drug discovery.
Introduction to PHGDH Inhibition
3-phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP)[1][2][3]. This pathway is frequently upregulated in various cancers to meet the high demand for serine, which is essential for protein synthesis, nucleotide production, and redox homeostasis[1][2]. Inhibition of PHGDH has emerged as a promising therapeutic strategy to target these metabolic vulnerabilities in cancer cells. This compound is a small molecule inhibitor designed to specifically target PHGDH. Confirming its downstream metabolic consequences is crucial for validating its mechanism of action and assessing its therapeutic potential.
Comparative Analysis of PHGDH Inhibitors
The efficacy of this compound can be benchmarked against other well-characterized PHGDH inhibitors. The following table summarizes the in vitro and cellular potency of several notable compounds.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | PHGDH | Data not publicly available | Presumably Enzyme Assay | - |
| NCT-503 | PHGDH | 2,500 | Enzyme Assay | |
| CBR-5884 | PHGDH | 33,000 | Non-competitive Enzyme Assay | |
| WQ-2101 | PHGDH | Specific value not provided, noted as a specific, allosteric inhibitor | Dose-dependent reduction in cell proliferation | |
| BI-4924 | PHGDH | Single-digit nM potency | Enzyme Assay | |
| Azacoccone E | PHGDH | Effective inhibitor | Enzyme Assay | |
| Withaferin A | PHGDH | Effective covalent inhibitor | Enzyme Assay | |
| Oridonin | PHGDH | Effective covalent inhibitor | Enzyme Assay |
Experimental Protocols for Validation
To rigorously confirm the downstream metabolic effects of this compound, a combination of in vitro and cellular assays is recommended.
PHGDH Enzyme Activity Assay (In Vitro)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified PHGDH.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5-8.0), MgCl2, DTT, and NAD+.
-
Enzyme and Inhibitor Incubation: Add purified recombinant PHGDH enzyme to the reaction buffer with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for a predetermined time.
-
Reaction Initiation: Initiate the reaction by adding the substrate, 3-phosphoglycerate (3-PG).
-
Detection: Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation and Viability Assays
These assays assess the impact of this compound on the growth and survival of cancer cell lines, particularly those with high PHGDH expression.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-468 breast cancer cells, known for PHGDH amplification) in 96-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using methods such as the MTT assay, SRB assay, or a luminescent-based assay like CellTiter-Glo.
-
Data Analysis: Normalize the viability of treated cells to the vehicle control and calculate the EC50 value from the dose-response curve.
Metabolomic Analysis
Metabolomics provides a global view of the metabolic changes induced by this compound.
Protocol:
-
Cell Culture and Treatment: Culture PHGDH-dependent cancer cells and treat them with this compound at a concentration around its EC50 value for a defined period (e.g., 24 hours).
-
Metabolite Extraction: Harvest the cells and perform metabolite extraction using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of metabolites. Perform pathway analysis to identify metabolic pathways significantly altered by this compound treatment. Key pathways to monitor include serine-glycine-one-carbon metabolism, glycolysis, the TCA cycle, and nucleotide metabolism.
Isotope Tracing/Metabolic Flux Analysis
This powerful technique traces the flow of labeled nutrients (e.g., 13C-glucose) through metabolic pathways to quantify metabolic fluxes.
Protocol:
-
Cell Culture and Labeling: Culture cells in a medium containing a stable isotope-labeled substrate, such as [U-13C]-glucose, in the presence or absence of this compound.
-
Metabolite Extraction and Analysis: After a set incubation time, extract intracellular metabolites and analyze the mass isotopologue distribution of key metabolites (e.g., serine, glycine, nucleotides) by LC-MS/MS.
-
Flux Calculation: Calculate the fractional contribution of the labeled substrate to the synthesis of downstream metabolites. A reduction in 13C-labeling in serine and its derivatives upon this compound treatment would confirm the on-target effect.
Visualizing the Impact of this compound
Diagrams generated using Graphviz (DOT language) can effectively illustrate the mechanism of action and experimental workflows.
Caption: Serine biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the downstream effects of this compound.
Caption: Logical framework for comparing this compound with alternative methods.
Conclusion
References
Evaluating the selectivity of Phgdh-IN-5 for PHGDH over other dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for metabolic enzymes is a critical focus in modern drug discovery, particularly in oncology. Phosphoglycerate dehydrogenase (PHGDH) has emerged as a promising therapeutic target due to its rate-limiting role in the serine biosynthesis pathway, which is often upregulated in cancer. A key challenge in targeting PHGDH is achieving selectivity over other NAD(H)/NADP(H)-dependent dehydrogenases, which share structural similarities in their cofactor binding sites. This guide provides a comparative evaluation of the selectivity of PHGDH inhibitors, with a focus on available experimental data.
While the initial focus of this guide was the inhibitor Phgdh-IN-5 (also known as Compound B12), a covalent inhibitor of PHGDH with an IC50 of 0.29 µM, a comprehensive search of the scientific literature did not yield a published selectivity profile against other dehydrogenases.[1] Therefore, to provide a thorough comparison based on available data, this guide will focus on the well-characterized PHGDH inhibitor, NCT-503 . We will also present the known information for this compound as a point of comparison.
Comparative Selectivity of PHGDH Inhibitors
The selectivity of an inhibitor is paramount to minimize off-target effects and potential toxicity. The following table summarizes the inhibitory activity of NCT-503 against PHGDH and a panel of other dehydrogenases. For context, the IC50 value of this compound for PHGDH is also included.
| Enzyme | NCT-503 IC50 (µM) | This compound IC50 (µM) |
| PHGDH (Phosphoglycerate Dehydrogenase) | 2.5 [2] | 0.29 [1] |
| Other Dehydrogenases | > 50 (Inactive) | Data not available |
Data for other dehydrogenases for NCT-503 is reported as inactive at concentrations up to 50 µM. The specific dehydrogenases tested in the panel were not detailed in the primary publication.
The data clearly indicates that NCT-503 is highly selective for PHGDH, showing no significant activity against a panel of other dehydrogenases at concentrations up to 50 µM.[2] This high degree of selectivity is a desirable characteristic for a therapeutic candidate.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and standardized enzymatic assays. Below are detailed methodologies for assessing the activity of PHGDH and other representative dehydrogenases.
PHGDH Enzymatic Assay
This assay measures the NADH-dependent reduction of α-ketoglutarate, a reaction coupled to the oxidation of 3-phosphoglycerate by PHGDH.
Materials:
-
Recombinant human PHGDH enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.01% Tween-20
-
Substrates: 3-phosphoglycerate (3-PG), NAD+
-
Coupling Enzymes: Diaphorase
-
Detection Reagent: Resazurin
-
Inhibitor (NCT-503 or this compound) dissolved in DMSO
-
384-well microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, 3-PG, and NAD+.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding recombinant PHGDH enzyme to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the coupling enzyme (diaphorase) and the detection reagent (resazurin) to the wells.
-
Incubate for a further 10-15 minutes to allow for color development.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Metabolic Pathways
To better understand the experimental process and the biological context of PHGDH, the following diagrams have been generated.
Caption: Experimental workflow for determining the IC50 of a PHGDH inhibitor.
Caption: Simplified metabolic pathways showing PHGDH and other dehydrogenases.
Conclusion
Based on the available data, NCT-503 demonstrates excellent selectivity for PHGDH over other dehydrogenases, making it a valuable tool for studying the role of the serine biosynthesis pathway and a promising lead for therapeutic development. While this compound is a potent covalent inhibitor of PHGDH, its selectivity profile remains to be publicly detailed. For researchers and drug development professionals, the high selectivity of inhibitors like NCT-503 is a critical feature that warrants further investigation in preclinical and clinical settings. The experimental protocols provided herein offer a foundation for the continued evaluation and comparison of novel PHGDH inhibitors.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Phgdh-IN-5
For researchers, scientists, and drug development professionals handling Phgdh-IN-5, adherence to proper disposal and safety protocols is critical to ensure a safe laboratory environment and prevent environmental contamination. This guide provides step-by-step procedures for the safe handling and disposal of this compound, aligned with standard laboratory safety practices.
Hazard and Safety Information
This compound is a chemical compound that requires careful handling due to its potential hazards. The primary known risks are outlined in the table below.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
-
Eye Protection: Wear safety goggles with side-shields.[1]
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat.[1] Long-sleeved clothing is recommended.
-
Respiratory Protection: If working with the compound in a way that may generate dust or aerosols, a suitable respirator should be worn.
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be managed by an approved waste disposal plant. The following steps outline the recommended procedure for preparing this chemical waste for disposal.
-
Segregation: Isolate this compound waste from other laboratory waste streams. It should be collected in a dedicated, properly labeled waste container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols (e.g., harmful, toxic to aquatic life).
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.
-
Spill Management: In the event of a spill, collect the spillage and place it in the designated waste container. Clean the affected area thoroughly.
-
Contact Waste Disposal Service: Arrange for the collection of the this compound waste with your institution's licensed chemical waste disposal service. Provide them with the safety data sheet to ensure they have all the necessary information for safe handling and disposal.
Emergency First Aid Procedures
In case of accidental exposure, follow these first aid measures immediately:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse the mouth with water. Do NOT induce vomiting.
-
Skin Contact: Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water, separating the eyelids with fingers. Remove any contact lenses and continue flushing. Promptly call a physician.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Phgdh-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of the phosphoglycerate dehydrogenase (PHGDH) inhibitor, Phgdh-IN-5. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting. The safety data presented is primarily based on the information available for the structurally and functionally similar potent PHGDH inhibitor, NCT-503.
Chemical and Safety Data Overview
The following table summarizes the key quantitative data for this compound and its close analog, NCT-503.
| Property | Value | Source |
| This compound Molecular Formula | C17H21N5S | DC Chemicals |
| This compound Molecular Weight | 327.45 g/mol | DC Chemicals |
| NCT-503 Molecular Formula | C20H23F3N4S | Sigma-Aldrich[1] |
| NCT-503 Molecular Weight | 408.48 g/mol | Sigma-Aldrich[1] |
| NCT-503 Hazard Statements | H315: Causes skin irritation. | Sigma-Aldrich[2] |
| NCT-503 Signal Word | Warning | Sigma-Aldrich[2] |
| NCT-503 Precautionary Statements | P264, P280, P302 + P352, P332 + P313 | Sigma-Aldrich[2] |
| NCT-503 Storage Temperature | 2-8°C | Sigma-Aldrich |
| NCT-503 Solubility in DMSO | 10 mg/mL | Sigma-Aldrich |
Operational Plan: From Receipt to Disposal
This section outlines a step-by-step operational plan for the safe handling of this compound.
Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Verify that the received compound matches the order specifications and that the container is properly labeled and sealed.
-
Log the compound into the laboratory's chemical inventory system, noting the date of receipt and assigned storage location.
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is 2-8°C.
-
Store away from strong oxidizing agents and incompatible materials.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial when handling this compound. The following PPE is mandatory:
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Always inspect gloves for tears or punctures before use.
-
Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashing, consider an impervious apron.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a suitable respirator should be worn to avoid inhalation of dust.
Handling and Use in the Laboratory
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
-
For solution preparation, dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
Accidental Release Measures
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
First Aid Measures
-
If on Skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of the compound down the drain or in the regular trash.
-
All waste should be collected in a clearly labeled, sealed container.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Protocol: General Guidelines for In Vitro Use
The following is a generalized protocol for using this compound in cell-based assays, based on methodologies reported for similar PHGDH inhibitors.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed cells in appropriate culture plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and resume proliferation for 24 hours before treatment.
-
-
Compound Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a suitable method, such as an MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay.
-
Measure the output (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
-
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
